molecular formula C13H18ClNO2 B1521081 1-Benzylpiperidine-4-carboxylic acid hydrochloride CAS No. 681482-53-1

1-Benzylpiperidine-4-carboxylic acid hydrochloride

Número de catálogo: B1521081
Número CAS: 681482-53-1
Peso molecular: 255.74 g/mol
Clave InChI: TVVLCSICKUPMHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzylpiperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzylpiperidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylpiperidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-benzylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVLCSICKUPMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662986
Record name 1-Benzylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681482-53-1
Record name 1-Benzylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-Benzylpiperidine-4-carboxylic acid hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Benzylpiperidine-4-carboxylic acid hydrochloride

This guide provides a comprehensive overview of 1-Benzylpiperidine-4-carboxylic acid hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical methodologies associated with this compound. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific rigor.

Chemical Identity and Structure

1-Benzylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a benzyl group attached to the nitrogen atom and a carboxylic acid at the 4-position.[1][2] It is typically supplied as a hydrochloride salt to improve stability and solubility in aqueous media. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[3][4]

  • Synonyms : 1-benzyl-piperidine-4-carboxylic acid hydrochloride, 1-Benzylisonipecotic acid hydrochloride[1][5]

  • CAS Number : 681482-53-1[1][6]

  • Molecular Formula : C₁₃H₁₈ClNO₂[1][6]

  • Molecular Weight : 255.74 g/mol [1][6]

Caption: Chemical Structure of 1-Benzylpiperidine-4-carboxylic acid hydrochloride.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis and formulation. The benzyl group introduces lipophilicity, while the carboxylic acid and the protonated amine (as the hydrochloride salt) confer hydrophilicity, resulting in an amphipathic molecule.

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₂[1][6]
Molecular Weight 255.74 g/mol [1][6]
Appearance Solid / Crystalline Solid[7]
Melting Point Data not consistently available
Boiling Point Data not available[6]
Solubility Data not readily available, but the hydrochloride salt form suggests solubility in polar solvents like water and alcohols.
LogP 2.72310[6]
PSA (Polar Surface Area) 40.54 Ų[6]
Stability The product is stable under normal handling and storage conditions.[5]

Synthesis and Reactivity

Understanding the synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride provides insight into potential impurities and informs its reactivity. A common synthetic route involves the N-benzylation of a piperidine-4-carboxylic acid ester, followed by hydrolysis.[8][9]

G A 4-Piperidinecarboxylic acid ester B N-Benzylation (e.g., Benzyl bromide) A->B Reactant C N-Benzyl-4-piperidinecarboxylic acid ester B->C Product D Hydrolysis (e.g., NaOH or HCl) C->D Reactant E 1-Benzylpiperidine-4-carboxylic acid D->E Product F HCl Addition E->F Reactant G 1-Benzylpiperidine-4-carboxylic acid hydrochloride F->G Final Product

Caption: Generalized synthetic workflow for the target compound.

Reactivity Insights: The molecule possesses two primary reactive centers:

  • Carboxylic Acid : This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its presence is key for forming amide linkages in the development of novel therapeutics.[10]

  • Tertiary Amine : The piperidine nitrogen is a tertiary amine. While it is already benzylated, it can act as a base and is the site of protonation to form the hydrochloride salt.

The compound is generally stable but should be stored away from strong oxidizing agents.[5] Thermal decomposition may generate carbon and nitrogen oxides.[5][11]

Role in Drug Discovery and Development

The 1-benzylpiperidine scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[3] This is due to its structural presence in a wide range of biologically active compounds that can cross the blood-brain barrier, making it valuable for developing CNS agents.[3]

Derivatives of 1-Benzylpiperidine-4-carboxylic acid are investigated for various therapeutic targets:

  • Cholinesterase Inhibitors : As a foundational structure for potential Alzheimer's disease treatments.[3][10]

  • Opioid Receptor Ligands : The core structure is related to potent analgesics.[3]

  • Antiviral Agents : Certain derivatives have shown promise as fusion inhibitors for viruses like influenza.[3]

The carboxylic acid moiety serves as a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) by creating libraries of amides, esters, and other derivatives.[3]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification : Causes skin irritation (H315) and serious eye irritation (H319).[2][12] May cause respiratory irritation (H335).[2][5]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[12][13] Use only in a well-ventilated area or under a chemical fume hood.[5]

  • Storage : Store in a tightly closed container in a cool, dry place.[7][12]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. This may involve removal to an authorized incinerator.[5]

Experimental Protocols & Self-Validating Systems

The following protocols are designed to be self-validating, incorporating internal checks to ensure data integrity and reproducibility.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of 1-Benzylpiperidine-4-carboxylic acid hydrochloride. The causality for using this method lies in its ability to separate the main compound from potential precursors, byproducts, and degradation products based on polarity.

Methodology:

  • Preparation of Mobile Phase :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a mass spectrometry-compatible modifier that ensures the carboxylic acid and tertiary amine are in a consistent protonation state, leading to sharp, symmetrical peaks.[14]

  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection : UV at 254 nm (for the benzyl aromatic ring).

    • Gradient : Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Self-Validation and System Suitability :

    • Perform five replicate injections of the same standard.

    • The system is considered valid if the relative standard deviation (RSD) for the retention time is <1% and the RSD for the peak area is <2%.

    • Peak tailing factor should be between 0.9 and 1.5. These parameters confirm the stability and reproducibility of the analytical system for the given sample.

prep Sample & Mobile Phase Preparation inject HPLC Injection (C18 Column) prep->inject separate Gradient Elution (Separation by Polarity) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Purity %, RSD %) detect->analyze validate System Suitability Check (Tailing, RT & Area RSD) analyze->validate Verification

Caption: Experimental workflow for HPLC purity analysis.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. This protocol validates the identity of the compound by ensuring that the observed proton signals match the expected chemical environment and count.

Methodology:

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic molecules and for its high boiling point. The acidic proton of the carboxylic acid and the N-H proton (if present on the NMR timescale) will be observable.

  • Data Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Signals & Self-Validation :

    • Aromatic Protons : A multiplet integrating to 5 protons will appear in the aromatic region (~7.2-7.5 ppm), corresponding to the benzyl group.

    • Benzyl CH₂ : A singlet integrating to 2 protons (~3.5 ppm) for the CH₂ group connecting the phenyl ring to the piperidine nitrogen.

    • Piperidine Protons : A series of complex multiplets integrating to 9 protons in the aliphatic region (~1.5-3.0 ppm).

    • Carboxylic Acid Proton : A broad singlet at a downfield chemical shift (>10 ppm), which will disappear upon adding a drop of D₂O (a D₂O exchange).

    • Self-Validation: The structure is confirmed if and only if all expected signals are present with the correct chemical shift, multiplicity, and, most importantly, the correct integration ratio (5:2:9:1). This internal consistency serves as a validation of the compound's identity.

References

  • Chemsrc. (2025, September 23). CAS#:681482-53-1 | 1-benzylpiperidine-4-carboxylic acid,hydrochloride. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Molecule Vision. (2026, March 15). Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. Retrieved from [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 1-Benzylpiperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-Benzylpiperidine Scaffold as a Versatile CNS Probe

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as effective templates for engaging with multiple biological targets. These "privileged structures" offer a strategic advantage in drug discovery, providing a robust starting point for developing potent and selective therapeutic agents.[1][2] The 1-benzylpiperidine moiety is a quintessential example of such a scaffold, particularly for agents targeting the central nervous system (CNS).[3][4] Its structural features—a basic nitrogen atom for electrostatic interactions and a benzyl group for hydrophobic and π-stacking interactions—allow for a well-defined three-dimensional presentation to complex protein targets.[5][4]

This guide provides a detailed exploration of the in vitro mechanisms of action for derivatives of 1-benzylpiperidine-4-carboxylic acid. These compounds have garnered significant interest for their ability to modulate several key proteins implicated in the pathophysiology of neurodegenerative and neuropsychiatric disorders. We will dissect the experimental basis for their activity against three primary target classes: Cholinesterases , Sigma Receptors , and NMDA Receptors . Furthermore, we will examine how these individual actions converge to modulate neuroinflammatory processes, a common underlying feature of many CNS diseases.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and self-validating protocols for mechanistic investigation.

Part 1: Cholinesterase Inhibition - A Cornerstone in Alzheimer's Disease Therapy

Expertise & Causality: Why Target Acetylcholinesterase?

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[8] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, thereby terminating the signal.[8][9] Inhibition of AChE increases the concentration and duration of action of ACh, which can ameliorate some of the cognitive symptoms of the disease.[9][10]

The 1-benzylpiperidine scaffold is a core structural component of donepezil, a widely prescribed AChE inhibitor.[11][12] This provides a strong rationale for exploring derivatives of 1-benzylpiperidine-4-carboxylic acid as new cholinesterase inhibitors. The N-benzyl group is critical, as it can establish crucial cation-π interactions with aromatic residues within the active site gorge of the AChE enzyme, while the piperidine core helps to properly orient the molecule for optimal binding.[3][13]

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely adopted colorimetric assay to determine the inhibitory potency (IC₅₀) of test compounds against AChE.[14][15][16]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The free thiol group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity; inhibitors will reduce this rate.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer to a final concentration of approximately 0.05 U/mL.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.

    • ATCh Solution: Prepare a 14 mM stock solution of acetylthiocholine iodide in deionized water. This should be prepared fresh.

    • Test Compound Solutions: Prepare a stock solution of the 1-benzylpiperidine-4-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in Assay Buffer to achieve a range of final assay concentrations. Ensure the final solvent concentration (e.g., DMSO) does not exceed 1% in the assay well.

  • Assay Procedure (96-Well Plate Format):

    • All measurements should be performed in triplicate.

    • To each well, add the following components in order:

      • 140 µL of Assay Buffer.

      • 10 µL of Test Compound solution (or solvent for control wells).

      • 10 µL of AChE solution.

    • Pre-incubation: Gently mix the plate and incubate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of DTNB solution to each well.

    • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the ATCh solution to all wells.

    • Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in its presence.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Data Presentation: AChE Inhibitory Activity
Compound DerivativeModificationAChE IC₅₀ (µM)Reference
Derivative A 1,2,3,4-tetrahydroisoquinoline28-41[13]
Derivative B 2-phenylacetate~5.10[13]
Derivative C 2,2-diphenylacetate> 200[13]
Derivative D 2-naphthoate> 200[13]

This table is a representative summary. Actual values may vary based on specific substitutions and assay conditions.

Visualizations

G cluster_workflow Ellman's Assay Workflow reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh, Test Compound) plate Add Buffer, Compound, & AChE to 96-well plate reagents->plate preincubate Pre-incubate (15 min, 25°C) plate->preincubate add_dtnb Add DTNB Solution preincubate->add_dtnb initiate Initiate Reaction (Add ATCh Substrate) add_dtnb->initiate read Kinetic Read (412 nm) initiate->read analyze Calculate Rate, % Inhibition, & IC50 read->analyze G cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh->AChR Binds AChE AChE Enzyme ACh->AChE Hydrolysis AChR->postsynaptic Signal products Choline + Acetate AChE->products Inhibitor 1-Benzylpiperidine Derivative Inhibitor->AChE Inhibits

Caption: Mechanism of AChE inhibition at the synapse.

Part 2: Sigma Receptor Modulation - A Novel Avenue for Neuroprotection

Expertise & Causality: The Enigmatic Sigma Receptors

Sigma receptors, particularly the sigma-1 receptor (σ1R), are unique ligand-regulated molecular chaperones located primarily at the endoplasmic reticulum (ER) membrane, especially at the mitochondria-associated ER membrane (MAM). [17][18]They are not classical G-protein coupled receptors or ion channels. Instead, they modulate the function of other proteins, including ion channels and G-protein coupled receptors, and play a crucial role in regulating intracellular calcium signaling, ER stress, and neuronal plasticity. [17][18][19][20]Activation of σ1R is associated with potent neuroprotective effects. [17]Given their role in cellular homeostasis and stress responses, they are attractive targets for neurological disorders. The benzylpiperidine scaffold is a well-established feature in many high-affinity sigma receptor ligands, making it a logical framework for designing novel modulators. [3]

Protocol: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol allows for the determination of a compound's binding affinity (Kᵢ) for the σ1R through competitive displacement of a known radioligand. [21][22] Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the σ1R in a tissue membrane preparation. Guinea pig liver is often used due to its high density of σ1R. [21]The preferred selective radioligand for σ1R is [³H]-(+)-pentazocine. [21][22]By measuring the concentration of the test compound required to displace 50% of the radioligand (IC₅₀), the inhibition constant (Kᵢ) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation (from Guinea Pig Liver):

    • Homogenize fresh or frozen guinea pig liver in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in buffer, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.

  • Assay Procedure (96-Well Plate Format):

    • To each well of a 96-well plate, add:

      • 150 µL of thawed membrane preparation (containing 50-120 µg of protein).

      • 50 µL of the test compound at various concentrations (or buffer for "Total Binding" wells).

      • For "Non-specific Binding" (NSB) wells, add 50 µL of a high concentration of a known σ1R ligand, such as 10 µM Haloperidol. [20][21] * 50 µL of [³H]-(+)-pentazocine at a final concentration near its Kₔ (e.g., 15 nM). [20] * Incubation: Incubate the plate at 37°C for 90-120 minutes with gentle agitation to reach binding equilibrium. [20][21] * Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal competition curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Data Presentation: Sigma Receptor Binding Affinities
Compound DerivativeTargetBinding Affinity (Kᵢ, nM)Reference
Donepezil σ1R14.6[11]
Haloperidol σ1R4.5[20]
(+)-Pentazocine σ1R16[20]

This table provides reference values for known ligands. The affinity of novel 1-benzylpiperidine-4-carboxylic acid derivatives would be determined and compared against these standards.

Visualizations

G cluster_workflow Radioligand Binding Assay Workflow mem_prep Prepare Tissue Membranes plate Add Membranes, Test Compound, & [3H]Radioligand to Plate mem_prep->plate incubate Incubate (e.g., 120 min, 37°C) plate->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Specific Binding, IC50, & Ki count->analyze

Caption: Workflow for the in vitro radioligand binding assay.

G cluster_er Endoplasmic Reticulum (ER) s1r Sigma-1 Receptor (Chaperone) ip3r IP3 Receptor (Ion Channel) s1r->ip3r Stabilizes/ Chaperones ca_release Ca2+ Release ip3r->ca_release Regulates ligand 1-Benzylpiperidine Derivative (Ligand) ligand->s1r Binds & Modulates downstream Downstream Signaling (e.g., Neuroprotection) ca_release->downstream

Caption: Role of the σ1R as a molecular chaperone.

Part 3: N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Expertise & Causality: Balancing Synaptic Function and Excitotoxicity

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel critical for excitatory synaptic transmission and plasticity, which underlies learning and memory. [23]However, over-activation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity, a key process in neuronal death following stroke and in chronic neurodegenerative diseases. [24]Therefore, antagonists of the NMDA receptor are of significant therapeutic interest. The NMDA receptor is a heterotetrameric complex, typically composed of two mandatory NR1 subunits and two variable NR2 subunits (NR2A-D), which confer distinct pharmacological properties. [25]Piperidine-based structures have been successfully developed as NMDA receptor antagonists, providing a strong rationale for evaluating 1-benzylpiperidine-4-carboxylic acid derivatives for this activity. [26]

Protocol: Cell-Based Immunofluorescence Assay for NMDA Receptor Binding

This protocol provides a screening method to visualize and assess the binding of compounds (or antibodies) to specific NMDA receptor subunits expressed in a heterologous cell system. [25][27][28] Principle: Human embryonic kidney (HEK293) cells, which do not endogenously express NMDA receptors, are transfected with plasmids encoding specific NMDA receptor subunits (e.g., NR1 and an NR2 subtype). These cells then express the functional receptor on their surface. The binding of a test compound or antibody to the extracellular domains of the receptor can be detected using a fluorescently labeled secondary antibody, which is then visualized via fluorescence microscopy. [27][29] Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells onto gelatin-coated coverslips or plates suitable for microscopy.

    • Transfect the cells with expression plasmids for the desired NMDA receptor subunits (e.g., NR1-GFP and NR2B) using a suitable transfection reagent. A GFP-tagged subunit can help identify successfully transfected cells. [27] * Allow 24-48 hours for receptor expression.

  • Assay Procedure:

    • Gently wash the transfected cells with a suitable buffer (e.g., PBS).

    • For live-cell assays: Incubate the live cells with the test compound or patient serum (diluted, e.g., 1:10) for 30-60 minutes at room temperature.

    • Wash the cells again to remove unbound compound/primary antibody.

    • Fixation (optional but common): Fix the cells with 4% paraformaldehyde for 10-15 minutes. This is required for fixed-cell assays. [27] * Incubation with Secondary Antibody: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 568-conjugated anti-human IgG) for 45-60 minutes, protected from light.

    • Wash the cells thoroughly to remove unbound secondary antibody.

    • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain like DAPI.

  • Visualization and Analysis:

    • Examine the slides using a fluorescence microscope.

    • Transfected cells can be identified by their GFP signal (if used).

    • Positive binding is indicated by the co-localization of the secondary antibody's fluorescence (e.g., red) with the transfected cells.

    • The intensity and pattern of fluorescence can be qualitatively or quantitatively assessed. Non-transfected cells on the same slide serve as a negative control.

Alternative Functional Assay: Electrophysiology

For a more functional readout, multi-electrode array (MEA) or patch-clamp electrophysiology can be used on primary neurons or acute brain slices. [24]These techniques can directly measure the effect of compounds on NMDA-mediated excitatory postsynaptic potentials (EPSPs) or currents, providing data on whether a compound is an agonist, antagonist, or allosteric modulator. [24]

Visualizations

G cluster_workflow Cell-Based Immunofluorescence Assay Workflow culture Culture & Transfect HEK293 Cells with NMDA-R Plasmids incubate_primary Incubate with Test Compound culture->incubate_primary wash1 Wash incubate_primary->wash1 incubate_secondary Incubate with Fluorescent Secondary Antibody wash1->incubate_secondary wash2 Wash incubate_secondary->wash2 mount Mount on Slide with DAPI wash2->mount visualize Fluorescence Microscopy mount->visualize

Caption: Workflow for the NMDA receptor binding assay.

G cluster_membrane Cell Membrane NMDAR NR1 Glutamate Site Glycine Site NR2B Ion Channel (Pore) Ca_in Ca2+ (intracellular) NMDAR:channel->Ca_in Influx Glutamate Glutamate Glutamate->NMDAR:Glu Glycine Glycine Glycine->NMDAR:Gly Antagonist 1-Benzylpiperidine Derivative Antagonist->NMDAR:channel Blocks Ca_ion Ca2+ Ca_out Ca2+ (extracellular)

Caption: Structure of the NMDA receptor ion channel.

Part 4: An Integrated Role in Modulating Neuroinflammation

Expertise & Synthesis: A Multi-Target Approach to a Complex Problem

Neuroinflammation is the immune response within the CNS, primarily mediated by glial cells like microglia and astrocytes. [6]While a protective mechanism, chronic or dysregulated neuroinflammation contributes significantly to the progression of neurodegenerative diseases. [6][30]The molecular targets discussed above do not operate in isolation; their modulation by 1-benzylpiperidine-4-carboxylic acid derivatives can have a convergent, powerful effect on neuroinflammatory pathways.

  • Sigma-1 Receptor Activation: σ1R activation has been shown to suppress the pro-inflammatory (M1) phenotype of microglia and promote the anti-inflammatory/reparative (M2) phenotype. [17]It can lessen microglia activation and reduce the production of inflammatory mediators. [17][18][31]* NMDA Receptor Antagonism: By preventing excitotoxicity, NMDA receptor antagonists reduce a major trigger for glial activation and the subsequent release of pro-inflammatory cytokines.

  • Cholinesterase Inhibition: The "cholinergic anti-inflammatory pathway" is a well-described mechanism where acetylcholine, acting on alpha-7 nicotinic acetylcholine receptors on immune cells (including microglia), can inhibit the production of inflammatory cytokines. By increasing synaptic ACh, AChE inhibitors can potentiate this effect.

Protocol: In Vitro Neuroinflammation Model (LPS-Stimulated Microglia)

This protocol uses a microglial cell line (e.g., BV-2) to model neuroinflammation in vitro and assess the anti-inflammatory effects of test compounds. [32][33] Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory state characterized by morphological changes and the release of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of a test compound to inhibit the production of these mediators is a measure of its anti-neuroinflammatory activity. [32][33] Step-by-Step Methodology:

  • Cell Culture: Culture BV-2 murine microglial cells in standard media.

  • Cell Viability Pre-Screen: First, determine a non-toxic concentration range for the test compound by treating BV-2 cells with various concentrations for 24 hours and performing a cell viability assay (e.g., MTT or PrestoBlue).

  • Inflammatory Challenge:

    • Seed BV-2 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the 1-benzylpiperidine-4-carboxylic acid derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + compound only).

    • Incubate for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system. A decrease in nitrite concentration in compound-treated wells compared to LPS-only wells indicates inhibition of NO production.

    • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • Compare the levels of NO and cytokines in the compound-treated, LPS-stimulated wells to the LPS-only wells.

    • Calculate the percentage inhibition of mediator release and determine IC₅₀ values for the compound's anti-inflammatory effect.

Visualization

G cluster_targets Molecular Targets of 1-Benzylpiperidine Derivatives cluster_pathways Cellular Effects AChE AChE Inhibition Cholinergic ↑ Cholinergic Tone (Anti-inflammatory Pathway) AChE->Cholinergic Sigma1R σ1R Activation Microglia ↓ Microglia Activation (M1) ↑ Microglia Phenotype (M2) Sigma1R->Microglia NMDAR NMDA-R Antagonism Excitotoxicity ↓ Excitotoxicity NMDAR->Excitotoxicity Outcome Reduced Neuroinflammation & Neuroprotection Cholinergic->Outcome Microglia->Outcome Excitotoxicity->Outcome

Caption: Convergence of mechanisms on neuroinflammation.

Conclusion

The 1-benzylpiperidine-4-carboxylic acid scaffold serves as a remarkably versatile platform for the development of CNS-active agents. As demonstrated, derivatives from this class can exert their effects through multiple, distinct in vitro mechanisms of action. They can function as potent cholinesterase inhibitors, engage with the sigma-1 receptor chaperone system, and antagonize NMDA receptor activity. This multi-target profile is particularly compelling for complex, multifactorial conditions like Alzheimer's disease and other neurodegenerative disorders where neuroinflammation plays a critical role. The convergence of these mechanisms on the modulation of microglial activation and the reduction of inflammatory mediators underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these promising compounds, enabling researchers to precisely elucidate their biological functions and advance the development of next-generation neurotherapeutics.

References

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. Available at: [Link]

  • Wikipedia. (n.d.). Donepezil. Wikipedia. Available at: [Link]

  • Liv Hospital. (2026). Donepezil for Dementia: 5 Key Facts on Mechanism and Effectiveness. Liv Hospital. Available at: [Link]

  • Jin, J. L., et al. (2017). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • Cellectricon. (n.d.). Neuroinflammation. Cellectricon. Available at: [Link]

  • IvyPanda. (2024). The Pharmacology and Mechanism of Donepezil Action. IvyPanda. Available at: [Link]

  • Rosciszewski, G., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLOS ONE. Available at: [Link]

  • Yin, W., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Chen, C.-H., & Chang, Y.-S. (n.d.). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. MCLLC. Available at: [Link]

  • Al-Ghamdi, M., et al. (n.d.). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. Available at: [Link]

  • Al-Ghamdi, M., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. Available at: [Link]

  • Charles River Laboratories. (n.d.). An iPSC-derived neuroinflammation/neurotoxicity in vitro model of neurons and glial cells. Charles River Laboratories. Available at: [Link]

  • Yang, L., et al. (2016). Sigma-1 Receptor Modulates Neuroinflammation After Traumatic Brain Injury. Cellular and Molecular Neurobiology. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • Chen, C.-H., & Chang, Y.-S. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments. Available at: [Link]

  • Zhou, J., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, D., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience. Available at: [Link]

  • da Silva, A. F. M., et al. (2018). straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. Quimica Nova. Available at: [Link]

  • F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. Available at: [Link]

  • Scribd. (n.d.). Ellman Assay for AChE Activity. Scribd. Available at: [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Xu, J., et al. (n.d.). Functional assays to define agonists and antagonists of the sigma-2 receptor. Cancer Biology & Therapy. Available at: [Link]

  • Castillo-Gomez, E., et al. (2015). Comparison of Diagnostic Accuracy of Microscopy and Flow Cytometry in Evaluating N-Methyl-D-Aspartate Receptor Antibodies in Serum Using a Live Cell-Based Assay. PLOS ONE. Available at: [Link]

  • ResearchGate. (2018). (PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities. ResearchGate. Available at: [Link]

  • JoVE. (2022). Cell-based Immunofluorescence to detect Autoantibody for NMDA Receptor. YouTube. Available at: [Link]

  • Euroimmun. (2013). Anti-NMDA receptor encephalitis: Recombinant immunofluorescence test for determination of antibodies against glutamate receptors. Euroimmun. Available at: [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. Available at: [Link]

  • Traynelis, S. F., et al. (n.d.). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Layton, M. E., et al. (2008). Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. ACS Publications. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem Learn. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice. Available at: [Link]

  • Reynolds, I. J. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. Available at: [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Iriepa, I., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

  • Al-Karawi, D., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology. Available at: [Link]

  • Cambridge MedChem Consulting. (2026). Privileged Structures. Cambridge MedChem Consulting. Available at: [Link]

  • ACS Publications. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Publications. Available at: [Link]

  • Google Patents. (2015). A high-throughput assay method for identifying allosteric nmda receptor modulators. Google Patents.
  • Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Welsch, M. E., et al. (2004). Privileged structures: applications in drug discovery. Current Opinion in Biotechnology. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Sahn, J. J., et al. (2021). Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. International Journal of Molecular Sciences. Available at: [Link]

Sources

1-Benzylpiperidine-4-carboxylic Acid Hydrochloride: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery. 1-Benzylpiperidine-4-carboxylic acid hydrochloride (CAS: 681482-53-1) stands out as a critical building block[1]. By combining a rigid saturated heterocyclic core with a lipophilic benzyl protecting group and a versatile carboxylic acid handle, this compound enables the rapid generation of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, rationale-driven synthetic protocols, and its pivotal role in synthesizing Matrix Metalloproteinase (MMP) inhibitors, Menin-MLL protein-protein interaction inhibitors, and Dopamine receptor ligands.

Physicochemical Profiling & Structural Architecture

The structural architecture of 1-benzylpiperidine-4-carboxylic acid hydrochloride features a tertiary amine protected by a benzyl group, which enhances the compound's lipophilicity (LogP) and allows it to occupy hydrophobic pockets in target proteins. The hydrochloride salt form is intentionally chosen over the free base to suppress the zwitterionic nature of the amino acid, thereby dramatically improving shelf stability, handling, and solubility in polar protic solvents used during biological assays[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 1-Benzylpiperidine-4-carboxylic acid hydrochloride
CAS Registry Number 681482-53-1
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Exact Mass 255.10300 Da
Topological Polar Surface Area (TPSA) 40.54 Ų
Predicted LogP 2.72
Physical State Crystalline solid

Data aggregated from1[1].

Rationale-Driven Synthesis Protocol

The synthesis of this building block requires precise control over nucleophilic substitution to avoid over-alkylation or premature decarboxylation.

Protocol 1: N-Alkylation and Salt Isolation
  • Objective: Selective N-alkylation of isonipecotic acid followed by hydrochloride salt isolation.

  • Step 1: N-Alkylation. Suspend isonipecotic acid (piperidine-4-carboxylic acid) in a polar aprotic solvent such as Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) and 1.1 equivalents of benzyl bromide. Stir at 60 °C for 12 hours.

    • Causality: K₂CO₃ is chosen to selectively deprotonate the secondary amine, maximizing its nucleophilicity. DMF solvates the potassium cation, leaving the carbonate anion highly reactive, which drives the Sₙ2 nucleophilic attack on the benzyl bromide.

  • Step 2: Aqueous Workup. Dilute the reaction with water and wash with ethyl acetate to remove unreacted benzyl bromide. Adjust the aqueous layer to pH 6 using 1M HCl to precipitate the zwitterionic free base. Extract into dichloromethane (DCM).

  • Step 3: Salt Formation. Dry the DCM layer over Na₂SO₄, filter, and concentrate. Redissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 2M ethanolic HCl) into the solution at 0 °C.

    • Causality: Protonating the tertiary amine eliminates its nucleophilic character. The resulting hydrochloride salt is highly polar and insoluble in non-polar solvents like diethyl ether, driving a high-yielding crystallization process that bypasses the need for silica gel chromatography.

  • Validation Checkpoint (Self-Validating System): The success of the salt formation is visually confirmed by the rapid precipitation of a white crystalline solid. Orthogonal validation via LC-MS must show an [M+H]⁺ peak at m/z 220 (representing the free base cation) and the complete absence of the starting material (m/z 130).

SynthesisWorkflow A Isonipecotic Acid (Piperidine-4-carboxylic acid) B Benzyl Bromide (Electrophile) C K2CO3 / DMF (Base & Solvent) D 1-Benzylpiperidine-4-carboxylic Acid (Free Base) C->D SN2 N-Alkylation E Anhydrous HCl (Protonation) D->E Acid-Base Reaction F 1-Benzylpiperidine-4-carboxylic Acid HCl (CAS: 681482-53-1) E->F Precipitation & Isolation AB AB AB->D SN2 N-Alkylation

Workflow for the synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride via N-alkylation.

Pharmacological Applications and Target Engagement

The versatility of the C4-carboxylic acid allows for diverse functionalization, making this compound a cornerstone in multiple therapeutic pipelines.

Menin-MLL Protein-Protein Interaction (PPI) Inhibitors

In oncology, disrupting the interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a validated strategy for treating acute leukemias. Researchers utilized 1-benzylpiperidine-4-carboxylic acid to synthesize highly potent inhibitors (e.g., M-89). By converting the carboxylic acid into an acid chloride and coupling it with various amines, researchers achieved low-nanomolar binding affinities (Kᵢ = 1-2 nM) to menin, as documented in the2[2].

Matrix Metalloproteinase (MMP) Inhibitors

For the treatment of osteoarthritis, selective inhibition of MMP-13 over MMP-1 is critical to avoid musculoskeletal side effects. The N-benzylpiperidine scaffold provides the necessary steric bulk to fit selectively into the S1' pocket of MMP-13. The C4-carboxylic acid is converted into a hydroxamic acid, which acts as a potent zinc-chelating pharmacophore at the enzyme's catalytic site, detailed in the3[3].

Dopamine D2/D3 Receptor Ligands

In neuropsychiatric drug development, achieving selectivity between Dopamine D2 and D3 receptors is notoriously difficult due to high sequence homology. Coupling 1-benzylpiperidine-4-carboxylic acid with aminobutylpiperazines yields ligands with sub-10 nM affinities for the D3 receptor. The benzyl group acts as a secondary pharmacophore, engaging in π-π stacking interactions within the receptor's binding cleft4[4].

DrugDiscovery S1 1-Benzylpiperidine-4-carboxylic Acid HCl (Building Block) S2 Carboxyl Activation (Oxalyl Chloride / HATU) S1->S2 Intermediate Generation S3 Menin-MLL Inhibitors (Leukemia Therapeutics) S2->S3 Amine Coupling S4 MMP-9/13 Inhibitors (Osteoarthritis Therapeutics) S2->S4 Hydroxylamine Coupling S5 Dopamine D2/D3 Ligands (Neuropsychiatric Therapeutics) S2->S5 Piperazine Coupling S6 Lead Optimization & SAR Profiling S3->S6 S4->S6 S5->S6

Pharmacological applications of 1-benzylpiperidine-4-carboxylic acid in drug discovery.

Experimental Workflow: Amide Coupling for Lead Generation

To utilize this compound in the synthesis of the aforementioned therapeutics, the carboxylic acid must be activated. The following protocol outlines the generation of an acid chloride intermediate, a method preferred over standard EDC/NHS coupling when dealing with sterically hindered amines[2].

Protocol 2: Acid Chloride Generation and Amide Coupling
  • Step 1: Carboxyl Activation. Suspend 1-benzylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (0.05 eq).

    • Causality: The HCl salt ensures the piperidine nitrogen remains protonated, preventing it from reacting with the oxalyl chloride. The catalytic DMF reacts with oxalyl chloride to form a highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid into an acid chloride while releasing CO and CO₂ gases.

  • Step 2: Amide Bond Formation. Once gas evolution ceases, concentrate the mixture under vacuum to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM. At 0 °C, add the target primary/secondary amine (1.0 eq) followed by triethylamine (TEA, 3.0 eq).

    • Causality: TEA serves a dual purpose: it neutralizes the HCl generated during the amide bond formation and deprotonates the piperidine nitrogen, shifting the equilibrium entirely toward the product.

  • Validation Checkpoint (Self-Validating System): The formation of the acid chloride is confirmed by the physical cessation of gas bubbling. Following the amine addition, Thin-Layer Chromatography (TLC) using a UV-active stain (or ninhydrin for aliphatic amines) must indicate the complete consumption of the amine. LC-MS of the crude mixture will confirm the target amide mass, validating the coupling efficiency.

References

  • Title: CAS#:681482-53-1 | 1-benzylpiperidine-4-carboxylic acid,hydrochloride Source: ChemSrc URL
  • Title: Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL)
  • Title: Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)

Sources

Navigating the Unknown: A Technical Guide to the Safety and Toxicity of 1-Benzylpiperidine-4-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic building block utilized in synthetic chemistry and drug discovery.[1] As with any chemical entity employed in a research and development setting, a thorough understanding of its safety and toxicological profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive analysis of the available safety data for 1-Benzylpiperidine-4-carboxylic acid HCl, synthesizes procedural recommendations from supplier safety data sheets (SDS), and critically evaluates the existing gaps in its toxicological profile. The objective is to equip researchers with the necessary information to conduct a robust risk assessment and implement safe handling practices when working with this compound.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is the awareness of its basic physical and chemical properties.

PropertyValueSource
CAS Number 10315-07-8 (for free base)[2][3]
Molecular Formula C₁₃H₁₇NO₂[2][3]
Molecular Weight 219.28 g/mol [3]
Appearance White to almost white powder or crystal[1]
Synonyms 1-Benzylisonipecotic acid, 1-Benzyl-4-carboxypiperidine[2]

GHS Hazard Identification and Classification

1-Benzylpiperidine-4-carboxylic acid HCl is classified as a hazardous substance according to the Globally Harmonized System (GHS). The available data from multiple suppliers consistently points to its irritant properties.[2][3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

These classifications are based on the harmonized data reported to the European Chemicals Agency (ECHA) and are reflected in supplier SDS.[3] The signal word associated with this compound is "Warning".[2]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given its irritant nature, stringent adherence to safe handling protocols is essential. The following recommendations are a synthesis of best practices derived from available safety data sheets.[2][4]

Engineering Controls

A well-ventilated workspace is crucial to minimize the risk of respiratory irritation.[2] Operations should be conducted in a chemical fume hood.[4] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, as the compound is a serious eye irritant.[2]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact, as the compound is a known skin irritant.[2]
Skin and Body Protection Laboratory coat and other suitable protective clothing.To prevent contamination of personal clothing and minimize skin exposure.[2]
Respiratory Protection In case of inadequate ventilation, a NIOSH-approved respirator should be worn.To prevent respiratory tract irritation from dust or aerosols.[2]
Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions : Store in a dry, cool, and well-ventilated area.[2] Keep the container tightly closed when not in use.[2]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[2]

First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

For firefighting, suitable extinguishing media include alcohol-resistant foam, carbon dioxide, dry powder, and water spray.[2] Firefighters should wear self-contained breathing apparatus and chemically protective clothing.[2] Thermal decomposition may generate toxic fumes of carbon and nitrogen oxides.[2]

Toxicity Profile: An Analysis of Available Data and Existing Gaps

A comprehensive toxicity profile is essential for a complete risk assessment, particularly for compounds intended for use in drug development. For 1-Benzylpiperidine-4-carboxylic acid HCl, there is a significant disparity between the well-documented local irritant effects and the lack of data for systemic and long-term toxicity endpoints.

Known Toxicological Effects

The primary known hazards are related to its irritant properties:

  • Skin Irritation : Causes skin irritation upon direct contact.[2]

  • Eye Irritation : Causes serious eye irritation, with the potential for damage if not promptly addressed.[2]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2]

Data Gaps and Their Implications

A review of publicly available safety data sheets and toxicological databases reveals a significant lack of information for several critical endpoints.

  • Acute Toxicity : No quantitative data, such as LD50 (oral, dermal, inhalation), is available. The SDS from Synquest Labs notes "Unknown acute toxicity (GHS US): Not applicable," which indicates a lack of data rather than a lack of toxicity.[2]

  • Germ Cell Mutagenicity : There is no available data to assess the potential of this compound to cause genetic mutations.[5]

  • Carcinogenicity : There are no studies available to evaluate the carcinogenic potential of this compound.[5] One supplier notes that the product does not contain any substances known to the state of California to cause cancer.[2]

  • Reproductive Toxicity : The compound is "Not classified" for reproductive toxicity, indicating a lack of evidence rather than proven safety.[2]

  • Specific Target Organ Toxicity (Repeated Exposure) : The effects of long-term or repeated exposure have not been investigated.

Context from Structurally Related Compounds

In the absence of specific data, examining related compounds can provide some context, though this "read-across" approach has limitations and should be interpreted with caution. The broader class of piperidine derivatives can elicit a range of biological effects.[4] For instance, overexposure to some piperidines may lead to effects such as increased blood pressure and heart rate, nausea, muscular weakness, and convulsions.[4] Furthermore, the benzylpiperidine scaffold is actively being investigated for novel therapeutics, including potent analgesics.[6] While a recent study on certain benzylpiperidine derivatives as MAGL inhibitors noted "low in vivo toxicity," this finding is specific to the tested compounds and cannot be directly extrapolated to 1-Benzylpiperidine-4-carboxylic acid HCl.[7]

The existence of these data gaps means that researchers must operate under the assumption that the compound could possess uncharacterized systemic or long-term toxicities. This necessitates a highly cautious approach, particularly in later-stage research where quantities and exposure potential may increase.

Risk Assessment Workflow for Compounds with Limited Toxicity Data

For compounds like 1-Benzylpiperidine-4-carboxylic acid HCl, where significant toxicological data is missing, a structured risk assessment is not just a recommendation but a necessity. The following workflow provides a systematic approach for researchers.

RiskAssessmentWorkflow start Start: New Experiment with 1-Benzylpiperidine-4-carboxylic acid HCl gather_info Step 1: Gather All Available Data - Review multiple supplier SDS - Search literature (e.g., PubChem) start->gather_info identify_hazards Step 2: Identify Known Hazards - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) gather_info->identify_hazards identify_gaps Step 3: Acknowledge Data Gaps - Acute Toxicity (LD50)? - Genotoxicity? - Carcinogenicity? - Reproductive Toxicity? identify_hazards->identify_gaps assess_exposure Step 4: Assess Exposure Potential - Quantity of material? - Frequency of use? - Dust/aerosol generation potential? identify_gaps->assess_exposure implement_controls Step 5: Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs, Training) - PPE (Gloves, Goggles, Lab Coat) assess_exposure->implement_controls emergency_plan Step 6: Prepare Emergency Plan - Location of eyewash/shower - First aid procedures - Spill cleanup kit available implement_controls->emergency_plan proceed Proceed with Experiment Under Strict Controls emergency_plan->proceed re_evaluate Re-evaluate Risk if scale or procedure changes proceed->re_evaluate

Caption: Risk assessment workflow for handling chemicals with incomplete toxicological data.

Conclusion

1-Benzylpiperidine-4-carboxylic acid HCl is a valuable research chemical with a well-defined profile as a skin, eye, and respiratory irritant. Adherence to standard personal protective equipment protocols and the use of engineering controls like a chemical fume hood are mandatory for its safe handling. However, the significant lack of data regarding its systemic, chronic, and reproductive toxicity necessitates a heightened level of caution. Researchers and drug development professionals must acknowledge these data gaps and incorporate this uncertainty into their risk assessments. The principle of "as low as reasonably achievable" (ALARA) for exposure should be rigorously applied until a more complete toxicological profile becomes available.

References

  • Synquest Labs. (2016). 1-Benzylpiperidine-4-carboxylic acid Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 4-Benzylpiperidine Safety Data Sheet.
  • Echemi. (n.d.). 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE Safety Data Sheets.
  • Grifoni, L., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 116067.
  • Lu, X., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025). N-Benzyl-4-piperidone Safety Data Sheet.
  • Chemical Substance Information. (n.d.). 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • ChemBK. (2024). 1-Benzylpiperidine-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • Zhuang, T., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic & Medicinal Chemistry, 117, 107921.

Sources

The Cornerstone of CNS Drug Discovery: A Technical Guide to 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold and the Rise of a Versatile Building Block

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow for precise interactions with a multitude of biological targets.[3] Within this important class of heterocycles, 1-benzylpiperidine-4-carboxylic acid has emerged as a particularly valuable and versatile building block in the design and synthesis of novel CNS-active agents. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and its pivotal role in the discovery of drugs for a range of neurological and psychiatric disorders.

Physicochemical Properties and Strategic Advantages in Drug Design

The utility of 1-benzylpiperidine-4-carboxylic acid in CNS drug discovery is rooted in its distinct physicochemical properties. The piperidine nitrogen's basicity (pKa) is crucial for forming ionic interactions with acidic residues in receptor binding pockets.[3] The benzyl group provides a key hydrophobic and aromatic moiety capable of engaging in π-stacking interactions with biological targets. Furthermore, the carboxylic acid group at the 4-position offers a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of 1-Benzylpiperidine-4-carboxylic Acid: A Detailed Protocol

The synthesis of 1-benzylpiperidine-4-carboxylic acid is a well-established process, typically achieved through the hydrolysis of its corresponding ester, ethyl 1-benzylpiperidine-4-carboxylate. The following protocol provides a reliable method for its preparation.[1]

Experimental Protocol: Synthesis of 1-Benzylpiperidine-4-carboxylic Acid

Materials:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • 4N aqueous sodium hydroxide solution

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • 2N Hydrochloric acid

  • Ethanol

Procedure:

  • To a solution of ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in tetrahydrofuran (70 mL), add 4N aqueous sodium hydroxide solution (35 mL).[1]

  • Stir the reaction mixture at room temperature.

  • Add 1,4-dioxane (70 mL) and continue stirring overnight.[1]

  • Upon completion of the reaction (monitored by TLC), adjust the pH of the reaction solution to 7 with 2N hydrochloric acid.[1]

  • Remove the solvent by distillation under reduced pressure.[1]

  • Suspend the obtained residue in ethanol and collect the solid by filtration.

  • Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidine carboxylic acid.[1]

Expected Yield: Approximately 95% (13.6 g).[1]

Application in CNS Drug Discovery: A Scaffold for Diverse Therapeutic Agents

1-Benzylpiperidine-4-carboxylic acid serves as a critical starting material for a wide range of CNS drug candidates, primarily through the derivatization of its carboxylic acid moiety.

Amide Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease

A prominent application of this scaffold is in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the treatment of Alzheimer's disease.[4] The benzylpiperidine fragment is a key pharmacophoric element in donepezil, a widely prescribed AChE inhibitor.[4] By coupling 1-benzylpiperidine-4-carboxylic acid with various amines, researchers have synthesized novel amides with potent cholinesterase inhibitory activity.

A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their ability to inhibit AChE and BuChE.[4] The synthesis involves the activation of the carboxylic acid, followed by coupling with an appropriate amine.

Structure-Activity Relationship (SAR) of N-Benzylpiperidine Amide Derivatives

SAR studies have revealed key structural features that influence the biological activity of these derivatives:

  • Substitutions on the N-Benzyl Group: Altering the phenyl ring of the benzyl group can significantly impact biological activity. For instance, the introduction of a chlorine atom at the meta position of the N-benzylpiperidine fragment resulted in selective BuChE inhibitors.[4]

  • Amide Linker: The amide bond serves as a stable linker, connecting the benzylpiperidine core to other pharmacophoric fragments.

Compound IDSubstituent on Benzyl RingBuChE Inhibition (% at 10 µM)
6a NoneWeak, non-selective
6c 3-Chloro30.06%
Derivatives as Serotonin and Norepinephrine Reuptake Inhibitors

1-Benzylpiperidine-4-carboxylic acid is also a valuable precursor for the synthesis of dual serotonin and norepinephrine reuptake inhibitors (SNRIs), which are effective in treating depression and other mood disorders.[5] A series of 4-benzylpiperidine carboxamides have been designed and synthesized, demonstrating potent dual reuptake inhibition.[5]

The synthesis of these carboxamides typically involves two main steps: amidation of 1-benzylpiperidine-4-carboxylic acid and subsequent substitution reactions.

Structure-Activity Relationship (SAR) of 4-Benzylpiperidine Carboxamides

Key SAR insights for this class of compounds include:

  • Linker Length: Derivatives with a three-carbon linker between the amide nitrogen and an aromatic moiety generally display better activity than those with a two-carbon linker.[5]

  • Aromatic Substituents: 4-Biphenyl- and 2-naphthyl-substituted derivatives have shown greater dual reuptake inhibition than the standard drug venlafaxine HCl.[5]

CompoundAromatic SubstituentLinker LengthSERT Inhibition (IC₅₀, nM)NET Inhibition (IC₅₀, nM)
7e 4-Biphenyl3 carbonsPotentPotent
7j 2-Naphthyl3 carbonsPotentPotent

Bioisosteric Replacement Strategies

The carboxylic acid group of 1-benzylpiperidine-4-carboxylic acid, while a useful synthetic handle, can sometimes impart unfavorable pharmacokinetic properties, such as poor membrane permeability.[3] Bioisosteric replacement is a powerful strategy to mitigate these issues. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various electron-rich heterocycles like hydroxyisoxazoles.[3] These replacements can maintain or improve biological activity while enhancing drug-like properties. For instance, replacing a carboxylic acid with a tetrazole can improve metabolic stability and oral bioavailability.[3]

Experimental Workflows and Signaling Pathways

The development of CNS drugs from 1-benzylpiperidine-4-carboxylic acid involves a series of experimental workflows, from initial synthesis to biological evaluation.

General Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of 1-benzylpiperidine-4-carboxylic acid.

G A 1-Benzylpiperidine-4-carboxylic acid B Activation of Carboxylic Acid (e.g., with CDI, SOCl₂) A->B Step 1 E Bioisosteric Replacement of Carboxylic Acid A->E Alternative Strategy C Amine Coupling B->C Step 2 D Final CNS Drug Candidate C->D Purification F Alternative CNS Drug Candidate E->F G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Choline Acetyltransferase (ChAT) A->B C Acetylcholine (ACh) B->C D ACh C->D Release E Acetylcholinesterase (AChE) D->E Hydrolysis H ACh Receptors D->H Binding F Choline + Acetate E->F G 1-Benzylpiperidine-4-carboxylic acid derivative G->E Inhibition I Signal Transduction H->I

Sources

The Pharmacokinetics of 1-Benzylpiperidine-4-Carboxylic Acid-Based Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-Benzylpiperidine-4-Carboxylic Acid Scaffold - A Privileged Structure in Modern Drug Discovery

The 1-benzylpiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its inherent structural features, including a basic nitrogen atom capable of forming ionic interactions and a benzyl group providing hydrophobic and π-stacking interactions, make it an ideal framework for designing ligands that can effectively bind to a variety of biological targets.[1] The 1-benzylpiperidine-4-carboxylic acid core, in particular, offers a versatile platform for developing novel therapeutics, especially for complex conditions like Alzheimer's disease.

This technical guide provides a comprehensive overview of the pharmacokinetic considerations for compounds based on the 1-benzylpiperidine-4-carboxylic acid scaffold. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the pharmacokinetic profiles of this important class of molecules.

I. Absorption: Navigating the Biological Barriers

A compound's journey to its target begins with absorption. For orally administered drugs, this involves traversing the intestinal epithelium. The 1-benzylpiperidine-4-carboxylic acid scaffold and its derivatives have been the subject of numerous studies to enhance their oral bioavailability.

In Silico Predictions: An Early Glimpse into Absorbability

Computational models serve as an invaluable first step in assessing the drug-likeness and absorption potential of novel compounds. For instance, in a study of novel 1-benzylpiperidine derivatives designed as multi-target agents for Alzheimer's disease, in silico screening using the Tanimoto coefficient to identify molecules structurally similar to donepezil was performed. The synthesized compounds that were identified through this method were predicted to meet drug-likeness criteria and exhibit 100% oral absorption.[2][3] Such computational tools allow for the early prioritization of candidates with favorable absorption characteristics.

In Vitro Assessment: The Caco-2 Permeability Assay

The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium. This assay is crucial for predicting the in vivo absorption of orally administered drugs.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) to the final desired concentration.

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert.

    • The test compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.

  • Permeability Measurement (Basolateral to Apical): The experiment is also performed in the reverse direction to assess active efflux. The test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer (μmol/s)

    • A is the surface area of the filter membrane (cm²)

    • C0 is the initial concentration of the drug in the donor chamber (μmol/cm³)

An efflux ratio, calculated by dividing the Papp (B to A) by the Papp (A to B), greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.

II. Distribution: Reaching the Site of Action

Once absorbed, a drug's ability to distribute to its target tissue is paramount, especially for central nervous system (CNS) disorders where crossing the blood-brain barrier (BBB) is a major hurdle.

Blood-Brain Barrier Permeability: A Critical Parameter for CNS-Targeted Agents

Many 1-benzylpiperidine-4-carboxylic acid-based compounds are designed to act on targets within the CNS.[1] Therefore, assessing their ability to cross the BBB is a critical step in their development.

In Silico Prediction of BBB Permeability:

Computational models can provide an early indication of a compound's potential to cross the BBB. In the development of novel N-benzylpiperidine carboxamide derivatives as cholinesterase inhibitors, in silico screening predicted that the most active analogues would be BBB permeant.[4]

In Vivo Assessment of Brain Penetration:

Animal models are essential for definitively determining the extent of brain penetration.

Experimental Protocol: In Vivo Brain-to-Plasma Ratio Determination in Rodents

  • Compound Administration: The test compound is administered to rodents (typically rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At a specified time point (often corresponding to the Tmax in plasma), animals are euthanized, and blood and brain tissue are collected.

  • Sample Processing: Blood is processed to obtain plasma. The brain is homogenized in a suitable buffer.

  • Bioanalysis: The concentration of the test compound in both the plasma and brain homogenate is quantified by LC-MS/MS.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated. A Kp value significantly greater than 0.1 is generally indicative of good BBB penetration. For a more accurate assessment, the unbound brain-to-plasma ratio (Kp,uu) should be determined by correcting for plasma and brain tissue protein binding.

Donepezil, a well-known acetylcholinesterase inhibitor with a 1-benzylpiperidine core, demonstrates effective brain targeting. Studies in rats have shown that brain concentrations of donepezil can exceed those in plasma.[5]

III. Metabolism: The Biotransformation of 1-Benzylpiperidine-Based Compounds

Metabolism plays a crucial role in determining the half-life and potential for drug-drug interactions of a compound. The 1-benzylpiperidine scaffold is susceptible to metabolism by various enzymes, primarily the cytochrome P450 (CYP) superfamily.

Key Metabolic Pathways:
  • N-debenzylation: Cleavage of the benzyl group from the piperidine nitrogen is a common metabolic pathway.

  • Piperidine Ring Oxidation: Hydroxylation of the piperidine ring can occur at various positions.

  • Aromatic Hydroxylation: The benzyl ring can undergo hydroxylation.

  • Amide/Ester Hydrolysis: For derivatives containing amide or ester linkages, hydrolysis is a potential metabolic route. Exchanging an ester linker for a more metabolically stable amide linker is a common strategy in the design of these compounds.[4]

In Vitro Assessment of Metabolic Stability: The Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Test compound, liver microsomes (human or animal), NADPH regenerating system (cofactor for CYP enzymes), and a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation: The test compound is incubated with liver microsomes at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding the quenching solution.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

IV. Excretion: The Final Elimination

The final step in the pharmacokinetic journey is the excretion of the parent drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (feces).

In Vivo Excretion Studies:

To determine the routes and rates of excretion, in vivo studies in animal models are conducted.

Experimental Protocol: Excretion Study in Rodents

  • Compound Administration: A radiolabeled version of the test compound is often administered to rodents.

  • Sample Collection: Urine and feces are collected over a period of time (e.g., 72 hours) using metabolic cages.

  • Sample Analysis: The total radioactivity in the collected urine and feces is measured to determine the percentage of the administered dose excreted by each route.

  • Metabolite Profiling: The urine and feces can be further analyzed by LC-MS/MS to identify the major metabolites.

For example, donepezil is primarily metabolized in the liver, and its metabolites are further processed via glucuronidation before being excreted in the bile and ultimately in the feces.[6]

V. In Vivo Pharmacokinetic Profile: A Synthesis of ADME Processes

The interplay of absorption, distribution, metabolism, and excretion determines the overall in vivo pharmacokinetic profile of a compound. This is typically characterized by a set of key parameters obtained from in vivo studies in animal models.

Key Pharmacokinetic Parameters:
ParameterDescription
Cmax Maximum (peak) plasma concentration of a drug after administration.
Tmax Time to reach the maximum plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Half-life, the time required for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Pharmacokinetic Profile of Donepezil: A Reference Compound

Donepezil, as a marketed drug with the 1-benzylpiperidine core, provides a valuable benchmark for the pharmacokinetic properties of this class of compounds. Following single oral doses in healthy volunteers, donepezil exhibits linear and dose-proportional pharmacokinetics.[7] The mean peak plasma concentration (Cmax) is observed at approximately 4.1 hours, and the mean terminal disposition half-life is a long 81.5 hours, making it suitable for once-daily dosing.[7][8]

VI. Structure-Pharmacokinetic Relationships: Guiding Lead Optimization

Understanding how structural modifications impact the pharmacokinetic profile is crucial for optimizing lead compounds.

  • Lipophilicity: Increasing lipophilicity can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.

  • Metabolic Stability: Introducing metabolic "hard spots" or blocking sites of metabolism (e.g., through fluorination or deuteration) can increase the half-life of a compound.

  • Ionization (pKa): The pKa of the piperidine nitrogen influences its charge at physiological pH, which can affect its interaction with transporters and its ability to cross membranes.

By systematically modifying the 1-benzylpiperidine-4-carboxylic acid scaffold and evaluating the resulting changes in pharmacokinetic parameters, researchers can rationally design compounds with improved drug-like properties.[1]

VII. Conclusion: A Roadmap for Successful Drug Development

The 1-benzylpiperidine-4-carboxylic acid scaffold holds immense promise for the development of novel therapeutics. A thorough understanding and early evaluation of the pharmacokinetic properties of compounds based on this core are essential for their successful translation from the laboratory to the clinic. The integrated use of in silico, in vitro, and in vivo models provides a robust framework for characterizing the ADME profile, identifying potential liabilities, and guiding the rational design of drug candidates with optimal pharmacokinetic characteristics.

Visualizations

Experimental Workflow: In Vitro ADME Screening Cascade

ADME_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico Drug-Likeness & Absorption Prediction caco2 Caco-2 Permeability (Absorption & Efflux) in_silico->caco2 Prioritize Candidates microsomal Liver Microsomal Stability (Metabolism) caco2->microsomal plasma_binding Plasma Protein Binding (Distribution) microsomal->plasma_binding pk_study Rodent PK Study (Full Profile) plasma_binding->pk_study Select Lead Compound bbb_study Brain Penetration (Kp,uu) pk_study->bbb_study

Caption: A typical workflow for assessing the ADME properties of drug candidates.

Signaling Pathway: Acetylcholinesterase Inhibition in an Alzheimer's Disease Context

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Muscarinic/Nicotinic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Cognitive_Function Improved Cognitive Function Postsynaptic_Receptor->Cognitive_Function Leads to Compound 1-Benzylpiperidine-4-Carboxylic Acid-Based Inhibitor Compound->AChE Inhibits

Caption: Inhibition of AChE by 1-benzylpiperidine derivatives increases acetylcholine levels.

References

  • Anu Kunnath Ramachandran, Manipal College of Pharmaceutical Sciences, et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. European Journal of Pharmacology. [Link]

  • Anu Kunnath Ramachandran, Manipal College of Pharmaceutical Sciences, et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. Impressions@MAHE. [Link]

  • van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • Ohnishi, A., et al. (1999). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. British Journal of Clinical Pharmacology, 47(S1), 1-8. [Link]

  • Wang, L., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 180, 526-539. [Link]

  • Tiseo, P. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses. British Journal of Clinical Pharmacology, 46(S1), 13-18. [Link]

  • Siddiqui, S. D., et al. (2023). Development and Evaluation of Some Molecular Hybrids of N -(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Chemical Neuroscience, 14(6), 1089-1106. [Link]

  • Vertex AI Search. (2026).
  • van Greunen, D. G., et al. (2026). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Zdarova Karasova, J., et al. (2016). Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats. Semantic Scholar. [Link]

  • Gonzalez-Obando, E., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Wang, L., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. [Link]

  • U.S. Food and Drug Administration. (2009). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. [Link]

  • Gonzalez-Obando, E., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

  • Takeda, K., et al. (2023). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. [Link]

  • Bautista-Aguilera, O. M., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. European Journal of Medicinal Chemistry, 95, 484-496. [Link]

  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2535-2545. [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Roman, R., et al. (2021). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. PubChem. [Link]

  • Wang, Y., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Chen, Z., et al. (2004). In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats. Pharmaceutical Research, 21(6), 947-954. [Link]

  • Li, Y., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. [Link]

  • Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics. Sygnature Discovery. [Link]

Sources

Literature review on 1-benzylisonipecotic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Benzylisonipecotic Acid Hydrochloride Derivatives: Synthesis, Cholinesterase Inhibition, and Therapeutic Potential

Authored by: A Senior Application Scientist

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable scaffold for the design of therapeutic agents targeting the central nervous system (CNS) and other biological systems. Within this class, isonipecotic acid (piperidine-4-carboxylic acid) and its derivatives have garnered significant attention. The strategic placement of a carboxylic acid function at the 4-position provides a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored pharmacological profiles.

This guide focuses specifically on 1-benzylisonipecotic acid derivatives, a subclass that has proven particularly fruitful in the quest for novel therapeutics. The addition of a benzyl group to the piperidine nitrogen often imparts crucial properties, including the ability to engage in π-π stacking or hydrophobic interactions with biological targets.[2] The hydrochloride salt form is frequently employed to enhance the solubility and stability of these basic compounds, facilitating their formulation and administration as pharmaceutical agents.[3] This review will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a primary focus on their role as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Synthetic Strategies for 1-Benzylisonipecotic Acid Derivatives

The synthesis of 1-benzylisonipecotic acid derivatives typically follows a convergent approach, involving the preparation of a functionalized piperidine core followed by the introduction of the benzyl group and subsequent modification of the carboxylic acid moiety.

Core Synthesis Workflow

A common and efficient strategy begins with a protected form of isonipecotic acid, such as N-Boc-isonipecotic acid, to prevent unwanted side reactions at the piperidine nitrogen.[4] The carboxylic acid is then activated, often by conversion to an acid chloride, which can readily react with a wide range of nucleophiles (alcohols or amines) to form esters or amides. Following the formation of the desired ester or amide, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free piperidine. The final step is the N-benzylation of the piperidine nitrogen with an appropriately substituted benzyl halide.

G cluster_0 Phase 1: Carboxylic Acid Functionalization cluster_1 Phase 2: Deprotection & N-Benzylation N-Boc-Isonipecotic_Acid N-Boc-Isonipecotic Acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl2, Pyridine) N-Boc-Isonipecotic_Acid->Acid_Chloride_Formation Ester_or_Amide_Formation Ester or Amide Formation (R-OH or R-NH2) Acid_Chloride_Formation->Ester_or_Amide_Formation Protected_Intermediate Protected Ester/Amide Intermediate Ester_or_Amide_Formation->Protected_Intermediate Deprotection Boc Deprotection (e.g., TFA) Protected_Intermediate->Deprotection Free_Piperidine Free Piperidine Intermediate Deprotection->Free_Piperidine N_Benzylation N-Benzylation (Substituted Benzyl Halide) Free_Piperidine->N_Benzylation Final_Product_Base Final 1-Benzyl Derivative (Free Base) N_Benzylation->Final_Product_Base Salt_Formation Hydrochloride Salt Formation Final_Product_Base->Salt_Formation HCl Treatment Final_Product_HCl 1-Benzylisonipecotic Acid Hydrochloride Derivative Salt_Formation->Final_Product_HCl caption General Synthetic Workflow for 1-Benzylisonipecotic Acid Derivatives.

General Synthetic Workflow for 1-Benzylisonipecotic Acid Derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

The following protocol is adapted from methodologies described in the literature for synthesizing N-benzyl piperidine carboxamide derivatives.[5]

Step 1: Activation of Isonipecotic Acid

  • To a solution of N-formyl-isonipecotic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (2.0 eq).

  • Reflux the mixture for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in DCM.

  • In a separate flask, dissolve the desired aryl or heterocyclic amine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Wash the reaction mixture with a 10% sodium bicarbonate solution and then with water.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Step 3: N-Benzylation and Salt Formation

  • The formyl group can be removed under acidic or basic conditions, followed by standard N-alkylation with a substituted benzyl bromide in the presence of a base like potassium carbonate.

  • Dissolve the final purified N-benzyl derivative (free base) in diethyl ether.

  • Add a solution of HCl in ether dropwise until precipitation is complete.

  • Filter the resulting solid and recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain the pure 1-benzylisonipecotic acid hydrochloride derivative.[3]

Pharmacological Applications: Targeting Cholinesterase in Alzheimer's Disease

A significant body of research on 1-benzylisonipecotic acid derivatives has focused on their potential as treatments for Alzheimer's disease (AD).[6][7] AD is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[8] One of the primary therapeutic strategies for AD is based on the "cholinergic hypothesis," which posits that the cognitive symptoms of AD are partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[4]

Mechanism of Action: The Cholinergic Hypothesis

Acetylcholinesterase (AChE) is the key enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal.[4] In the AD brain, the loss of cholinergic neurons leads to reduced ACh levels.[4] By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, enhancing cholinergic neurotransmission and providing symptomatic relief.[4][9] Butyrylcholinesterase (BuChE) is another cholinesterase that can also hydrolyze ACh and is considered a relevant target in AD.[4] Therefore, compounds that can inhibit one or both of these enzymes are of significant therapeutic interest.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_Vesicle Vesicle with Acetylcholine (ACh) ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding & Signal AChE AChE ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 1-Benzylisonipecotic Acid Derivative Inhibitor->AChE Inhibition caption Action of AChE Inhibitors in the Cholinergic Synapse.

Action of AChE Inhibitors in the Cholinergic Synapse.
Structure-Activity Relationship (SAR) Studies

The therapeutic potential of these compounds is highly dependent on their specific chemical structure. SAR studies have revealed key features that govern their potency and selectivity as cholinesterase inhibitors.

  • The N-Benzyl Group: The N-benzylpiperidine fragment is crucial for interacting with the catalytic active site (CAS) of AChE.[10] Substitutions on the benzyl ring can significantly modulate activity. For instance, in one study, exchanging the ester linker for a more stable amide linker and varying the aryl groups led to compounds with potent AChE inhibitory activity.[5]

  • The Isonipecotic Core: Modifications to the linker between the piperidine core and other aromatic moieties are critical. Compounds where an ester linker was replaced with a more metabolically stable amide linker showed promising results.[5] The basicity of the piperidine nitrogen is also thought to be significant for activity.[11]

  • Dual and Multi-Target Inhibition: Recognizing the multifactorial nature of AD, research has expanded to design 1-benzylpiperidine derivatives that can hit multiple targets simultaneously.[6]

    • AChE and SERT: Some derivatives have been designed to inhibit both AChE and the serotonin transporter (SERT), aiming to address both cognitive and neuropsychiatric symptoms like depression, which is common in AD patients.[4]

    • AChE and HDAC: A series of N-benzyl piperidine derivatives were developed as dual inhibitors of histone deacetylase (HDAC) and AChE, showing neuroprotective activities in cell models.[6]

    • AChE and Aβ Aggregation: Beyond enzymatic inhibition, certain derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[6][10][12]

Quantitative Data on Cholinesterase Inhibition

The following table summarizes the inhibitory activity (IC₅₀ values) of selected 1-benzylpiperidine derivatives against AChE and BuChE, demonstrating the impact of structural modifications.

Compound IDCore Structure ModificationSubstituent(s)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
d5 Amide Linker(Specific structure not detailed)6.89-[6]
d10 Amide Linker(Specific structure not detailed)3.22-[6]
19 2-phenylacetate esterpara-Fluoro on phenylacetateModerate (IC₅₀ not specified)26.78[4]
Lead Cpd (5) Ester Linker5,6-dimethoxy-1-oxo-indane0.03-[5]
Donepezil Reference Drug-0.023-[4]
Galantamine Reference Drug-1.19-[4]

Note: "-" indicates data not reported or activity was low (e.g., IC₅₀ > 500 µM).

The Rise of Multi-Target-Directed Ligands (MTDLs)

The complexity of Alzheimer's disease pathology has driven a strategic shift from a "one-target, one-drug" approach to the development of Multi-Target-Directed Ligands (MTDLs).[6] The 1-benzylisonipecotic acid scaffold is exceptionally well-suited for this strategy. By incorporating different pharmacophoric groups, a single molecule can be designed to modulate multiple pathological pathways.

For example, compounds d5 and d10 were designed not only to inhibit AChE and HDAC but also to possess antioxidant (free radical scavenging), metal-chelating, and Aβ aggregation-inhibiting properties.[6] This polypharmacological profile represents a more holistic approach to treating AD, aiming to modify the disease's course rather than just alleviating symptoms.[6][12]

Conclusion and Future Perspectives

Derivatives of 1-benzylisonipecotic acid hydrochloride represent a versatile and highly valuable class of compounds in medicinal chemistry. Their synthetic accessibility allows for extensive structural diversification, leading to the identification of potent and selective inhibitors of cholinesterases. The evolution of this field from single-target AChE inhibitors to sophisticated multi-target ligands capable of addressing the complex pathology of Alzheimer's disease highlights the power of rational drug design.

Future research will likely focus on further optimizing the polypharmacological profiles of these derivatives. Key goals will include enhancing blood-brain barrier penetration, improving selectivity for different biological targets, and developing peripherally selective analogs to minimize CNS side effects for non-CNS applications.[13] The continued exploration of the structure-activity relationships within this chemical space holds significant promise for the development of next-generation therapeutics for neurodegenerative diseases and beyond.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.
  • Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • Neuroprotective and cholinergic properties of multifunctional glutamic acid derivatives for the tre
  • Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro.
  • Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease:
  • Isonipecotic acid derivatives.
  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. NISCAIR.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed.
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre
  • Cholinesterase inhibitor. Wikipedia.
  • Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. MDPI.

Sources

A Comprehensive Technical Guide to Investigating the Biological Activity of 1-Benzylpiperidine-4-carboxylic Acid Hydrochloride in Cellular Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzylpiperidine-4-carboxylic acid hydrochloride is a versatile chemical entity, primarily recognized as a key intermediate and a privileged scaffold in medicinal chemistry.[1] While direct, extensive studies on the intrinsic biological activity of this specific compound are not widely published, its core structure is present in a multitude of derivatives exhibiting significant pharmacological effects. These derivatives have demonstrated potent activities as cholinesterase inhibitors for Alzheimer's disease, cytotoxic agents against various cancer cell lines, and antimicrobial compounds.[2][3][4] This guide, therefore, serves as a technical framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the biological activity of 1-Benzylpiperidine-4-carboxylic acid hydrochloride. We will proceed from foundational principles and literature-derived hypotheses to detailed, validated experimental protocols for assessing its potential in neurodegenerative disease and oncology, providing a logical cascade for robust cellular screening and mechanism of action studies.

Part 1: The Molecular Profile and Therapeutic Precedent

Chemical Identity and Properties

1-Benzylpiperidine-4-carboxylic acid, also known as N-benzylisonipecotic acid, is a derivative of piperidine-4-carboxylic acid (isonipecotic acid).[5][6] The hydrochloride salt enhances its solubility in aqueous media, making it suitable for biological assays. The core structure combines a flexible piperidine ring, a carboxylic acid group, and a benzyl group, providing a rich pharmacophore for modification and interaction with biological targets.[1]

  • Molecular Formula: C₁₃H₁₇NO₂ · HCl[7]

  • Molecular Weight: 255.74 g/mol (hydrochloride salt)

  • Core Structure: A piperidine ring substituted at the nitrogen atom with a benzyl group and at the 4-position with a carboxylic acid.[5]

A Privileged Scaffold in Drug Discovery

The 1-benzylpiperidine moiety is considered a "privileged structure" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity.[1] This promiscuity makes them exceptionally valuable starting points for developing novel therapeutics. Derivatives built upon this scaffold have been successfully developed as:

  • Cholinesterase Inhibitors: By mimicking aspects of donepezil, a primary Alzheimer's drug, derivatives have been synthesized that potently inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8][9][10]

  • Anticancer Agents: Certain benzylpiperidine derivatives have shown significant cytotoxic effects against human cancer cell lines, including lung (A549) and colon cancer cells, suggesting an ability to interfere with cell proliferation pathways.[4][11]

  • Antimicrobial Agents: Studies have reported potent activity of new N-benzyl piperidin-4-one derivatives against bacteria like Escherichia coli and fungi such as Aspergillus niger.[3]

  • Sigma (σ) Receptor Ligands: This scaffold has a known affinity for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders and tumor biology.[1]

Given the established bioactivity of its close chemical relatives, a systematic investigation into the parent compound, 1-benzylpiperidine-4-carboxylic acid hydrochloride, is a logical and necessary step.

Part 2: Formulating Testable Hypotheses: Potential Biological Targets

Based on the extensive literature on its derivatives, we can formulate several primary hypotheses regarding the potential biological activity of 1-benzylpiperidine-4-carboxylic acid hydrochloride. These hypotheses will guide our experimental design.

  • Hypothesis A: Neuroactivity and Neuroprotection. The compound may exhibit inhibitory activity against cholinesterases (AChE/BuChE) or provide neuroprotection against oxidative stress, making it relevant for neurodegenerative diseases like Alzheimer's.[2][12]

  • Hypothesis B: Anticancer Activity. The compound may induce cytotoxicity in cancer cells through mechanisms such as apoptosis or cell cycle arrest.[4][13]

  • Hypothesis C: Antimicrobial Activity. The compound could possess inhibitory effects against various bacterial or fungal strains.[3][14]

This guide will focus on validating Hypotheses A and B using in vitro cell-based models.

main 1-Benzylpiperidine-4-carboxylic acid hydrochloride neuro Neurodegenerative Disease (e.g., Alzheimer's) main->neuro cancer Oncology main->cancer antimicrobial Infectious Disease main->antimicrobial ache AChE / BuChE Inhibition neuro->ache MOA neuroprot Neuroprotection (vs. Oxidative Stress) neuro->neuroprot MOA apoptosis Induction of Apoptosis (Caspase Activation) cancer->apoptosis MOA cellcycle Cell Cycle Arrest cancer->cellcycle MOA bacterial Bacterial / Fungal Targets antimicrobial->bacterial MOA start Compound Preparation (Stock Solution in DMSO/PBS) screen Phase 1: Broad Cytotoxicity Screen (MTT Assay Across Cell Line Panel) start->screen result Analyze IC50 Values screen->result cytotoxic Significant Cytotoxicity (Low IC50 in Cancer Lines) result->cytotoxic Yes non_cytotoxic Low or No Cytotoxicity (High IC50) result->non_cytotoxic No moa_cancer Phase 2: Cancer MOA Assays cytotoxic->moa_cancer moa_neuro Phase 2: Neuroactivity Assays non_cytotoxic->moa_neuro apoptosis Apoptosis Assay (Annexin V / PI Staining) moa_cancer->apoptosis cellcycle Cell Cycle Analysis (PI Staining) moa_cancer->cellcycle caspase Caspase 3/7 Activation moa_cancer->caspase chol Cholinesterase Inhibition (Ellman's Method) moa_neuro->chol neuroprot Neuroprotection Assay (H2O2 Stress Model) moa_neuro->neuroprot

Figure 2: A logical workflow for the systematic screening of 1-Benzylpiperidine-4-carboxylic acid hydrochloride in cell lines.

Phase 1: Foundational Cytotoxicity and Viability Assessment

Rationale: The first step is to determine the concentration range at which the compound affects cell viability. This is crucial for distinguishing targeted pharmacological effects from non-specific toxicity. We use a panel of cell lines to identify potential selectivity.

Recommended Cell Line Panel:

  • Cancer Lines: HCT-116 (Colon), MCF-7 (Breast), A549 (Lung). [4][11][15]* Neuronal Line: SH-SY5Y (Human Neuroblastoma) - useful for both neurotoxicity and neuroprotection studies. [16]* Normal/Non-Transformed Line: MCF-10A (Non-tumorigenic breast epithelial) or primary fibroblasts, to assess selectivity for cancer cells. [11] Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for measuring cellular metabolic activity, which serves as an indicator of cell viability. [4][11] Materials:

  • 1-Benzylpiperidine-4-carboxylic acid hydrochloride

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium. A typical starting range is from 200 µM down to ~0.1 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO, if used) and "no-cell" (medium only) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

Summarize the results in a clear, comparative table.

Cell LineTissue of OriginTypeIC₅₀ (µM)
HCT-116ColonCancerExperimental Value
MCF-7BreastCancerExperimental Value
A549LungCancerExperimental Value
SH-SY5YBrainNeuroblastomaExperimental Value
MCF-10ABreastNon-tumorigenicExperimental Value
Phase 2: Mechanism of Action (MOA) Elucidation

If the compound shows selective cytotoxicity towards cancer cells, the next step is to determine how it kills them.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic). [13] Procedure:

  • Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's kit.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells immediately using a flow cytometer.

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

If the compound is not cytotoxic at reasonable concentrations (<50-100 µM), it may have a functional, non-lethal effect, such as enzyme inhibition or neuroprotection.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Rationale: This colorimetric assay measures AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, which is measured spectrophotometrically at 412 nm. [1][2]A reduction in yellow color indicates enzyme inhibition.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE enzyme, DTNB, and ATCI in a phosphate buffer (pH 8.0).

  • Reaction Setup: In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the substrate, ATCI, to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Analysis: Calculate the rate of the reaction. Compare the rates of compound-treated wells to a control (no inhibitor) to determine the percent inhibition.

Protocol: In Vitro Neuroprotection Assay

Rationale: This assay determines if the compound can protect neuronal cells from oxidative stress-induced death, a key factor in neurodegeneration. [10][16] Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the compound for 1-2 hours.

  • Induce Stress: Add hydrogen peroxide (H₂O₂) to the medium at a pre-determined toxic concentration (e.g., 100-200 µM) and incubate for 24 hours. Include a control group with H₂O₂ but no compound.

  • Assess Viability: After incubation, measure cell viability using the MTT assay as described in Phase 1.

  • Analysis: An increase in cell viability in the compound-treated group compared to the H₂O₂-only group indicates a neuroprotective effect.

Part 4: Data Interpretation and Future Directions

The results from this screening cascade provide a foundational understanding of the compound's cellular activity.

  • If the compound is selectively cytotoxic to cancer cells and induces apoptosis: This is a highly promising result. The next steps would involve more detailed mechanistic studies, such as Western blotting to probe for key apoptotic proteins (e.g., Caspase-3 cleavage, PARP cleavage, Bcl-2/Bax ratio) and cell cycle analysis to see if the compound causes arrest at a specific phase (e.g., G2/M). [11][13]* If the compound inhibits AChE: This suggests potential as a symptomatic treatment for Alzheimer's disease. Further studies should determine the inhibition kinetics (e.g., competitive, non-competitive) and selectivity against BuChE. [10]* If the compound is neuroprotective: This indicates a potential disease-modifying effect. Follow-up studies could explore the underlying mechanism, such as antioxidant activity (e.g., DPPH assay) or modulation of specific survival pathways like PI3K/Akt. [12] Regardless of the initial outcome, these cell-based findings provide the critical data needed to justify further pre-clinical development, including target identification, lead optimization, and eventual evaluation in animal models.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI.
  • Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Deriv
  • Ramachandran, A. K., Govindula, A., Ranadive, N., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. Source not specified.
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride. (n.d.). Sigma-Aldrich.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). PubMed.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. (2025). PubMed.
  • 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. (n.d.). Benchchem.
  • 1-Benzylpiperidine-4-carboxylic acid. (n.d.). PubChem, NIH.
  • Formononetin derivatives containing benzyl piperidine: A brand new, highly efficient inhibitor targeting Xanthomonas spp. (2024). PMC.
  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Source not specified.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC.
  • 1-benzylpiperidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Antimicrobial and antioxidant activities of piperidine deriv
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PMC.
  • 1-Benzylpiperidine-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • 1-Benzylpiperidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
  • Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. (2008). INIS-IAEA.
  • 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID. (2025). ChemicalBook.
  • Neuroprotective effects of donepezil against cholinergic depletion. (n.d.). PMC, NIH.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Development and Evaluation of Some Molecular Hybrids of N -(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. (2023).
  • Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease. (n.d.). RSC Publishing.
  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. (n.d.). Monash University.
  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Isonipecotic acid. (n.d.). Wikipedia.

Sources

Methodological & Application

Synthesis protocol for 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Application Notes & Protocols: Leveraging 1-Benzylpiperidine-4-carboxylic acid HCl as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Benzylpiperidine-4-carboxylic acid hydrochloride is a cornerstone building block in modern medicinal chemistry and drug development. Its rigid piperidine core, coupled with the versatile carboxylic acid handle and a readily cleavable N-benzyl protecting group, makes it a privileged scaffold for introducing structural diversity and optimizing pharmacokinetic profiles. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations, including amide bond formation, esterification, and N-debenzylation.

Introduction: The Strategic Advantage of the Benzylpiperidine Scaffold

The 1-benzylpiperidine motif is a recurring structural feature in a multitude of pharmacologically active compounds.[1] The piperidine ring offers a three-dimensional framework that can be tailored to enhance binding affinity, selectivity, and metabolic stability. The benzyl group not only serves as a robust protecting group for the piperidine nitrogen but can also participate in crucial cation-π interactions with biological targets.[1]

1-Benzylpiperidine-4-carboxylic acid HCl provides two orthogonal points for chemical modification: the carboxylic acid at the C4 position and the secondary amine that becomes available upon removal of the N-benzyl group. This dual functionality is paramount for constructing complex molecules, from targeted inhibitors to novel therapeutic agents.

Chemical Properties:

PropertyValueSource
Molecular Formula C13H18ClNO2[2][3]
Molecular Weight 255.74 g/mol [2][3]
CAS Number 681482-53-1[2][3]
IUPAC Name 1-benzylpiperidine-4-carboxylic acid hydrochloride[4]
Physical Form Solid
Synonyms 1-Benzylisonipecotic acid, 1-Benzyl-4-carboxypiperidine[5]

Core Synthetic Applications & Mechanistic Insights

The utility of 1-Benzylpiperidine-4-carboxylic acid HCl stems from its ability to undergo a variety of high-yield transformations. The hydrochloride salt form ensures stability and simplifies handling; however, it must typically be neutralized in situ or via a basic workup prior to reactions involving the piperidine nitrogen. The primary reactions focus on the carboxylic acid moiety and the subsequent deprotection of the piperidine nitrogen.

G main 1-Benzylpiperidine-4-carboxylic acid HCl amide Amide Derivatives main->amide Amide Coupling (HATU, EDC, etc.) ester Ester Derivatives main->ester Esterification (DCC, Acid Catalysis) debenzylated_acid Piperidine-4-carboxylic acid main->debenzylated_acid N-Debenzylation (Pd/C, H2) debenzylated_amide Piperidine-4-carboxamides amide->debenzylated_amide N-Debenzylation debenzylated_ester Piperidine-4-carboxylates ester->debenzylated_ester N-Debenzylation further_functionalization Further N-Functionalization (Alkylation, Arylation, etc.) debenzylated_acid->further_functionalization debenzylated_amide->further_functionalization debenzylated_ester->further_functionalization

Caption: Synthetic utility of 1-Benzylpiperidine-4-carboxylic acid.

Amide Bond Formation: The Gateway to Bioactive Amides

The formation of an amide bond is arguably the most common and critical application of this building block. This reaction connects the piperidine core to other fragments, often amines of biological or synthetic interest. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group. Modern coupling reagents offer mild, efficient, and selective methods to achieve this transformation.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like OxymaPure are preferred.[6] HATU is highly effective for sterically hindered substrates and minimizes the risk of epimerization at adjacent chiral centers.[6]

  • Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is crucial. It scavenges the acid produced during the reaction without competing as a nucleophile. Its use is particularly important with uronium/aminium reagents like HATU.[6]

  • Solvent: Anhydrous aprotic polar solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal for solubilizing the reactants and facilitating the reaction.[6]

Data Summary: Comparison of Common Amide Coupling Conditions

Coupling SystemBaseKey AdvantagesCommon IssuesReference
EDC / OxymaPure DIPEACost-effective; water-soluble urea byproduct is easily removed.Slower reaction rates for hindered substrates.[6]
HATU / HOAt DIPEA (>2 eq)High efficiency, fast reaction rates, low epimerization risk.Higher cost; byproduct removal can be challenging.[6]
DCC / DMAP N/AEffective for esterifications, can be used for amides.Insoluble DCU byproduct can complicate purification; allergen.[7]
Esterification

Esterification of the carboxylic acid provides another route for derivatization, often used to create prodrugs or modify the solubility and pharmacokinetic properties of a lead compound. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a classic and reliable method that proceeds under mild conditions.[7]

N-Debenzylation: Unveiling the Core for Further Functionalization

Once the carboxylic acid has been functionalized, the N-benzyl group can be removed to reveal the secondary piperidine amine. This amine is a key reactive site for introducing further diversity, for instance, through reductive amination or N-arylation reactions. Catalytic hydrogenation is the most common and cleanest method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a workhorse catalyst for hydrogenolysis. However, Pearlman's catalyst, Palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective, especially for substrates that may be resistant to standard Pd/C conditions.[8][9] It is known for its higher activity and reduced risk of ring saturation.

  • Hydrogen Source: Hydrogen gas (H₂), typically supplied from a balloon or a Parr hydrogenator, is the standard. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups where handling H₂ gas is inconvenient.[8]

  • Solvent: Protic solvents like ethanol or methanol are typically used as they effectively solubilize the substrate and do not interfere with the catalysis.

G start N-Benzyl Piperidine Substrate catalyst_check Is the substrate sensitive to acid? start->catalyst_check pd_c Use 10% Pd/C catalyst_check->pd_c No pd_oh2 Use 20% Pd(OH)2/C (Pearlman's Catalyst) catalyst_check->pd_oh2 Yes reaction_monitoring Monitor by TLC/LC-MS pd_c->reaction_monitoring pd_oh2->reaction_monitoring workup Filter through Celite Concentrate reaction_monitoring->workup end Debenzylated Product workup->end

Sources

Application Notes and Protocols for the Synthesis of Donepezil Analogs Utilizing 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Donepezil Analog Synthesis

Donepezil, marketed under the brand name Aricept, stands as a cornerstone in the symptomatic treatment of Alzheimer's disease. It functions as a potent and selective reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, which is believed to alleviate some of the cognitive symptoms associated with Alzheimer's. The core structure of donepezil features a benzylpiperidine moiety linked to a dimethoxyindanone group.[1]

While effective, the quest for improved therapeutics is perpetual. The synthesis of donepezil analogs is a critical endeavor in medicinal chemistry, aimed at discovering novel compounds with enhanced efficacy, improved pharmacokinetic profiles, better blood-brain barrier penetration, or multi-target activities, such as dual inhibition of both AChE and β-secretase 1 (BACE-1).[1][2]

1-Benzylpiperidine-4-carboxylic acid is an exceptionally versatile and strategic starting material for building a diverse library of donepezil analogs. Its structure contains the complete N-benzylpiperidine core of donepezil, with a carboxylic acid handle that allows for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthetic pathways originating from this key starting material, complete with detailed protocols and the scientific rationale behind the experimental choices.

Strategic Overview: Synthetic Pathways from a Core Moiety

The carboxylic acid group of 1-Benzylpiperidine-4-carboxylic acid is the primary site for chemical modification. Our synthetic strategy can be visualized as a divergent approach, where this single starting material is channeled into several distinct classes of analogs. The three principal pathways we will explore are:

  • Amide Analog Synthesis: Direct coupling of the carboxylic acid with various amines to create a library of amide-linked donepezil analogs. This is a powerful strategy for probing the structure-activity relationship (SAR) of the linker region.[2]

  • Ester Analog Synthesis: Esterification of the carboxylic acid with different alcohols to generate ester-based analogs.

  • Core Scaffold Synthesis (via Aldehyde): A two-step conversion of the carboxylic acid to the corresponding aldehyde, 1-benzylpiperidine-4-carboxaldehyde. This aldehyde is a pivotal intermediate used in the classical Knoevenagel-type condensation with an indanone core to construct the carbon skeleton of donepezil itself and its direct structural analogs.[3][4][5]

The final step in many of these pathways involves the deprotection of the N-benzyl group to yield the secondary amine found in donepezil, a transformation typically achieved via catalytic hydrogenation.[6]

G A 1-Benzylpiperidine-4-carboxylic Acid B Amide Coupling (+ R-NH2) A->B C Esterification (+ R-OH) A->C D Reduction to Alcohol A->D E Amide Analogs B->E F Ester Analogs C->F G 1-Benzyl-4-(hydroxymethyl)piperidine D->G H Oxidation G->H I 1-Benzylpiperidine-4-carboxaldehyde H->I J Condensation with 5,6-Dimethoxy-1-indanone I->J K Unsaturated Intermediate J->K L Reduction & Deprotection K->L M Donepezil & Core Analogs L->M

Caption: Synthetic pathways from 1-Benzylpiperidine-4-carboxylic acid.

Part 1: Synthesis of Amide-Linked Donepezil Analogs

Amide bond formation is a cornerstone of medicinal chemistry.[7] However, coupling a carboxylic acid directly with an amine is challenging due to a rapid acid-base reaction that forms a non-reactive carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. For substrates like piperidine carboxylic acids, modern uronium-based reagents such as HATU are highly effective, known for fast reaction rates and minimizing side reactions like epimerization.[9][10]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the general procedure for coupling 1-Benzylpiperidine-4-carboxylic acid with a generic primary or secondary amine (R¹R²NH).

Causality Behind Experimental Choices:

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high efficiency in forming an activated HOAt ester, which reacts rapidly with the amine.[10]

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic, sterically hindered base. Its role is to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.[9]

  • Solvent: Anhydrous DMF or DCM is used as the solvent because water will rapidly hydrolyze the activated ester intermediate, halting the reaction.[9]

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic activation step and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Benzylpiperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 10-15 minutes. During this time, the carboxylic acid is converted to its highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylpiperidine amide analog.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH ActivatedEster Activated HOAt Ester Acid->ActivatedEster + HATU HATU HATU->ActivatedEster + Base DIPEA Base->ActivatedEster Amine R'-NH2 ActivatedEster->Amine Amide Amide Product (R-CO-NHR') Amine->Amide +

Caption: Workflow for HATU-mediated amide coupling.

Part 2: Synthesis of Core Donepezil Analogs

This pathway is fundamental as it leads to the construction of the actual donepezil scaffold. It requires the conversion of the carboxylic acid to an aldehyde, which can then participate in a condensation reaction with 5,6-dimethoxy-1-indanone.[4][5]

Protocol 2.1: Reduction of Carboxylic Acid to Alcohol

A direct reduction of a carboxylic acid to an aldehyde is difficult. A more reliable, two-step procedure involves first reducing the acid to the corresponding primary alcohol.

Causality Behind Experimental Choices:

  • Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Borane (BH₃) is an alternative that can also be used.

  • Solvent: Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively dissolves the reactants.

  • Workup: A careful, sequential addition of water and NaOH solution (Fieser workup) is critical to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a filterable solid.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add LiAlH₄ (1.5 eq) and anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acid Addition: Dissolve 1-Benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, then heat to reflux for an additional 2 hours to ensure complete reduction.

  • Monitoring: Monitor the reaction by TLC, looking for the disappearance of the starting material.

  • Quenching (Caution: Exothermic): Cool the reaction back down to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.

  • Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-Benzyl-4-(hydroxymethyl)piperidine, which can often be used in the next step without further purification.

Protocol 2.2: Oxidation of Alcohol to Aldehyde

The primary alcohol is now oxidized to the crucial aldehyde intermediate. A Swern oxidation is an excellent choice as it proceeds under mild, non-acidic conditions, which is beneficial for acid-sensitive substrates.[4]

Causality Behind Experimental Choices:

  • Reagents: Oxalyl chloride activates DMSO to form the active oxidizing species. Triethylamine (a hindered base) is then used to induce the elimination reaction that forms the aldehyde.[4]

  • Temperature: The reaction must be maintained at a very low temperature (-78 °C) to ensure the stability of the intermediate chlorosulfonium ylide and prevent side reactions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Activation: Add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 1-Benzyl-4-(hydroxymethyl)piperidine (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

  • Elimination: Add triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow it to warm to room temperature.

  • Workup: Add water to quench the reaction. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield pure 1-benzylpiperidine-4-carboxaldehyde.[4]

Protocol 2.3: Condensation and Final Steps

With the aldehyde in hand, the core donepezil skeleton can be assembled.

Step-by-Step Methodology:

  • Condensation: Dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and 1-benzylpiperidine-4-carboxaldehyde (1.1 eq) in methanol. Add a base such as sodium hydroxide and stir at room temperature for several hours to form the unsaturated intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methylpiperidine.[3][4]

  • Reduction: The resulting unsaturated intermediate is then reduced. This is typically achieved by catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst in a solvent like THF or ethanol) to reduce the exocyclic double bond.[5]

  • N-Debenzylation (Optional): If the final analog requires a free secondary amine (like donepezil), the N-benzyl group is removed. This is conveniently done in the same hydrogenation step by extending the reaction time or using specific conditions for hydrogenolysis, such as Pd/C with ammonium formate.[11][12]

Data Summary Table

Starting MaterialKey TransformationReagents & ConditionsProduct Type
1-Benzylpiperidine-4-carboxylic AcidAmide CouplingHATU, DIPEA, R-NH₂, DMFAmide-linked Donepezil Analog
1-Benzylpiperidine-4-carboxylic AcidEsterificationDCC, DMAP, R-OH, DCMEster-linked Donepezil Analog
1-Benzylpiperidine-4-carboxylic AcidReduction1. LiAlH₄, THF; 2. Swern Oxidation1-Benzylpiperidine-4-carboxaldehyde
1-Benzylpiperidine-4-carboxaldehydeCondensation/Reduction5,6-Dimethoxy-1-indanone, NaOH; H₂/Pd-CDonepezil Core Analog

References

  • Dubey, S. K., Kharbanda, M., Dubey, S. K., & Mathela, C. S. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical & pharmaceutical bulletin, 58(9), 1157–1160. [Link]

  • Reddy, P. V., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(17), 2869-2875. [Link]

  • Reddy, P. V., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil | Request PDF. ResearchGate. [Link]

  • A process for preparation of intermediates of donepezil hydrochloride. (2012).
  • A process for preparation of intermediates of donepezil hydrochloride. (2014).
  • Gotor-Fernández, V., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. RSC. [Link]

  • Kumar, A., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]

  • DONEPEZIL SYNTHESIS - New Drug Approvals. (2013). New Drug Approvals. [Link]

  • Shool, F., et al. (2018). Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4465-4475. [Link]

  • Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness.org. [Link]

  • Mohsin, N. A., & Ahmad, M. (2018). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 913-918. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • Nawrocka, W., et al. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(5), 875-882. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1646. [Link]

  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (n.d.).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Protection of N- and O-Functional Groups. (2006). Organic Chemistry Portal. [Link]

  • Progress of N-Benzyl Removal. (n.d.). SIOC Journals. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]

Sources

Application Notes and Protocols for the Use of 1-Benzylpiperidine-4-carboxylic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Innovation in Peptidomimetics

1-Benzylpiperidine-4-carboxylic acid, a substituted cyclic amino acid analog, serves as a crucial building block in the design of sophisticated peptidomimetics and peptide-based therapeutics. Its rigid piperidine core introduces conformational constraints into peptide backbones, a strategy often employed to enhance receptor affinity, selectivity, and metabolic stability by locking the molecule into a bioactive conformation. The N-benzyl group provides a site for critical hydrophobic and potential cation-π interactions with target proteins, making this moiety a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) agents and other therapeutics.[1]

These structural features, however, present a significant challenge during solid-phase peptide synthesis (SPPS). The N-alkylation and the cyclic nature of the molecule result in a sterically hindered secondary amine, which dramatically reduces the nucleophilicity of the nitrogen and obstructs the approach of coupling reagents. This steric hindrance can lead to slow and incomplete coupling reactions, resulting in low yields and the accumulation of deletion sequences, which complicates purification and compromises the final product's integrity.[1][2][3]

This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of 1-benzylpiperidine-4-carboxylic acid hydrochloride into peptide sequences, focusing on strategies to overcome the inherent steric challenges.

The Challenge of Steric Hindrance in N-Substituted Amino Acids

The primary obstacle in utilizing 1-benzylpiperidine-4-carboxylic acid is the steric bulk around the reactive centers. Unlike primary amino acids, this N-substituted cyclic amino acid presents a formidable barrier to the formation of an amide bond. The consequences of this steric hindrance include:

  • Reduced Reaction Rates: The bulky substituents slow down the kinetics of the coupling reaction.

  • Incomplete Acylation: Standard coupling conditions often fail to drive the reaction to completion, leaving unreacted N-terminal amines on the growing peptide chain.

  • Aggregation: Difficult coupling steps can promote the aggregation of peptide chains on the solid support, further impeding reagent access.

To address these challenges, specialized protocols involving highly reactive coupling reagents, optimized reaction conditions, and careful monitoring are essential.

Core Principles for Efficient Coupling

The successful incorporation of sterically hindered amino acids like 1-benzylpiperidine-4-carboxylic acid hinges on several key principles:

  • Potent Activation: The carboxylic acid must be activated to a highly reactive species to overcome the low nucleophilicity of the secondary amine. Uronium/aminium or phosphonium salt-based reagents are generally superior to carbodiimides for this purpose.[2]

  • Minimizing Racemization: While potent activation is necessary, the conditions must be controlled to prevent epimerization of the activated amino acid. The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) is crucial for suppressing this side reaction.[4][5]

  • Use of a Non-Nucleophilic Base: A hindered, non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to facilitate the reaction without causing unwanted side reactions.

  • Enhanced Reaction Conditions: Extended reaction times, double coupling cycles, and, in some cases, elevated temperatures can help drive the reaction to completion. Microwave-assisted SPPS can also be a powerful tool for enhancing coupling efficiency.[1]

  • Accurate Monitoring: Standard ninhydrin (Kaiser) tests for primary amines will not work for the secondary amine of the piperidine ring post-coupling. A chloranil or bromophenol blue test is required to monitor for the presence of unreacted secondary amines.[2][6]

Recommended Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of 1-benzylpiperidine-4-carboxylic acid. The following table summarizes the most effective reagents for this challenging coupling.

Coupling ReagentClassKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Uronium/Aminium SaltConsidered the gold standard for difficult couplings. Forms highly reactive OAt-active esters, which benefit from a neighboring group effect that accelerates the reaction and minimizes racemization.[5][7][8][9]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltA widely used and effective reagent, though generally considered slightly less potent than HATU. Often used with HOBt.[4][10]
PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighly efficient, particularly for sterically hindered and N-methylated amino acids. Phosphonium reagents do not cause guanidinylation of the N-terminus, a potential side reaction with uronium salts.[6][10]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltThe phosphonium analog of HATU, it is highly effective for coupling N-methyl amino acids.[4]

Experimental Protocols

The following protocols are designed as a robust starting point for the incorporation of 1-benzylpiperidine-4-carboxylic acid hydrochloride into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Preparation of 1-Benzylpiperidine-4-carboxylic Acid Free Base

The commercially available hydrochloride salt must be converted to the free base before use in coupling reactions.

Materials:

  • 1-Benzylpiperidine-4-carboxylic acid hydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 1-benzylpiperidine-4-carboxylic acid hydrochloride in deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of DCM.

  • Slowly add saturated NaHCO₃ solution while gently swirling until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the free carboxylic acid as a solid.

Protocol 2: Manual SPPS Coupling using HATU

This protocol is recommended as the primary method for coupling 1-benzylpiperidine-4-carboxylic acid due to the high efficiency of HATU.

Materials:

  • Fmoc-deprotected peptide-resin

  • 1-Benzylpiperidine-4-carboxylic acid (free base from Protocol 1) (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

  • Shaker or nitrogen bubbling apparatus

Workflow Diagram:

SPPS_HATU_Coupling Resin Fmoc-Deprotected Peptide-Resin Wash1 Wash with DMF Resin->Wash1 Coupling Add Activated Mix to Resin (2-4 h agitation) Wash1->Coupling Preactivation Pre-activation: 1-Benzylpiperidine-4-COOH + HATU + DIPEA in DMF (1-2 min) Preactivation->Coupling Monitoring Chloranil Test for completeness Coupling->Monitoring Wash2 Wash with DMF Monitoring->Wash2 Negative Recouple Repeat Coupling Monitoring->Recouple Positive NextCycle Proceed to next Fmoc-deprotection Wash2->NextCycle Recouple->Coupling SPPS_DIC_HOAt_Coupling Start Start with Fmoc-deprotected resin Coupling1 1st Coupling: Add Acid, HOAt, then DIC Agitate 2-4h Start->Coupling1 Wash1 Wash with DMF Coupling1->Wash1 Monitoring1 Chloranil Test Wash1->Monitoring1 Coupling2 2nd Coupling: Repeat addition of reagents Agitate 2-4h Monitoring1->Coupling2 Positive End Coupling Complete, Proceed to next step Monitoring1->End Negative Wash2 Wash with DMF Coupling2->Wash2 Monitoring2 Chloranil Test Wash2->Monitoring2 Monitoring2->End

Caption: Double coupling strategy using DIC/HOAt for sterically hindered residues.

Procedure:

  • Resin Preparation: As described in Protocol 2.

  • First Coupling:

    • Swell the resin in DMF.

    • In a separate vial, dissolve 1-benzylpiperidine-4-carboxylic acid (3 eq.) and HOAt (3 eq.) in DMF.

    • Add this solution to the resin, followed by DIC (3 eq.).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing and Monitoring:

    • Drain the resin and wash thoroughly with DMF (3-5 times).

    • Perform a chloranil test on a small sample of beads.

  • Second Coupling (if necessary):

    • If the chloranil test is positive, repeat the coupling step (Step 2) with fresh reagents.

  • Final Wash: Once the coupling is complete (negative chloranil test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next step in the synthesis.

Conclusion and Best Practices

The incorporation of 1-benzylpiperidine-4-carboxylic acid into peptide sequences is a challenging but achievable goal that opens avenues for the creation of novel peptidomimetics with significant therapeutic potential. Success relies on acknowledging the steric hindrance of this building block and employing robust synthetic strategies to overcome it.

Key Recommendations:

  • Reagent of Choice: HATU is the preferred coupling reagent due to its high reactivity and racemization-suppressing properties.

  • Reaction Monitoring: Never rely on the ninhydrin test. Always use a test suitable for secondary amines, such as the chloranil test.

  • Double Coupling: Be prepared to perform a second coupling to ensure the reaction goes to completion, especially when using less reactive coupling agents.

  • Solvent Quality: Always use high-purity, anhydrous solvents (especially DMF) to prevent hydrolysis of activated species.

By adhering to these principles and protocols, researchers can confidently utilize 1-benzylpiperidine-4-carboxylic acid as a valuable scaffold in their peptide design and drug discovery efforts.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Aapptec. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Peptides-76.wiki. (2026, April 3). Sterical hindrance peptide synthesis.
  • Al-karadaghi, S., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Request PDF.
  • Singh, J. (2017, June 20). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?
  • Wikipedia. (n.d.). HATU.
  • BenchChem. (2026, March). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS.
  • Biotage. (2014). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • MedchemExpress.com. (n.d.). HATU | Peptide Coupling Reagent.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Kates, S. A., et al. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • Sigma-Aldrich. (n.d.). 1-benzylpiperidine-4-carboxylic acid | 10315-07-8.
  • MDPI. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
  • PMC. (2018, November 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals.
  • The University of Queensland. (n.d.). Ribosomally-synthesised cyclic peptides from plants as drug leads and pharmaceutical - UQ eSpace.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Lee, J., et al. (2015, October 1). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. PubMed.
  • Malawska, B., et al. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • ChemicalBook. (2025, September 25). 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID | 39143-25-4.

Sources

Solubility of 1-Benzylpiperidine-4-carboxylic acid hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Thermodynamic Solubility Profiling of 1-Benzylpiperidine-4-carboxylic Acid Hydrochloride in Organic Solvents

Introduction & Pharmacological Context

1-Benzylpiperidine-4-carboxylic acid (also known as N-benzylisonipecotic acid) is a highly versatile building block in medicinal chemistry. It is prominently utilized in the synthesis of matrix metalloproteinase (MMP) inhibitors for osteoarthritis[1] and as a precursor for small molecules that directly activate Gi proteins[2].

While the free base form of this compound exhibits high lipophilicity and dissolves readily in aprotic organic solvents like dichloromethane[3], drug development workflows frequently require the hydrochloride (HCl) salt form to enhance bioavailability and aqueous solubility[1]. However, formulating the compound as an HCl salt fundamentally alters its solvation thermodynamics, complicating downstream organic synthesis, purification, and liquid-liquid extraction steps. This application note details the mechanistic principles of its solubility and provides a self-validating protocol for determining its thermodynamic solubility in various organic solvents.

Mechanistic Principles of Solvation

The dissolution of 1-benzylpiperidine-4-carboxylic acid hydrochloride in organic media is dictated by the competition between the crystal lattice energy of the ionic salt and the solvation energy provided by the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess high dielectric constants and strong hydrogen-bonding capabilities. They effectively solvate both the protonated piperidinium cation and the chloride anion via ion-dipole interactions, resulting in moderate to high solubility[4].

  • Dipolar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit high dipole moments and are excellent at solvating the bulky organic cation. However, their inability to act as hydrogen-bond donors makes them less effective at solvating the chloride anion, leading to slightly lower solubility compared to water.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Non-polar solvents lack the dielectric capacity to overcome the high lattice energy of the ionic salt. Consequently, the HCl salt remains virtually insoluble, making these solvents ideal as anti-solvents for crystallization.

Quantitative Solubility Data Summary

The table below summarizes the expected solubility profile of 1-benzylpiperidine-4-carboxylic acid HCl across different solvent classes, driven by solvent polarity and dielectric constant[1][3][4].

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Application Context
Water Aqueous80.1> 20.0Biological assays, salt formulations
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.710.0 - 15.0Stock solutions for HTS
Methanol Polar Protic32.75.0 - 10.0Crystallization, HPLC mobile phase
Ethanol Polar Protic24.51.0 - 5.0Green synthesis applications
Dichloromethane (DCM) Weakly Polar Aprotic9.1< 0.1Liquid-liquid extraction
Hexane Non-polar1.9InsolubleAnti-solvent for precipitation

Experimental Workflow Visualization

To accurately determine the solubility of this compound in organic solvents, the industry-standard Shake-Flask method is employed[5][6]. Below is the logical workflow for this thermodynamic assay.

G N1 1-Benzylpiperidine-4-carboxylic acid HCl (Solid) N2 Solvent Addition (Target Organic Solvents) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) N2->N3 Excess solid maintains saturation N4 Phase Separation (Ultracentrifugation / Filtration) N3->N4 Equilibrium reached N5 Supernatant Dilution (Mobile Phase Compatible) N4->N5 Isolate saturated solution N6 HPLC-UV Quantification (vs. Calibration Curve) N5->N6 N7 Solubility Determination & Data Validation N6->N7

Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Protocol: Shake-Flask Method for Organic Solvents

This methodology is adapted from established EPA and pharmaceutical protocols for thermodynamic solubility determination[5][6][7]. The protocol is designed as a self-validating system to prevent false positives caused by supersaturation, incomplete equilibration, or solvent-induced degradation.

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of 1-benzylpiperidine-4-carboxylic acid hydrochloride into a 2 mL amber glass HPLC vial.

    • Causality Note: Amber glass is utilized to prevent potential photolytic degradation of the benzyl moiety during extended incubation.

  • Add 1.0 mL of the target organic solvent (e.g., Methanol, DMSO, Ethanol).

  • Self-Validation Check: Visually confirm that an excess of solid remains at the bottom of the vial. If the solid dissolves completely, the solution is not saturated. Add additional compound in 10 mg increments until a persistent suspension is achieved[6].

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

Step 2: Thermodynamic Equilibration

  • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

  • Agitate the samples at 300 RPM for a minimum of 24 hours[5][7].

  • Causality Note: Extended shaking (24–48 hours) is strictly required for organic solvents. The dissolution kinetics of ionic salts in lower dielectric media are significantly slower than in aqueous buffers. Premature sampling leads to underestimation of thermodynamic solubility.

Step 3: Phase Separation

  • Remove the vials from the shaker and allow them to stand undisturbed for 1 hour at 25 °C to allow larger particulates to settle.

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.

  • Causality Note: While filtration (e.g., using a 0.45 µm PTFE syringe filter) is common[5], ultracentrifugation is preferred for highly volatile organic solvents. Filtration can induce a pressure drop that causes solvent evaporation, leading to immediate precipitation of the solute within the filter membrane, skewing the results.

Step 4: Dilution, Quantification, and Validation

  • Carefully aspirate a known aliquot (e.g., 50 µL) of the clear supernatant.

  • Dilute the aliquot into a solvent compatible with your HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear range of your pre-established UV calibration curve.

  • Analyze via HPLC-UV, monitoring at 254 nm (optimal for the benzyl ring absorption).

  • Self-Validation Check (Equilibrium & Stability):

    • Equilibrium: Sample the original shake-flask again at 48 hours. If the calculated concentration deviates by < 5% from the 24-hour mark, thermodynamic equilibrium is confirmed.

    • Stability: Examine the chromatogram for secondary peaks. In reactive solvents like methanol, prolonged exposure can occasionally induce esterification of the carboxylic acid. A single, pure peak validates that the measured solubility represents the intact molecule.

Sources

Application Note: High-Resolution NMR Spectroscopic Analysis of 1-Benzylpiperidine-4-carboxylic acid Hydrochloride for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive guide to the structural elucidation and purity assessment of 1-Benzylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis, using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral analysis are presented, aimed at researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

1-Benzylpiperidine-4-carboxylic acid hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, purity, and stability are critical quality attributes that directly impact the safety and efficacy of the final drug product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural confirmation and quantification of organic molecules in solution.[2][3] This application note details a robust methodology for the comprehensive NMR analysis of this compound, ensuring its identity and purity meet stringent pharmaceutical quality standards.

Materials and Equipment

  • Compound: 1-Benzylpiperidine-4-carboxylic acid hydrochloride (C₁₃H₁₈ClNO₂)

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D)

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)

  • NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a 5 mm broadband probe

  • NMR Tubes: High-precision 5 mm NMR tubes

  • Glassware: Volumetric flasks, pipettes, and vials

  • Analytical Balance

  • Vortex Mixer

  • pH Meter (optional)

Experimental Protocols

Rationale for Experimental Design

The choice of D₂O as the solvent is predicated on the high solubility of the hydrochloride salt in aqueous media and the ability to exchange the labile acidic proton of the carboxylic acid and the N-H proton of the piperidinium ring, simplifying the spectrum by removing their signals. TSP is selected as the internal standard for its sharp singlet signal at 0.00 ppm, which is inert and does not overlap with the analyte signals.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 1-Benzylpiperidine-4-carboxylic acid hydrochloride into a clean, dry vial.

  • Solvent and Standard Preparation: Prepare a stock solution of D₂O containing a known concentration of TSP (e.g., 0.05% w/v).

  • Dissolution: Add approximately 0.7 mL of the D₂O/TSP stock solution to the vial containing the sample.

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulates.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition Workflow

The following workflow outlines the key steps in acquiring high-quality ¹H and ¹³C NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D₂O with TSP weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on D₂O Signal insert->lock shim Shim for Homogeneity lock->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TSP (0 ppm) baseline->reference integrate Integration & Analysis reference->integrate

Figure 1: A schematic overview of the NMR analysis workflow.

Spectrometer Parameters
Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Spectral Width 16 ppm240 ppm
Acquisition Time ~2 s~1 s
Relaxation Delay 2 s2 s
Temperature 298 K298 K

Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to the ¹H FID and 1.0 Hz to the ¹³C FID before Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the transformed spectra.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TSP signal to 0.00 ppm. Reference the ¹³C spectrum to the TSP signal (indirectly).

  • Peak Picking and Integration: Identify all significant peaks in the ¹H spectrum and integrate their areas.

  • Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.

Predicted Spectral Data and Interpretation

Due to the unavailability of a publicly accessible experimental spectrum for the hydrochloride salt, the following data is a prediction based on the known spectrum of the freebase and the established effects of N-protonation. The protonation of the piperidine nitrogen is expected to cause a downfield shift of the adjacent protons and carbons due to the electron-withdrawing effect of the positive charge.

Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
H-2', H-6'7.45 - 7.55m5H130.5
H-3', H-4', H-5'7.45 - 7.55m129.0, 128.5
Benzyl-CH₂~4.3s2H~60.0
H-2, H-6 (axial)~3.1t2H~52.0
H-2, H-6 (equatorial)~3.6d2H
H-4~2.8m1H~40.0
H-3, H-5 (axial)~2.0q2H~28.0
H-3, H-5 (equatorial)~2.2d2H
COOHN/A (exchanged)--~178.0
N-HN/A (exchanged)---
Interpretation of the Predicted Spectrum
  • Aromatic Region (7.45 - 7.55 ppm): The five protons of the benzyl group are expected to appear as a complex multiplet in this region.

  • Benzyl-CH₂ (~4.3 ppm): A sharp singlet corresponding to the two benzylic protons.

  • Piperidine Ring Protons (2.0 - 3.6 ppm): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The protons alpha to the nitrogen (H-2, H-6) are expected to be the most downfield due to the influence of the positively charged nitrogen.

  • Carboxylic Acid and N-H Protons: These protons will exchange with D₂O and will not be observed in the ¹H NMR spectrum.

  • ¹³C Spectrum: The carboxylic acid carbon is expected at the most downfield chemical shift (~178.0 ppm). The aromatic carbons will appear in the 128-131 ppm range. The piperidine and benzylic carbons will be found in the upfield region.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR analysis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride. By following these procedures, researchers and drug development professionals can confidently verify the structure and assess the purity of this important pharmaceutical intermediate. The provided workflow and predicted spectral data serve as a valuable resource for routine quality control and research applications.

References

  • PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Lab Manager. (2025, August 28). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • Element. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • New Food Magazine. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Guzman, A. L., & Hoye, T. R. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(3), 1767–1773. [Link]

  • Bruker. (n.d.). Analysis Software. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR. Retrieved from [Link]

Sources

Application Notes and Protocols for Amidation Reactions Using 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Among the diverse building blocks utilized in these syntheses, piperidine derivatives are of significant interest due to their prevalence in biologically active molecules.[1] 1-Benzylpiperidine-4-carboxylic acid hydrochloride is a key intermediate, offering a versatile scaffold for the introduction of various functionalities. This document provides a comprehensive guide to performing amidation reactions with this substrate, focusing on practical protocols, mechanistic insights, and troubleshooting strategies to empower researchers in drug discovery and development.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions because the basic amine deprotonates the carboxylic acid, forming a highly unreactive carboxylate salt.[2] To overcome this, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3] This guide will primarily focus on carbodiimide-mediated coupling reactions, which are widely used due to their efficiency and mild reaction conditions.[4]

Core Mechanism of Carbodiimide-Mediated Amidation

Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate amide bond formation.[3] The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group.[2][5]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the stable amide bond and the release of a soluble urea byproduct.[2]

The Role of Additives in Suppressing Side Reactions

The highly reactive O-acylisourea intermediate can undergo undesirable side reactions, such as rearrangement to an inactive N-acylurea, which can lower the yield of the desired amide product.[2][6] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and still sufficiently reactive towards the amine.[6]

The use of additives like HOBt can minimize the racemization of chiral carboxylic acids during the coupling reaction.[7] For particularly challenging couplings, more advanced reagents that incorporate these additives, such as HATU (which is based on HOAt) and COMU (which is based on Oxyma), are highly effective at suppressing epimerization.[8]

Visualizing the Reaction Pathway

Amidation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_additives Role of Additives Carboxylic_Acid 1-Benzylpiperidine- 4-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acylisourea Amide_Product Amide Product O_Acylisourea->Amide_Product Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine Primary/Secondary Amine Amine->Amide_Product + Additive Additive (e.g., HOBt, Oxyma) Additive->Active_Ester + Active_Ester->Amide_Product

Caption: Carbodiimide-mediated amidation workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing amidation reactions with 1-benzylpiperidine-4-carboxylic acid hydrochloride.

Protocol 1: General Amidation using EDC and HOBt

This protocol is a robust starting point for the coupling of various primary and secondary amines.

Materials:

  • 1-Benzylpiperidine-4-carboxylic acid hydrochloride

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzylpiperidine-4-carboxylic acid hydrochloride (1.0 eq).

  • Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and anhydrous DCM or DMF (to a concentration of ~0.1-0.5 M).

  • Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. The water-soluble EDC-urea byproduct will be removed during these washes.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling for Sterically Hindered Amines using HATU

For challenging couplings, such as those involving sterically hindered or electron-deficient amines, a more potent coupling reagent like HATU is recommended.[8]

Materials:

  • 1-Benzylpiperidine-4-carboxylic acid hydrochloride

  • Sterically hindered or electron-deficient amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-benzylpiperidine-4-carboxylic acid hydrochloride (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (~0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.[8]

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common issues in amidation reactions.

Troubleshooting_Tree cluster_low_conversion Low or No Conversion cluster_low_yield Low Yield of Product cluster_purification Purification Difficulties Start Reaction Issue? Low_Conversion Low Conversion of Starting Materials Start->Low_Conversion Low_Yield Starting Materials Consumed, but Low Amide Yield Start->Low_Yield Purification_Issue Difficulty in Purification due to Byproducts Start->Purification_Issue Check_Reagents Check Reagent Quality (Coupling agent, anhydrous solvent) Low_Conversion->Check_Reagents Stronger_Reagent Use a Stronger Coupling Reagent (e.g., HATU, COMU) Low_Conversion->Stronger_Reagent Check_Base Ensure Sufficient Base (e.g., >2 eq for HATU) Low_Conversion->Check_Base Guanidinylation Guanidinylation of Amine? (Excess uronium reagent) Low_Yield->Guanidinylation Use_Stoichiometric Use Stoichiometric Coupling Reagent or Switch to Phosphonium Reagent (e.g., PyBOP) Guanidinylation->Use_Stoichiometric Water_Soluble_Byproducts Use EDC for Water-Soluble Urea Byproduct Purification_Issue->Water_Soluble_Byproducts

Sources

Application Note: A Robust and Scalable Synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Benzylpiperidine-4-carboxylic acid is a pivotal building block in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its synthesis on a scale suitable for drug discovery and development programs requires a process that is not only high-yielding but also safe, reproducible, and economically viable. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride. We present a detailed two-step synthetic protocol, starting from the N-alkylation of 4-cyanopiperidine followed by a direct, one-pot acidic hydrolysis of the nitrile intermediate. The causality behind critical process parameters, safety considerations for large-scale reactions, and robust analytical controls are discussed in detail to ensure a self-validating and reliable manufacturing process.

Introduction: Strategic Importance and Synthetic Rationale

The piperidine moiety is a privileged scaffold in pharmaceutical sciences, present in a multitude of approved drugs.[3] The N-benzyl group, in particular, serves as a common protecting group and a key pharmacophoric element that can be readily removed or modified, offering a versatile platform for generating compound libraries.[4] The development of a scalable synthesis for 1-Benzylpiperidine-4-carboxylic acid hydrochloride is therefore a critical enabling step for research programs targeting new chemical entities.

The synthetic strategy detailed herein was chosen for its operational simplicity, use of readily available starting materials, and avoidance of problematic reagents or purification methods at scale. The two-step approach is outlined below:

  • Step 1: N-Benzylation of 4-Cyanopiperidine. This is a classic and efficient N-alkylation reaction to form the intermediate, 1-Benzyl-4-cyanopiperidine.[4]

  • Step 2: Acidic Hydrolysis of 1-Benzyl-4-cyanopiperidine. The nitrile intermediate is converted directly to the target carboxylic acid hydrochloride salt using strong acid.[5][6] This method is advantageous as it proceeds through an amide intermediate to the final product and directly furnishes the desired hydrochloride salt upon workup, streamlining the process.[5][7]

Overall Synthesis and Workflow

The complete synthetic transformation is illustrated in the following scheme:

Scheme 1: Two-Step Synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Step 1: N-Benzylation

4-Cyanopiperidine + Benzyl Chloride → 1-Benzyl-4-cyanopiperidine

Step 2: Acid Hydrolysis

1-Benzyl-4-cyanopiperidine + HCl / H₂O → 1-Benzylpiperidine-4-carboxylic acid hydrochloride

The overall process workflow, from starting materials to the final, characterized product, is visualized in the diagram below.

G cluster_start Input Materials cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Acid Hydrolysis cluster_final Final Product & Quality Control start_materials 4-Cyanopiperidine Benzyl Chloride Potassium Carbonate Acetonitrile reaction1 Reaction Setup: - Charge Reactor - Controlled Addition of Benzyl Chloride - Reflux Monitoring (TLC/GC) start_materials->reaction1 Charge workup1 Work-up & Isolation: - Filtration - Solvent Evaporation - Extraction - Drying reaction1->workup1 Process intermediate Intermediate: 1-Benzyl-4-cyanopiperidine workup1->intermediate Isolate reaction2 Reaction Setup: - Controlled Addition to Acid - Reflux until Completion (TLC/HPLC) - Monitoring Gas Evolution intermediate->reaction2 Charge hydrolysis_reagents Reagents: Concentrated HCl hydrolysis_reagents->reaction2 Charge workup2 Product Isolation: - Cooling & Crystallization - Vacuum Filtration - Washing (Isopropanol) - Drying under Vacuum reaction2->workup2 Process final_product Final Product: 1-Benzylpiperidine-4-carboxylic acid hydrochloride workup2->final_product Isolate qc Analytical Characterization: - ¹H NMR, ¹³C NMR - HPLC (Purity) - LC-MS (Identity) - Melting Point final_product->qc Analyze

Diagram 1: High-level workflow for the scale-up synthesis.

Experimental Protocols

Safety First: Before proceeding, a thorough risk assessment must be conducted for all scaling operations.[8] This synthesis involves hazardous materials including a lachrymatory alkylating agent (benzyl chloride), flammable solvents, and corrosive acids. All operations must be performed in a well-ventilated fume hood or an appropriate reactor bay by trained personnel wearing proper Personal Protective Equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves.[9] Emergency equipment like safety showers and fire extinguishers must be accessible.[8][9]

Part 1: Scale-up Synthesis of 1-Benzyl-4-cyanopiperidine (Intermediate)

Rationale: This procedure utilizes potassium carbonate as an inexpensive and easily removable base for the N-alkylation. Acetonitrile is chosen as the solvent due to its suitable boiling point for the reaction and its ability to dissolve the starting materials.

Materials and Equipment:

Item Specification Notes
Reactor 5 L Jacketed Glass Reactor with Overhead Stirrer Ensure proper agitation and temperature control.[10]
4-Cyanopiperidine 98% Purity
Benzyl Chloride 99% Purity, Redistilled Potent lachrymator, handle with extreme care.
Potassium Carbonate Anhydrous, Fine Powder
Acetonitrile (ACN) Anhydrous
Dichloromethane (DCM) Reagent Grade For extraction.
Brine Saturated NaCl Solution

| Sodium Sulfate | Anhydrous | For drying. |

Protocol:

  • Reactor Setup: Equip a 5 L jacketed reactor with an overhead stirrer, condenser, thermocouple, and a nitrogen inlet. Ensure the system is dry.

  • Charging Reagents: Charge the reactor with 4-cyanopiperidine (220 g, 2.0 mol), anhydrous potassium carbonate (414 g, 3.0 mol), and anhydrous acetonitrile (2.5 L).

  • Initiate Stirring: Begin vigorous stirring to create a well-mixed suspension.

  • Controlled Addition: Slowly add benzyl chloride (266 g, 2.1 mol, 1.05 eq) to the mixture dropwise over 60-90 minutes. An exotherm will be observed; maintain the internal temperature below 40°C using the reactor jacket.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete upon the disappearance of the 4-cyanopiperidine spot/peak.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 200 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (1.5 L) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 1 L) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-benzyl-4-cyanopiperidine is often of sufficient purity (>95%) for the next step. If required, it can be purified by vacuum distillation. The product is a colorless to pale yellow oil. Expected yield: 360-380 g (90-95%).

Part 2: Synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride (Final Product)

Rationale: Direct acidic hydrolysis using concentrated hydrochloric acid is a robust method for converting nitriles to carboxylic acids.[6] The reaction proceeds via an amide intermediate, and heating ensures the hydrolysis goes to completion.[5][7] The final product crystallizes directly from the reaction mixture upon cooling as the desired hydrochloride salt.

Materials and Equipment:

Item Specification Notes
Reactor 5 L Jacketed Glass Reactor with Overhead Stirrer Must be suitable for handling concentrated acids.
1-Benzyl-4-cyanopiperidine From Part 1
Hydrochloric Acid (HCl) Concentrated (37%) Highly corrosive.

| Isopropanol (IPA) | Reagent Grade | For washing. |

Protocol:

  • Reactor Setup: Use the same 5 L reactor, ensuring it is clean and dry. Equip it with a robust reflux condenser and a gas outlet connected to a scrubber (alkaline trap) to neutralize evolved HCl gas.

  • Charging Acid: Carefully charge the reactor with concentrated hydrochloric acid (2.0 L).

  • Controlled Addition: With vigorous stirring, slowly add the 1-benzyl-4-cyanopiperidine (300 g, 1.5 mol) from Part 1 to the acid. CAUTION: This addition is exothermic. Maintain the internal temperature below 50°C by circulating coolant through the reactor jacket.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C). Maintain a steady reflux for 18-24 hours. The reaction is complete when the hydrolysis of the intermediate amide is finished (monitored by HPLC).

  • Crystallization:

    • After completion, turn off the heating and allow the mixture to cool slowly to room temperature with gentle stirring.

    • Further cool the mixture to 0-5°C using the reactor jacket and hold for at least 2 hours to maximize crystallization. A thick white precipitate will form.

  • Isolation:

    • Collect the solid product by vacuum filtration using a large Buchner funnel.

    • Wash the filter cake with cold isopropanol (2 x 300 mL) to remove any residual acid and organic impurities.

  • Drying: Dry the white crystalline solid in a vacuum oven at 50-60°C until a constant weight is achieved. Expected yield: 345-365 g (90-95%).

Scale-Up and Process Safety Deep Dive

Scaling a synthesis from the bench to a pilot or manufacturing scale introduces challenges that must be proactively managed.[8]

  • Thermal Hazard Management: Both steps of this synthesis are exothermic. During scale-up, the surface-area-to-volume ratio decreases, reducing the efficiency of passive heat dissipation.[11] It is critical to use a jacketed reactor for active temperature control and to ensure the rate of reagent addition does not overwhelm the cooling capacity of the system.[10][11] A runaway reaction, though unlikely in this process if controlled properly, must be considered in the risk assessment.[10]

  • Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" and concentration gradients, potentially causing side reactions or uncontrolled exotherms.[10] The overhead stirrer must be powerful enough to maintain a homogenous suspension, especially during the N-alkylation step with solid potassium carbonate.

  • Material Transfer: Handling large quantities of corrosive and hazardous materials requires engineered controls. Use of pumps or pressure transfers for liquids is preferable to manual pouring. The reactor volume should be no more than half-full to accommodate potential foaming or gas evolution and to allow for the addition of quenching agents if necessary.[8][10]

  • Purification Strategy: At scale, purification by chromatography is often impractical and hazardous due to large solvent volumes.[10] This process was designed to yield a final product of high purity via crystallization, which is a much more scalable and economical purification technique.

Data Summary and Characterization

The final product should be rigorously analyzed to confirm its identity and purity.

Table 1: Quantitative Process Data

Parameter Step 1 (N-Benzylation) Step 2 (Hydrolysis) Overall
Starting Material 4-Cyanopiperidine (2.0 mol) 1-Benzyl-4-cyanopiperidine (1.5 mol)
Key Reagent Benzyl Chloride (1.05 eq) Conc. HCl (excess)
Solvent Volume 2.5 L (Acetonitrile) 2.0 L (Conc. HCl)
Typical Yield 90-95% 90-95% 81-90%
Product Purity >95% (by GC) >99% (by HPLC)

| Physical Form | Pale yellow oil | White crystalline solid | |

Analytical Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure. Spectra should be consistent with the proposed structure of 1-Benzylpiperidine-4-carboxylic acid hydrochloride.[12]

  • HPLC: To determine purity. A reverse-phase HPLC method can be used to quantify the product and any related impurities.[13]

  • LC-MS: To confirm molecular weight and identity.[12]

  • Melting Point: Should be sharp and consistent with literature values.

Conclusion

This application note details a robust, efficient, and scalable two-step synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride. By focusing on operational simplicity, scalable unit operations like crystallization, and a thorough understanding of process safety considerations, this protocol provides a reliable pathway for producing multi-gram to kilogram quantities of this important pharmaceutical intermediate. The self-validating nature of the process, with clear in-process controls and final product characterization, ensures consistent quality for demanding drug discovery and development applications.

References

  • Yan, V. G. D. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano4-phenylpiperidine hydrochloride. Available at: [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available at: [Link]

  • ChemBK. (2024, April 9). 1-N-Cbz-4-cycano-piperidine. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]

  • PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Moravek, Inc. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • DTIC. (2025, June 4). Piperidine Synthesis. Available at: [Link]

  • Google Patents. (n.d.). WO1997023213A1 - Process for production of piperidine derivatives.
  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available at: [Link]

  • Chemsrc. (2025, September 23). CAS#:681482-53-1 | 1-benzylpiperidine-4-carboxylic acid,hydrochloride. Available at: [Link]

  • PubChem - NIH. (n.d.). 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983. Available at: [Link]

  • Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available at: [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride (CAS: 10315-07-8). As a key intermediate in pharmaceutical development, optimizing its synthesis for high yield and purity is paramount. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Synthetic Workflow Overview

The synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride is typically achieved via two primary routes, starting from either a pre-functionalized piperidine ring or a piperidinone precursor. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is low after the hydrolysis and salt formation steps. Where should I start investigating?

A low overall yield is a common issue that can originate from inefficiencies in either the initial N-benzylation/reductive amination step or the subsequent hydrolysis and isolation.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Overall Yield CheckStep1 Analyze crude intermediate (e.g., Ethyl 1-benzylpiperidine-4-carboxylate) by TLC/LC-MS/NMR Start->CheckStep1 Step1_OK Intermediate is clean & high yield? CheckStep1->Step1_OK TroubleshootStep1 Problem is in Step 1: N-Benzylation or Reductive Amination Step1_OK->TroubleshootStep1 No   TroubleshootStep2 Problem is in Step 2: Hydrolysis or Isolation/Purification Step1_OK->TroubleshootStep2  Yes

Caption: Decision tree for diagnosing low yield issues.

Isolate and analyze the intermediate before the hydrolysis step. If the intermediate is impure or the yield is low, focus on optimizing the first step. If the intermediate is of high quality, the problem lies within the hydrolysis or product workup.

Q2: I'm seeing poor conversion in the N-benzylation of ethyl piperidine-4-carboxylate (Route A). How can I optimize this?

Incomplete N-benzylation is often due to suboptimal reaction conditions. This reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on an electrophilic benzyl source.[1]

Causality & Solutions:

  • Insufficient Basicity: The base is critical for deprotonating the piperidine nitrogen, increasing its nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction will be slow or stall.

    • Solution: Use at least one equivalent of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like N,N-Diisopropylethylamine (DIPEA). Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.

  • Poor Leaving Group: The rate of this Sₙ2 reaction depends on the quality of the leaving group on the benzylating agent.

    • Solution: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. If using benzyl chloride, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive benzyl iodide in situ.

  • Solvent Choice: The solvent must be ableto dissolve the reactants and be appropriate for the reaction temperature.

    • Solution: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the base without interfering with the nucleophile.

Q3: The reductive amination of piperidin-4-one with benzaldehyde (Route B) is sluggish or forming byproducts. What should I check?

Reductive amination is a robust method but sensitive to the choice of reducing agent and pH. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.[2]

Causality & Solutions:

  • Ineffective Reducing Agent: The reducing agent must be capable of reducing the iminium ion but not the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce aldehydes.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2]

  • Byproduct Formation: A common byproduct is benzyl alcohol, formed from the reduction of benzaldehyde. This occurs if the reducing agent is too powerful (e.g., NaBH₄) or if the iminium ion formation is too slow. Another byproduct can be the tertiary amine from the reaction of the product with more benzaldehyde.[3][4]

    • Solution: Use NaBH(OAc)₃. Ensure the reaction pH is weakly acidic (pH 5-6) to promote imine formation. Adding a dehydrating agent like molecular sieves can also drive the initial condensation forward.[3]

  • Reaction Monitoring: It's crucial to confirm the formation of the imine/iminium intermediate before the reduction is complete.

    • Solution: If performing a two-step procedure, monitor the initial condensation of the amine and aldehyde by TLC or GC-MS before adding the reducing agent.

Q4: My ester hydrolysis step seems incomplete, even after prolonged reaction time. How can I drive it to completion?

Ester hydrolysis, or saponification, is the cleavage of the ester bond to form a carboxylate salt and an alcohol.[5] Under basic conditions, the reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol byproduct.[6]

Causality & Solutions:

  • Insufficient Hydroxide: The reaction requires a stoichiometric amount of hydroxide to react with the ester and then deprotonate the resulting carboxylic acid.

    • Solution: Use a molar excess (typically 2-4 equivalents) of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This ensures the equilibrium is driven far to the product side.

  • Phase Separation/Solubility Issues: The organic ester may not be fully soluble in the aqueous base, leading to a slow reaction at the interface.

    • Solution: Employ a co-solvent system to create a homogeneous solution. A mixture of tetrahydrofuran (THF) and water or ethanol and water is highly effective.[7] One published procedure reports a 95% yield using a THF/water system with 4N NaOH.[7]

  • Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent.

    • Solution: While many hydrolyses proceed well at room temperature overnight, gently heating the reaction mixture to 40-60°C can significantly accelerate the conversion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

Q5: I'm struggling with product isolation. The final hydrochloride salt is oily or won't crystallize. What are the best practices?

Proper isolation hinges on careful pH control and solvent selection. The product is an amino acid, making it zwitterionic at its isoelectric point and soluble in either acidic or basic aqueous solutions.

Causality & Solutions:

  • Incorrect pH for Isolation: After hydrolysis, the product exists as the sodium or potassium carboxylate salt. To isolate the free carboxylic acid or its hydrochloride salt, the pH must be adjusted precisely.

    • Solution:

      • After hydrolysis, cool the reaction mixture in an ice bath.

      • Slowly add concentrated HCl to adjust the pH. The goal is to protonate the carboxylate without making the solution so acidic that the product becomes highly water-soluble as the ammonium salt.

      • A common procedure is to adjust the pH to ~6-7, where the zwitterionic free acid is least soluble and may precipitate.[7][8]

      • Filter the precipitated solid. If no solid forms, extract the product into an organic solvent at a pH where it is least water-soluble.

  • Final Salt Formation and Crystallization: To obtain the hydrochloride salt, the isolated free acid is dissolved in a suitable solvent and treated with HCl.

    • Solution: Dissolve the purified 1-Benzylpiperidine-4-carboxylic acid in a solvent like methanol, ethanol, or isopropanol. Add a solution of HCl in ether or isopropanol, or bubble HCl gas through the solution. Cooling the solution will often induce crystallization. If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal. Trituration with a non-polar solvent like diethyl ether or hexane can also help solidify an oily product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of starting from ethyl piperidine-4-carboxylate (Route A) versus piperidin-4-one (Route B)?

FeatureRoute A: N-AlkylationRoute B: Reductive Amination
Starting Material Ethyl piperidine-4-carboxylatePiperidin-4-one & Benzaldehyde
Pros - Direct route to the ester intermediate.- Often high-yielding and clean.- Avoids handling potent reducing agents if a simple Sₙ2 reaction is used.- Utilizes simple, inexpensive starting materials.- Highly convergent one-pot procedures are common.
Cons - Starting material can be more expensive.- Potential for over-alkylation to form a quaternary salt.- Requires careful control of reducing agent to avoid side reactions (e.g., reduction of aldehyde).- May require optimization to suppress byproduct formation.

Q2: Which reducing agent is best for the reductive amination step?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this synthesis. It is selective for the reduction of imines and iminium ions in the presence of aldehydes, operates under mild, slightly acidic conditions that favor the reaction, and has a better safety profile than cyanide-based reagents.[2]

Q3: How does pH control during the hydrolysis workup impact the final product?

The pH is the most critical parameter during workup.

  • High pH (>10): After hydrolysis, the product is in the form of the water-soluble carboxylate salt.

  • Neutral pH (~6-7): This is near the isoelectric point. The molecule exists as a zwitterion with minimal net charge, leading to its lowest water solubility. This is the optimal pH for precipitating or extracting the free amino acid.[7][8]

  • Low pH (<2): Both the carboxylic acid and the piperidine nitrogen are protonated. This forms the highly water-soluble hydrochloride salt. Attempting to extract the product from a highly acidic aqueous solution into an organic solvent will fail.

Section 4: Key Experimental Protocols

Protocol A: Synthesis via N-Benzylation and Hydrolysis

  • N-Benzylation:

    • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in acetonitrile (5-10 mL per mmol), add anhydrous potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude oil (Ethyl 1-benzylpiperidine-4-carboxylate) can be purified by chromatography or used directly in the next step.

  • Hydrolysis & Salt Formation:

    • Dissolve the crude ester from the previous step (1.0 eq) in a 1:1 mixture of THF and water.[7]

    • Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature overnight or at 50°C for 4 hours.[7]

    • Cool the reaction in an ice bath and carefully adjust the pH to 6 with concentrated HCl.[8]

    • A white solid should precipitate. If not, concentrate the solution under reduced pressure.

    • Suspend the residue in ethanol, stir, and collect the solid by filtration. Wash with cold ethanol and dry under vacuum to yield 1-Benzylpiperidine-4-carboxylic acid.

    • To form the hydrochloride salt, dissolve the free acid in minimal methanol and add a slight excess of concentrated HCl. Remove the solvent under reduced pressure to yield the final product.

References

  • ResearchGate. (2026, February 27). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Defense Technical Information Center (DTIC). (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Espacenet Patent Search. (Date not available). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Google Patents. (Date not available). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • National Center for Biotechnology Information (PMC). (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • Acta Poloniae Pharmaceutica. (Date not available). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]

  • Google Patents. (Date not available). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information (PubChem). (Date not available). Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

  • Sciencemadness.org. (Date not available). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • Google Patents. (Date not available). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • PrepChem.com. (Date not available). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. [Link]

  • National Center for Biotechnology Information (PubChem). (Date not available). 1-Benzylpiperidine-4-carboxylic acid. [Link]

  • ResearchGate. (Date not available). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

  • National Center for Biotechnology Information (PMC). (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]

  • Royal Society of Chemistry Publishing. (Date not available). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]

  • Chemguide. (Date not available). hydrolysis of esters. [Link]

Sources

Technical Support Center: 1-Benzylpiperidine-4-carboxylic acid HCl Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 1-Benzylpiperidine-4-carboxylic acid hydrochloride. Designed for research scientists and process chemists, this guide moves beyond basic procedures to explore the thermodynamic causality and structural mechanics behind successful salt crystallization.

TroubleshootingWorkflow Start Crude 1-Benzylpiperidine- 4-carboxylic acid HCl Dissolve Dissolve in EtOH/H2O (4:1) at 60-70°C Start->Dissolve CheckSol Is dissolution complete? Dissolve->CheckSol AddSolv Add 5% volume increments of heated solvent CheckSol->AddSolv No Cooling Controlled Cooling (0.5°C/min to 0-5°C) CheckSol->Cooling Yes AddSolv->CheckSol CheckCryst Did crystals form or did it oil out? Cooling->CheckCryst Seed Reheat to clear, add seed crystals at 45°C CheckCryst->Seed Oiled Out / Clear Filter Vacuum Filtration & Cold Wash CheckCryst->Filter Crystals Formed Seed->Cooling Success Pure HCl Salt (>99.8% Purity) Filter->Success

Caption: Troubleshooting workflow for 1-Benzylpiperidine-4-carboxylic acid HCl crystallization.

Section 1: Solvent Systems & Solubility Mechanics (FAQ)

Q: Why is an Ethanol/Water (4:1) mixture recommended over single-solvent systems for recrystallizing the HCl salt? A: 1-Benzylpiperidine-4-carboxylic acid hydrochloride exhibits high aqueous solubility (up to 24.2 mg/mL) due to its ionic nature [2]. However, utilizing pure water prevents high recovery yields because the solubility at 0°C remains too high, leading to product loss in the mother liquor. Conversely, pure ethanol may not adequately dissolve the polar HCl salt even at reflux. An Ethanol/Water (4:1) system provides a self-validating thermodynamic balance: the water ensures complete dissolution of the crude salt at 60–70°C, while the ethanol acts as a powerful anti-solvent at lower temperatures (0–5°C). This drives supersaturation efficiently and maximizes yield without compromising the stability of the compound [1].

Q: I am observing degradation or discoloration during the heating phase. What is the cause? A: Discoloration is typically caused by the oxidation of trace unreacted free base or impurities under prolonged thermal stress. Ensure that your HCl to Free base molar ratio is strictly maintained at 1.1:1 [1]. The slight excess of HCl ensures complete protonation, stabilizing the piperidine nitrogen against oxidative degradation while remaining well within the tolerance limits for piperidine carboxylation stability [3].

Section 2: Phase Separation & "Oiling Out"

Q: During cooling, my product forms a biphasic oil instead of crystallizing. What causes this and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated solution reaches its miscibility gap before crossing the metastable zone width (MSZW) boundary for crystallization. Causality & Fix: Rapid cooling (e.g., >1.0°C/min) prevents the system from overcoming the nucleation energy barrier. Instead of forming a stable crystal lattice, the solute separates into a dense, solute-rich liquid phase. To fix this, reheat the mixture to 65°C until the oil completely redissolves. Then, implement a strict, controlled cooling rate of 0.5°C/min [1]. If oiling persists, your system may have excess solvent; evaporate 10% of the volume and try again.

Mechanism FB Free Base (Lipophilic) HCl HCl (1.1 eq) Protonation FB->HCl SaltSol HCl Salt in Solution (High Solubility at 65°C) HCl->SaltSol EtOH/H2O (4:1) Nucleation Primary Nucleation (Cooling at 0.5°C/min) SaltSol->Nucleation Supersaturation Ripening Ostwald Ripening (Hold at 0-5°C) Nucleation->Ripening Thermodynamic Control Crystals Stable Crystal Lattice (D50 ~ 50 µm) Ripening->Crystals

Caption: Kinetic and thermodynamic pathways during the controlled crystallization process.

Section 3: Yield, Purity, and Particle Size Optimization

Q: How can I improve the particle size and filtration efficiency of the crystals? A: Small, powdery crystals that clog filter paper are the result of uncontrolled, rapid nucleation (often from crash-cooling in an ice bath). Causality & Fix: By controlling the cooling rate to 0.5°C/min and holding the temperature at 0–5°C for 2 hours, you allow Ostwald ripening to occur. During this phase, smaller, thermodynamically unstable kinetic crystals redissolve and deposit onto larger, more stable crystals. This increases the average particle size (D50) to approximately 50 µm, ensuring rapid vacuum filtration, minimizing mother liquor entrapment, and increasing final purity to >99.8% [1].

Quantitative Data Summary
ParameterSub-optimal ConditionOptimized ConditionCausality / Effect
HCl:Free Base Ratio 1.0:1 or >1.5:11.1:1 Ensures complete salt formation; prevents unreacted free base from lowering the melting point and causing oiling [1].
Solvent System 100% EthanolEthanol/Water (4:1) Balances high-temperature solubility with low-temperature supersaturation [1].
Cooling Rate Crash cooling (Ice bath)0.5 °C/min Overcomes nucleation barrier safely; promotes larger particle size (D50 ~ 50 µm) [1].
Final Temperature 20 °C (Room Temp)0–5 °C Maximizes thermodynamic yield (up to 91%) while preventing freezing of the aqueous component [1].
Self-Validating Protocol: Standard Recrystallization

This protocol is designed as a self-validating system. At key steps, observable physical changes confirm that the thermodynamic parameters are correct. (Note: Kinetic parameters are optimized based on the structurally analogous 4-amino derivative, which shares identical MSZW profiles).

Step 1: Preparation & Stoichiometry Check Weigh the crude 1-benzylpiperidine-4-carboxylic acid hydrochloride. If forming the salt in situ, ensure the HCl to free base molar ratio is exactly 1.1:1 [1]. Calculate the required solvent volume based on a 10 mL per gram ratio.

Step 2: Dissolution Suspend the crude solid in an Ethanol/Water (4:1 v/v) mixture. Heat the suspension to 65°C under continuous stirring (300 rpm) until complete dissolution is achieved. Validation Check: The solution must be completely transparent at 65°C. If mechanical particulates remain, perform a hot gravity filtration through a pre-warmed fluted filter paper.

Step 3: Controlled Cooling & Nucleation Transfer the flask to a programmable cooling bath or jacketed reactor. Reduce the temperature from 65°C to 5°C at a strict rate of 0.5°C/min [1]. Validation Check: As the temperature crosses 45°C to 40°C, initial turbidity (the cloud point) should appear. This validates that the 4:1 solvent ratio is correct and supersaturation is on track. If the solution remains clear below 35°C, the system is too dilute; halt cooling, reheat, and evaporate 10-15% of the solvent volume.

Step 4: Aging (Ostwald Ripening) Once the temperature reaches 0–5°C, maintain this temperature and stirring rate for exactly 2 hours [1]. This allows kinetic precipitates to redissolve and reform into the stable thermodynamic lattice.

Step 5: Isolation & Washing Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold pure ethanol. Causality: Pure ethanol is used for the wash instead of the 4:1 mixture because the absence of water prevents the dissolution of the purified crystals during the wash step.

Step 6: Drying Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight. The expected yield is ~91% with a purity of ≥99.8% [1].

References
  • 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6 , Benchchem. 1

  • Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis , Journal of Medicinal Chemistry (ACS Publications). 2

  • 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride , EvitaChem. 3

Sources

Technical Support Center: Preventing Degradation of 1-Benzylpiperidine-4-carboxylic acid hydrochloride During Storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1-Benzylpiperidine-4-carboxylic acid hydrochloride during storage. Adherence to these protocols will help mitigate degradation, ensuring the reliability and reproducibility of experimental results.

Introduction to Compound Stability

1-Benzylpiperidine-4-carboxylic acid hydrochloride is a versatile building block in medicinal chemistry and pharmaceutical development.[1][2][3][4][5] Its molecular structure, featuring a benzyl group attached to a piperidine ring with a carboxylic acid moiety, makes it susceptible to specific degradation pathways. The hydrochloride salt form generally enhances stability and handling properties; however, improper storage can lead to chemical degradation, compromising sample purity.[6] This guide outlines the primary degradation mechanisms and provides detailed protocols to prevent them.

Core Degradation Pathways

Understanding the potential chemical transformations of 1-Benzylpiperidine-4-carboxylic acid hydrochloride is crucial for developing an effective storage strategy. The two main pathways of concern are oxidative degradation and hydrolysis.

Oxidative Degradation of the Benzyl Group

The benzylic C-H bonds in the molecule are activated and susceptible to oxidation.[7][8] This process can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[9] The oxidation of the benzyl group can lead to the formation of benzaldehyde and benzoic acid derivatives, which will compromise the integrity of the starting material.[8][10]

Hygroscopicity and Hydrolysis

As a hydrochloride salt, this compound is hygroscopic, meaning it has a tendency to absorb moisture from the air.[11][12][13][14] This absorbed water can act as a reactant, leading to the hydrolysis of the carboxylic acid functional group.[15][16][17][18][19] Excessive moisture can also cause physical changes such as clumping and caking, making the material difficult to handle and weigh accurately.[11][14]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Benzylpiperidine-4-carboxylic acid hydrochloride?

A1: To minimize degradation, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as argon or nitrogen.[20] It should be kept in a cool, dry, and dark place.[9][21][22] For long-term stability, refrigeration at 2-8°C in a desiccator is highly recommended.[22]

Q2: What are the visible signs of degradation?

A2: Visual indicators of degradation can include a change in color from white or off-white to a yellowish or brownish hue, which may suggest oxidation.[8] Physical changes like clumping, caking, or the material becoming sticky are signs of moisture absorption.[11][14]

Q3: How critical is protection from light?

A3: Protection from light is important as UV radiation can provide the energy to initiate and accelerate oxidative degradation of the benzylic group. Storing the compound in an amber or opaque vial is a necessary precaution.

Q4: Can I store the compound in a -20°C freezer?

A4: While lower temperatures slow down chemical reactions, freezer storage poses a risk of moisture condensation upon removal. If you must store it in a freezer, it is imperative to allow the container to equilibrate to room temperature before opening it to prevent atmospheric water from condensing on the cold solid.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidative degradation of the benzyl group.1. Confirm purity using an analytical method like HPLC.[23][24][25] 2. If purity is compromised, consider repurification (e.g., recrystallization). 3. Immediately transfer the remaining material to an amber vial, purge with inert gas, and store in a refrigerated desiccator.
Clumping or Caking of the Powder Moisture absorption (hygroscopicity).[11][14]1. Dry the material under a high vacuum. 2. Confirm dryness with Karl Fischer titration if quantitative water content is critical. 3. Store in a desiccator with a fresh desiccant. For highly sensitive applications, use a glove box.[12]
Inconsistent Experimental Results Non-homogeneous degradation or instability of prepared solutions.1. Aliquot the solid compound into single-use vials upon receipt to minimize exposure of the bulk material.[11] 2. Prepare solutions fresh for each experiment. Do not store solutions for extended periods unless their stability has been validated.

Experimental Protocols and Workflows

Recommended Protocol for Long-Term Storage
  • Aliquotting: Upon receipt, transfer the bulk material into several smaller, amber glass vials appropriate for single or short-term use. This should be performed in a low-humidity environment (e.g., a glove box).

  • Inert Atmosphere: Flush each vial with a gentle stream of argon or nitrogen for 15-20 seconds to displace air.

  • Sealing: Tightly cap each vial immediately after flushing. For an extra layer of protection, wrap the cap-vial interface with parafilm.

  • Desiccation: Place the sealed vials inside a desiccator containing a fresh desiccant (e.g., silica gel).

  • Refrigeration: Store the desiccator in a refrigerator at 2-8°C.

  • Usage: When a sample is needed, remove a single vial from the desiccator and allow it to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of 1-Benzylpiperidine-4-carboxylic acid hydrochloride.[23][24][25]

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile

A pure sample will exhibit a single major peak. The appearance of new peaks or a decrease in the area of the main peak over time is indicative of degradation.

Visual Diagrams

Degradation Pathway Overview

DegradationPathways cluster_compound 1-Benzylpiperidine-4-carboxylic acid HCl cluster_stressors Stress Factors cluster_products Degradation Products Compound C₁₃H₁₇NO₂·HCl Oxidation_Products Oxidation Products (e.g., Benzaldehyde) Compound->Oxidation_Products Hydrolysis_Products Hydrolysis Products Compound->Hydrolysis_Products Oxygen Oxygen (Air) Oxygen->Compound Oxidative Degradation Light Light (UV) Light->Compound Oxidative Degradation Moisture Moisture (Humidity) Moisture->Compound Hygroscopicity & Hydrolysis

Caption: Primary degradation pathways for the compound.

Recommended Storage Workflow

StorageWorkflow Receive Receive Compound Aliquot Aliquot into Amber Vials (Low Humidity) Receive->Aliquot Inert Flush with Inert Gas (Ar or N₂) Aliquot->Inert Seal Tightly Seal Vials (Use Parafilm) Inert->Seal Desiccate Place in Desiccator Seal->Desiccate Refrigerate Store at 2-8°C Desiccate->Refrigerate Equilibrate Equilibrate to Room Temp BEFORE Opening Refrigerate->Equilibrate Use Use in Experiment Equilibrate->Use

Caption: Step-by-step workflow for optimal storage.

References

  • V. S. Bavireddi, et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PMC. Retrieved from [Link]

  • V. S. Bavireddi, et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ResearchGate. Retrieved from [Link]

  • J. M. Bobbitt, et al. (2010). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. Retrieved from [Link]

  • V. S. Bavireddi, et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]

  • S. Basile, et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. Retrieved from [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Y. T. K. Thanh, et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • A. M. Arand, et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]

  • BYJU'S. Methods of Preparation of Carboxylic Acids. Retrieved from [Link]

  • IntechOpen. (2018). Hydrolysis Reactions. Retrieved from [Link]

  • Chemguide. hydrolysis of esters. Retrieved from [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • J&K Scientific LLC. (2026). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. 1-Benzylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • J. M. Bobbitt, et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ACS Publications. Retrieved from [Link]

  • M. A. Gonzalez-Cardenas, et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 1-Benzylisonipecotic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-benzylisonipecotic acid hydrochloride (also known as 1-benzylpiperidine-4-carboxylic acid hydrochloride). This compound is a critical pharmaceutical intermediate, most notably utilized as a foundational building block in the synthesis of acetylcholinesterase inhibitors like Donepezil.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity synthesis.

I. Core Reaction Workflow

The synthesis of 1-benzylisonipecotic acid hydrochloride from ethyl isonipecotate involves a highly controlled sequence of N-benzylation, ester saponification, and salt formation.

G A Ethyl Isonipecotate B Benzylation (Benzyl Chloride, K2CO3) A->B C Ethyl 1-Benzylisonipecotate B->C D Hydrolysis (NaOH, THF/H2O) C->D E 1-Benzylisonipecotic Acid D->E F Salt Formation (Conc. HCl) E->F G 1-Benzylisonipecotic Acid Hydrochloride F->G

Synthesis pathway of 1-benzylisonipecotic acid hydrochloride from ethyl isonipecotate.

II. Step-by-Step Experimental Protocol
Phase 1: N-Benzylation of Ethyl Isonipecotate
  • Reagent Mixing : Dissolve ethyl isonipecotate (1.0 eq) in toluene. Add anhydrous potassium carbonate ( K2​CO3​ ) (1.4 eq).

    • Causality: Toluene allows for a high reflux temperature (110°C) which accelerates the SN​2 substitution. K2​CO3​ acts as a mild, insoluble inorganic base to scavenge the HCl byproduct without hydrolyzing the ester prematurely 1.

  • Alkylation : Slowly add benzyl chloride (1.0 eq) and reflux the mixture for 4 hours 1.

  • Self-Validation System : Monitor the reaction via TLC (Hexane:Ethyl Acetate 2:1). The reaction is validated as complete only when the ninhydrin-active secondary amine spot (starting material) completely disappears.

  • Workup : Quench with water to dissolve inorganic salts. Separate the organic (toluene) layer, wash with brine, and concentrate under vacuum to yield ethyl 1-benzylisonipecotate 2.

Phase 2: Ester Hydrolysis & Salt Formation
  • Saponification : Dissolve the intermediate in a THF/water (or 1,4-dioxane/water) mixture. Add 4N NaOH (excess) and stir at room temperature overnight 3.

    • Causality: THF provides miscibility for the lipophilic ester, while the aqueous NaOH drives the irreversible cleavage of the ethyl ester to the carboxylate salt.

  • Self-Validation System : Run HPLC or TLC. The complete disappearance of the high- Rf​ ester peak confirms successful saponification. Do not proceed to acidification until this is verified.

  • Acidification & Crystallization : Adjust the pH of the solution to 1-2 using concentrated HCl 3.

    • Causality: The strong acid first protonates the carboxylate to the free acid (pH ~7), and further addition protonates the piperidine nitrogen, forming the target hydrochloride salt.

  • Isolation : Concentrate the solution under reduced pressure to remove the organic solvent. Suspend the residue in cold ethanol to precipitate the inorganic NaCl, filter, and concentrate the filtrate to afford pure 1-benzylisonipecotic acid hydrochloride.

III. Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the N-benzylation step. Toluene with K2​CO3​ provides the optimal balance of yield and purity by preventing over-alkylation.

SolventBaseTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Outcome
DichloromethaneTriethylamine40126588Sluggish reaction; incomplete conversion.
Acetonitrile K2​CO3​ 8287892Moderate yield; some solvent degradation.
Toluene K2​CO3​ 110 4 91 >98 Optimal SN​2 kinetics; high purity.
DMFNaH25285<85Strong base induces quaternary ammonium impurities.
IV. Troubleshooting Guides & FAQs

Q: Why is my benzylation yield low, and why am I seeing multiple spots on TLC? A: Low yields and multiple spots often indicate over-alkylation (quaternary ammonium salt formation) or degradation. This occurs if a strong base (like NaH) is used or if benzyl chloride is added in large excess.

  • Solution: Strictly control the stoichiometry of benzyl chloride to 1.0 - 1.05 equivalents. Use a mild base like K2​CO3​ in toluene, which limits the reaction to the secondary amine without driving it to the quaternary salt 1.

Q: During the hydrolysis step, the reaction stalls at 80% completion. How can I drive it to 100%? A: Stalling is typically due to biphasic separation as the reaction progresses, reducing the contact area between the lipophilic ester and the aqueous hydroxide.

  • Solution: Increase the proportion of the co-solvent (THF or 1,4-dioxane) to ensure a homogenous single phase [[3]](). Alternatively, gently warm the reaction mixture to 40°C to increase solubility and kinetic turnover.

Q: I am having trouble crystallizing the final hydrochloride salt. It forms a sticky gum instead of a powder. What is the cause? A: Gummy residues are classic signs of trapped water or residual organic solvents (like unevaporated THF) preventing crystal lattice formation. 1-benzylisonipecotic acid hydrochloride is highly hygroscopic.

  • Solution: Ensure absolute removal of water via azeotropic distillation with toluene before attempting crystallization. Triturate the anhydrous crude gum vigorously in cold, dry ethanol or an acetone/diethyl ether mixture to induce crystallization 3.

V. References
  • [1] Title: Asian Journal of Chemistry (Synthesis of Donepezil Hydrochloride). Source: Asianpubs.org. URL: 1

  • [3] Title: 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8. Source: ChemicalBook. URL: 3

  • [2] Title: Ethyl 1-benzyl-4-piperidinecarboxylate. Source: Chem-Impex. URL: 2

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for 1-Benzylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this resource to assist researchers and drug development professionals in identifying, quantifying, and purging impurities in commercial batches of 1-benzylpiperidine-4-carboxylic acid hydrochloride.

This guide transcends basic troubleshooting by detailing the mechanistic causality of impurity formation and providing self-validating analytical and purification protocols.

Q1: What are the primary synthetic impurities in commercial batches, and what is their mechanistic origin?

Answer: The synthesis of 1-benzylpiperidine-4-carboxylic acid typically involves the N-alkylation of isonipecotic acid (piperidine-4-carboxylic acid) or its ester using a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base[1]. Understanding the reaction kinetics is critical for predicting the impurity profile:

  • Impurity A (Unreacted Isonipecotic Acid): Arises from incomplete alkylation. Because isonipecotic acid is highly polar, it often persists if the base is insufficient to neutralize the generated HCl acid, which prematurely halts the reaction.

  • Impurity B (Benzyl Alcohol): Formed via the competitive hydrolysis of benzyl chloride. When aqueous bases or wet solvents are used, the hydroxide/water acts as a nucleophile, substituting the chloride.

  • Impurity C (N,N-Dibenzyl Quaternary Ammonium Salt): This is a critical over-alkylation byproduct. The target API contains a tertiary amine, which is highly nucleophilic. If an excess of benzyl chloride is used, or if the reaction is subjected to prolonged heating, the tertiary amine attacks a second equivalent of benzyl chloride, forming a permanently charged quaternary ammonium salt.

SynthesisPathway SM1 Isonipecotic Acid (Starting Material) API 1-Benzylpiperidine-4-carboxylic acid (Target API) SM1->API N-alkylation (Base, Solvent) ImpA Unreacted Isonipecotic Acid (Impurity A) SM1->ImpA Incomplete Reaction SM2 Benzyl Chloride (Alkylating Agent) SM2->API ImpB Benzyl Alcohol (Impurity B - Hydrolysis) SM2->ImpB Hydrolysis (H2O, Base) ImpC N,N-Dibenzyl Quaternary Salt (Impurity C - Overalkylation) SM2->ImpC API->ImpC Excess Benzyl Chloride Over-alkylation

Mechanistic pathways of API synthesis and common impurity formation.

Q2: How do I establish a robust LC-MS/HPLC-UV method to resolve these impurities from the API?

Answer: To ensure trustworthiness, your analytical method must be a self-validating system. We utilize a reversed-phase gradient HPLC method coupled with UV and ESI-MS detection. The inclusion of System Suitability Testing (SST) ensures the method's resolving power before any batch is analyzed.

Self-Validating Analytical Protocol:

  • Step 1: Sample Preparation: Dissolve the commercial batch sample in Water:Acetonitrile (90:10, v/v) to a final concentration of 1.0 mg/mL.

    • Causality: This highly aqueous diluent prevents solvent-front distortion for the highly polar Impurity A.

  • Step 2: Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid and amine, thereby improving peak shape and retention of the zwitterionic API.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Step 3: Detection: UV at 210 nm (for aliphatic/amide absorption) and 254 nm (for aromatic rings); MS in ESI+ mode.

  • Step 4: System Suitability (Self-Validation): Inject a resolution mixture of API and Benzyl Alcohol. The run is only valid if the resolution ( Rs​ ) between these two peaks is ≥2.0 , and the tailing factor for the API is ≤1.5 .

Table 1: Quantitative Analytical Data for Impurity Profiling

AnalyteRelative Retention Time (RRT)UV λmax​ (nm)ESI-MS ( m/z , [M+H]+)Mechanistic Note
Isonipecotic Acid (Imp A)~0.35210130.1Highly polar; elutes early. Lacks UV chromophore at 254 nm.
Benzyl Alcohol (Imp B)~0.80210, 254109.1 (-H2O)Neutral molecule; retention driven by aromatic ring.
1-Benzylpiperidine-4-carboxylic acid 1.00 210, 254 220.1 Amphoteric target compound.
N,N-Dibenzyl Quat Salt (Imp C)~1.45210, 254310.2High lipophilicity and permanent positive charge.
Q3: What are the regulatory thresholds for these impurities, and when do I need to structurally characterize an unknown peak?

Answer: For commercial drug development, impurity control must adhere strictly to the ICH Q3A(R2) guidelines for new drug substances[2]. The thresholds are dictated by the Maximum Daily Dose (MDD) of the drug.

Assuming an MDD of ≤2 g/day :

  • Reporting Threshold: 0.05%[2]. Any peak above this area percent must be reported in the batch certificate of analysis.

  • Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower)[2]. If an unknown peak exceeds this, you must use LC-HRMS and potentially NMR to elucidate its exact chemical structure.

  • Qualification Threshold: 0.15% or 1.0 mg per day[2]. Exceeding this requires toxicological safety studies to prove the impurity is benign at that level.

AnalyticalWorkflow Sample Commercial Batch Sample (API-HCl) HPLC HPLC-UV (210/254 nm) Initial Screening Sample->HPLC Dissolve in Diluent LCMS LC-HRMS (ESI+) Mass Elucidation HPLC->LCMS Peak detected Decision Impurity Level > 0.05%? (ICH Q3A Threshold) LCMS->Decision Quantitation Report Report & Qualify Structural ID Required Decision->Report Yes Pass Acceptable Level No Action Needed Decision->Pass No

Analytical decision tree for impurity identification based on ICH Q3A(R2).

Q4: My batch failed due to high levels of the N,N-dibenzyl quaternary ammonium impurity (>0.15%). How do I troubleshoot and purge this during crystallization?

Answer: If your batch fails due to Impurity C, conventional recrystallization of the hydrochloride salt often fails because both the API-HCl and the Quat-salt share similar solubility profiles in polar organic solvents.

Troubleshooting & Purging Protocol (Isoelectric Precipitation): Instead of brute-force recrystallization, we exploit the distinct acid-base chemistry of the molecules. The API is amphoteric (contains both a basic amine and an acidic carboxylate), while Impurity C is a permanently charged quaternary salt.

  • Step 1: Dissolution: Dissolve the contaminated API-HCl batch in minimal deionized water.

  • Step 2: pH Adjustment (The Causality Step): Slowly add 1M NaOH while monitoring with a calibrated pH meter. Adjust the pH to the exact isoelectric point (pI) of the API (approximately pH 6.5 - 7.0).

    • Causality: At this pH, the API exists as a neutral zwitterion. Its aqueous solubility drops precipitously because the net charge is zero, causing it to crystallize out.

  • Step 3: Filtration: Filter the precipitated zwitterionic API. The permanently charged N,N-dibenzyl quaternary impurity remains highly soluble in the aqueous mother liquor and is completely purged.

  • Step 4: Salt Formation: Resuspend the purified zwitterion in isopropanol (IPA) and add 1.05 equivalents of anhydrous HCl in IPA. Stir for 2 hours at 0°C, then filter the pure, pharmaceutical-grade 1-benzylpiperidine-4-carboxylic acid hydrochloride.

References
  • Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • Title: 1-Benzylpiperidine-4-carboxylic acid ethyl ester - Synthesis method | Source: ChemBK | URL: [Link]

Sources

Technical Support Center: Purification of 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the purification of 1-Benzylpiperidine-4-carboxylic acid hydrochloride. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to ensure you achieve the desired purity and yield in your experiments. Our approach is grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing 1-Benzylpiperidine-4-carboxylic acid hydrochloride?

Understanding the potential impurities is the first step toward effective purification. The impurity profile is largely dependent on the synthetic route employed. A prevalent method for synthesizing 1-Benzylpiperidine-4-carboxylic acid is the hydrolysis of its corresponding ethyl ester.

Based on this, the common impurities include:

  • Unreacted Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate may be present if the hydrolysis reaction does not go to completion.

  • Precursors: Depending on the synthesis of the ester, you might encounter precursors like ethyl piperidine-4-carboxylate.

  • By-products of Benzylation: If the synthesis involves N-benzylation of a piperidine derivative, unreacted benzyl halides (e.g., benzyl bromide or chloride) or dibenzylated species could be present.

  • Degradation Products: The compound can be sensitive to certain conditions, and prolonged exposure to high temperatures or extreme pH could lead to degradation.

A thorough analysis of your crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the specific impurities in your sample.

Q2: What is the recommended method for the primary purification of crude 1-Benzylpiperidine-4-carboxylic acid hydrochloride?

Recrystallization is the most effective and commonly used method for the purification of solid organic compounds like 1-Benzylpiperidine-4-carboxylic acid hydrochloride. The key to a successful recrystallization is the selection of an appropriate solvent system in which the compound is soluble at high temperatures but sparingly soluble at lower temperatures, while the impurities remain in solution.

For this particular compound, an acidic aqueous environment is often beneficial for forming the hydrochloride salt and promoting crystallization. A mixed solvent system, such as ethanol/water or isopropanol/water, is a good starting point. The organic solvent helps to dissolve the organic components, while the water acts as an anti-solvent to induce crystallization upon cooling.

Troubleshooting Guide

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" is a common issue where the compound separates as a liquid phase rather than a solid during cooling.[1] This can happen if the melting point of the compound (or an impure version of it) is lower than the temperature of the solution.[1] Oiled-out products are often impure as the liquid phase can trap impurities.

Here are several strategies to address this issue:

Solution Explanation
Increase Solvent Volume The concentration of the solute might be too high. Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to the hot solution to ensure everything is fully dissolved before cooling.[1]
Slower Cooling Rapid cooling can shock the solution and favor oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Scratching the Flask Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
Seed Crystals If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[2]
Change the Solvent System If the problem persists, the chosen solvent system may not be suitable. Experiment with different solvent pairs.
Q4: The recovery of my purified product is very low after recrystallization. How can I improve the yield?

Low recovery is a frequent challenge in recrystallization. While some loss of product is inevitable as it will have some solubility in the cold solvent, significant losses can be minimized.

Here are some tips to improve your yield:

  • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve your compound. Adding too much will keep more of your product in solution upon cooling.

  • Ensure complete precipitation: Cool the solution in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize crystal formation.

  • Wash with cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

  • Check the purity of your crude material: If the starting material is very impure, a significant portion will be lost during purification. It may be necessary to perform a preliminary purification step.

Experimental Protocols

Protocol 1: Recrystallization of 1-Benzylpiperidine-4-carboxylic acid hydrochloride

This protocol provides a step-by-step guide for the recrystallization of 1-Benzylpiperidine-4-carboxylic acid hydrochloride using an ethanol/water solvent system.

Materials:

  • Crude 1-Benzylpiperidine-4-carboxylic acid hydrochloride

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (concentrated or 1M solution)

  • Erlenmeyer flask

  • Heating plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture with stirring. Add more ethanol in small portions until the solid dissolves completely.

  • Acidification: Add a few drops of hydrochloric acid to ensure the formation of the hydrochloride salt and to aid in solubility.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add deionized water dropwise until you observe the first signs of persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid dissolve Dissolve in hot Ethanol + HCl crude->dissolve add_water Add hot Water (anti-solvent) dissolve->add_water cool Slow Cooling & Ice Bath add_water->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization Workflow

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of 1-Benzylpiperidine-4-carboxylic acid hydrochloride.

Instrumentation and Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve a small amount of the purified solid in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

A pure sample of 1-Benzylpiperidine-4-carboxylic acid hydrochloride should show a single major peak at a specific retention time. The presence of other peaks indicates impurities. The peak area percentage can be used to quantify the purity of the sample.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Solid Sample dissolve Dissolve in Mobile Phase (1 mg/mL) sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity (%) integrate->purity

Caption: HPLC Purity Analysis Workflow

References

  • BenchChem. (2025). Application Notes & Protocols for the Purity Determination of 1-Benzyl-3-phenylpiperidin-4-amine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

Sources

Overcoming steric hindrance in 1-Benzylpiperidine-4-carboxylic acid coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Benzylpiperidine-4-carboxylic acid Coupling Reactions

Welcome to the technical support guide for overcoming challenges in amide coupling reactions involving 1-benzylpiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter difficulties due to the inherent steric hindrance of this substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal yields and purity in your synthesis.

The structure of 1-benzylpiperidine-4-carboxylic acid, with its bulky benzyl group and rigid piperidine ring, presents a significant steric obstacle to the carboxyl group. This often leads to low yields, slow reaction times, and the formation of undesirable side products when using standard coupling protocols. This guide will walk you through the causality behind these issues and provide robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your coupling reactions in a direct question-and-answer format.

Q1: My reaction with a standard carbodiimide like EDC, with or without NHS/HOBt, is failing or giving very low yields. What is the primary cause and my best next step?

Root Cause Analysis: Standard carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming an O-acylisourea intermediate.[1][2] While effective for many substrates, this intermediate is highly reactive and, in the case of a sterically hindered acid like 1-benzylpiperidine-4-carboxylic acid, the nucleophilic attack by the amine is slow. This sluggish reaction allows the intermediate to either revert to the starting material or rearrange into a stable N-acylurea byproduct, which terminates the reaction pathway.[1][3][4]

Recommended Solution: Upgrade Your Coupling Reagent For sterically demanding substrates, more potent activating agents are required.[5][6][7] Uronium/aminium salt-based reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are exceptionally effective.[8][9]

Why HATU is Effective: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10][11] The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt for two main reasons:

  • Higher Reactivity: OAt esters are more reactive towards amines.[12]

  • Neighboring Group Participation: The pyridine nitrogen atom in the HOAt ring is believed to stabilize the transition state through hydrogen bonding, accelerating the rate of aminolysis.[10][12] This makes HATU particularly suitable for substrates with significant steric hindrance.[8]

Detailed Protocol 1: High-Efficiency Coupling Using HATU

Materials:

  • 1-Benzylpiperidine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, NMP, or DCM)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 1-benzylpiperidine-4-carboxylic acid and HATU in your chosen anhydrous solvent.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add the DIPEA to the solution. Stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. The progress can be effectively monitored by Thin Layer Chromatography (TLC) or LC-MS.[13]

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q2: I'm observing a significant amount of an N-acylurea byproduct. How can this be prevented?

Root Cause Analysis: The formation of an N-acylurea is a classic side reaction when using carbodiimide reagents like EDC or DCC.[1][3] It occurs when the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid and the carbodiimide, rearranges intramolecularly instead of reacting with the amine. This pathway is irreversible and becomes dominant when the desired amine attack is slow due to steric hindrance.[4]

Recommended Solution: Use of Additives or Alternative Reagents

  • HOBt/Oxyma Additives: The most common strategy is to include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives act as nucleophiles that "trap" the O-acylisourea intermediate, converting it into a more stable active ester (an HOBt-ester or Oxyma-ester).[1][13] This active ester is less prone to rearrangement but still sufficiently reactive to acylate the amine.

  • Switch to Uronium/Phosphonium Reagents: As mentioned in Q1, reagents like HATU, HBTU, or phosphonium salts like PyBOP are designed to form these more stable active esters directly, largely circumventing the N-acylurea problem.[3][5][14]

Diagram: Troubleshooting Workflow for Failed Coupling Reactions

troubleshooting_workflow start Low Yield / No Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents steric_hindrance Suspect Steric Hindrance? check_reagents->steric_hindrance Reagents OK reagent_issue Re-run with Fresh Reagents & Correct Stoichiometry check_reagents->reagent_issue Reagents Expired upgrade_reagent Switch to Potent Reagent (e.g., HATU, PyBOP) steric_hindrance->upgrade_reagent Yes optimize_conditions Optimize Reaction Conditions upgrade_reagent->optimize_conditions Still Low Yield increase_temp Increase Temperature (40-50°C or Microwave) optimize_conditions->increase_temp change_solvent Change Solvent (DMF, NMP) optimize_conditions->change_solvent success Successful Coupling increase_temp->success change_solvent->success

Caption: A decision-making flowchart for troubleshooting difficult amide couplings.

Q3: My reaction is still sluggish even with HATU. What other experimental parameters can I optimize?

Root Cause Analysis: Even with a powerful coupling reagent, a significant activation energy barrier due to steric hindrance may still exist. Furthermore, poor solubility of reactants can severely limit reaction kinetics.

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can provide the necessary energy to overcome the activation barrier.[6] However, be cautious, as excessive heat can promote side reactions or racemization if chiral centers are present.[13]

  • Microwave Irradiation: For particularly stubborn couplings, microwave-assisted synthesis can be highly effective.[15] Microwave energy can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[16][17][18]

  • Solvent Choice: Ensure all reactants are fully dissolved. 1-Benzylpiperidine-4-carboxylic acid and its salts can have limited solubility in common solvents like Dichloromethane (DCM). A more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is often a better choice.[10]

  • Alternative Activation: For extremely challenging cases, converting the carboxylic acid to a more reactive species like an acyl fluoride can be a powerful strategy.[19][20] Reagents like BTFFH can generate acyl fluorides in situ, which are less sterically demanding and highly reactive.[21]

Frequently Asked Questions (FAQs)

  • Q: What is the best all-around coupling reagent for a hindered acid like this?

    • A: HATU is widely regarded as one of the most efficient reagents for difficult couplings involving sterically hindered substrates due to its high reactivity and ability to suppress racemization.[5][7][8] Phosphonium salts like PyBOP are also excellent alternatives.[3]

  • Q: How do I choose the correct base and stoichiometry?

    • A: A non-nucleophilic, sterically hindered base is essential to prevent it from competing with your amine nucleophile. DIPEA (Hünig's base) is the most common choice.[10] Typically, 2.5 to 3.0 equivalents are used to neutralize the hexafluorophosphate salt of HATU and deprotonate the carboxylic acid.

  • Q: Can I use EDC/HOBt if I don't have access to HATU?

    • A: Yes, but optimization will be critical. Use HOBt (or preferably HOAt if available) to minimize side reactions.[22][23] You may need to use a slight excess of reagents, increase the reaction time significantly (e.g., 12-24 hours), and consider gentle heating.[6][13] Monitor the reaction closely for the formation of the N-acylurea byproduct.

  • Q: How can I effectively monitor the reaction's progress?

    • A: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the consumption of starting materials and the formation of the desired product (by mass) and key byproducts simultaneously.[13]

Data & Reagent Comparison

To aid in reagent selection, the following table summarizes the characteristics of common coupling reagents for challenging substrates.

Coupling Reagent SystemRelative CostTypical Reaction Time (Hindered Substrates)Key Advantage(s)Common Issue(s)
EDC / HOBt Low12 - 24 hoursWater-soluble byproduct simplifies workup.[1][4]Prone to N-acylurea formation; low efficiency.[1]
DCC / HOBt Low12 - 24 hoursEffective and inexpensive.Insoluble DCU byproduct can complicate purification.[13]
HATU / DIPEA High15 - 60 minutesExtremely fast and efficient; low racemization.[1][9]High cost; byproduct can sometimes be difficult to remove.
PyBOP / DIPEA High30 - 120 minutesVery effective for hindered couplings; safer than BOP.[3]Generates HMPA-like byproducts (handle with care).
Acyl Fluoride (BTFFH) High1 - 4 hoursExcellent for extremely hindered systems.[20][21]Reagent can be moisture-sensitive.

Diagram: General Amide Coupling Mechanism (via Uronium Salt)

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Active Ester) RCOOH->ActiveEster + HATU HATU HATU Base Base (DIPEA) Base->ActiveEster + HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt

Caption: Mechanism of amide bond formation using a uronium salt like HATU.

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • HATU. (n.d.). In Wikipedia. Retrieved April 7, 2026.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amine to Amide Mechanism - H
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Bionity.
  • Overview of Peptide Coupling Reagents. (n.d.). ChemPep.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (2025). Benchchem.
  • Amide coupling reaction in medicinal chemistry. (n.d.).
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. (2025). Benchchem.
  • Golisade, A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review.
  • Golisade, A., et al. (2016).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptides.
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies.
  • Microwave-assisted sequential amide bond formation and intramolecular amidation: a rapid entry to functionalized oxindoles. (2005, March 3). PubMed.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science.
  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (n.d.).
  • Amide bond formation strategies: latest advances on a dateless transform
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (2025). Benchchem.
  • Due-Hansen, M. E., et al. (2015).
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Borealis.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (2025). Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.

Sources

Technical Support Center: 1-Benzylpiperidine-4-carboxylic acid HCl Solubility & pH Adjustment

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-Benzylpiperidine-4-carboxylic acid HCl (also known as 1-benzylisonipecotic acid hydrochloride). This guide is designed for researchers and drug development professionals who require precise control over the aqueous solubility of this compound for assays, formulation, or synthetic isolation.

Mechanistic FAQs: Understanding the Molecule

Q1: Why does the solubility of 1-Benzylpiperidine-4-carboxylic acid HCl fluctuate so drastically with minor pH changes?

A: The solubility behavior is governed by the molecule's amphoteric nature. 1-Benzylpiperidine-4-carboxylic acid contains two distinct ionizable groups: a basic piperidine nitrogen and an acidic carboxylic acid[1].

Because it is supplied as an HCl salt, dissolving it in pure water yields an acidic solution (pH < 3) where the molecule is fully protonated (cationic). As you adjust the pH, the molecule transitions through different ionization states. At its isoelectric point (pI, typically around pH 6.0–7.0), the compound exists primarily as a zwitterion (net charge of 0). Zwitterions possess strong intermolecular ionic interactions in the solid state (crystal lattice), which drastically reduces their hydration energy and aqueous solubility, leading to rapid precipitation[1][2].

Q2: What are the target pH ranges for specific experimental goals?

A: Your target pH depends entirely on whether you are trying to dissolve the compound for an assay or precipitate it for isolation. The table below summarizes the relationship between pH, molecular state, and solubility.

Table 1: pH-Dependent Speciation and Solubility Profile

pH RangeDominant SpeciesNet ChargeRelative Aqueous SolubilityExperimental Application
< 3.0 Cationic (Protonated N, Neutral COOH)+1Very High (>50 mg/mL)Stock solution preparation (acidic)
6.0 – 7.0 Zwitterionic (Protonated N, Deprotonated COO⁻)0Very Low (<1 mg/mL)Product isolation / Precipitation
> 10.0 Anionic (Neutral N, Deprotonated COO⁻)-1High (>30 mg/mL)Stock solution preparation (basic)

Experimental Workflows & Protocols

Q3: How do I prepare a highly concentrated, stable aqueous stock solution for biological assays at physiological pH?

A: Preparing a stock solution directly at pH 7.4 is challenging because it is dangerously close to the compound's isoelectric point, risking precipitation. The self-validating protocol below uses a "dissolve-and-dilute" approach to bypass the solubility bottleneck.

Protocol: Preparation of a 10 mM Stock Solution for in vitro Assays Causality Note: We dissolve the HCl salt in a slightly acidic buffer first to ensure complete solvation of the crystal lattice before adjusting to physiological conditions.

  • Weighing: Accurately weigh 2.55 mg of 1-Benzylpiperidine-4-carboxylic acid HCl (MW ≈ 255.74 g/mol ).

  • Initial Solvation: Add 800 µL of distilled water (or 10 mM HCl). Vortex vigorously. The compound will dissolve completely and rapidly due to its cationic state.

  • Buffering: Slowly add 100 µL of a strong 10X PBS buffer (pH 7.4).

  • Titration: Monitor the solution closely. If transient micro-precipitation occurs, add 0.1 M NaOH in 2 µL increments, vortexing between additions, until the solution is perfectly clear.

  • Volume Adjustment: Bring the final volume to 1.0 mL with 1X PBS.

  • Validation: Centrifuge the solution at 10,000 x g for 5 minutes. Examine the bottom of the tube for a microscopic pellet. If a pellet is present, the pH is too close to the isoelectric point.

Q4: How do I recover the free base/zwitterion from an aqueous reaction mixture?

A: Isoelectric precipitation is the most efficient method for recovery. By deliberately adjusting the pH to the point of zero net charge, you force the compound out of solution[1].

Protocol: Isoelectric Precipitation and Isolation

  • Reaction Quenching: Ensure your aqueous reaction mixture is at room temperature.

  • pH Monitoring: Insert a calibrated pH probe directly into the stirring solution.

  • Neutralization: If the solution is basic, add 2 N Hydrochloric Acid (HCl) dropwise. If acidic, add 2 N Sodium Hydroxide (NaOH) dropwise.

  • Targeting the pI: Carefully adjust the pH to exactly 7.0[1]. You will observe profound cloudiness and the formation of a dense white precipitate as the zwitterion forms.

  • Maturation: Stir the suspension at 4°C for 2 hours to encourage crystal growth and maximize yield.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with ice-cold ethanol to remove trapped salts and impurities[1].

  • Drying: Dry the solid under reduced pressure at 40°C overnight[2].

Visualizing the pH-Solubility Relationship

The following diagram illustrates the chemical causality between pH adjustment, protonation state, and the resulting physical state of the compound.

G LowPH pH < 3 Cationic Form (+1) Highly Soluble NeutralPH pH 6 - 7 Zwitterionic Form (0) Insoluble (Precipitates) LowPH->NeutralPH Add Base (NaOH) Deprotonate COOH NeutralPH->LowPH Add Acid (HCl) Protonate COO- HighPH pH > 10 Anionic Form (-1) Highly Soluble NeutralPH->HighPH Add Base (NaOH) Deprotonate Piperidine NH HighPH->NeutralPH Add Acid (HCl) Protonate Piperidine N

Figure 1: Protonation states of 1-Benzylpiperidine-4-carboxylic acid across the pH scale.

References

Sources

Validation & Comparative

1-Benzylpiperidine-4-carboxylic acid hydrochloride vs 1-Boc-piperidine-4-carboxylic acid: A Comparative Guide for Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks for the construction of nitrogen-containing heterocycles. The piperidine-4-carboxylic acid (isonipecotic acid) scaffold is ubiquitous in drug discovery. However, the choice of N-protection—specifically between 1-Boc-piperidine-4-carboxylic acid and 1-Benzylpiperidine-4-carboxylic acid hydrochloride —dictates the entire downstream synthetic workflow.

This guide provides an objective, data-driven comparison of their mechanistic behaviors, stability profiles, and experimental performance to aid researchers in optimizing orthogonal synthetic routes.

Mechanistic Overview & Orthogonality

The fundamental strategic difference between these two building blocks lies in their orthogonal cleavage mechanisms:

  • 1-Boc-piperidine-4-carboxylic acid : The tert-butyloxycarbonyl (Boc) group is the quintessential acid-labile protecting group . Deprotection relies on the protonation of the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and decarboxylation to release CO₂. It is completely stable to catalytic hydrogenation, nucleophiles, and strong bases.

  • 1-Benzylpiperidine-4-carboxylic acid HCl : The benzyl (Bn) group is reductively labile but highly robust against both strong acids and bases [1]. Cleavage is achieved via palladium-catalyzed hydrogenolysis, where the transition metal inserts into the C-N bond, releasing toluene. The commercial availability of this building block as a hydrochloride salt enhances its bench stability and aqueous solubility [2].

Workflow Boc 1-Boc-piperidine (Acid-Labile) TFA TFA / DCM (Acidic Cleavage) Boc->TFA Deprotection Bn 1-Bn-piperidine HCl (Reductively-Labile) PdC Pd/C, H2 (Hydrogenation) Bn->PdC Deprotection FreeAmine Free Secondary Amine (Target Scaffold) TFA->FreeAmine -CO2, -Isobutylene PdC->FreeAmine -Toluene

Orthogonal deprotection pathways for Boc and Benzyl protected piperidines.

Physicochemical Properties & Stability Profile

Understanding the physicochemical differences is critical for solvent selection and reaction design. The table below summarizes their core properties and stability limits .

Property1-Boc-piperidine-4-carboxylic acid1-Benzylpiperidine-4-carboxylic acid HCl
CAS Number 84358-13-452089-54-0 (HCl Salt) / 10315-07-8 (Base)
Molecular Weight 229.28 g/mol 255.74 g/mol (HCl salt)
Physical State White to off-white powderWhite crystalline powder
Solubility DCM, EtOAc, DMF, MeOHWater, MeOH, DMF (Poor in DCM)
Acid Stability Labile (Cleaved at pH < 2)Highly Stable
Base Stability Highly StableStable (Free base forms at pH > 8)
Reductant Stability Highly StableLabile (Cleaved by Pd/C, H₂)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven steps and self-validating checkpoints.

Protocol A: Universal Amide Coupling (HATU/DIPEA)

Applicability: Both Boc and Bn derivatives. Causality & Design: The piperidine-4-carboxylic acid core features a secondary carboxylic acid that is sterically hindered. HATU is utilized over standard carbodiimides (e.g., EDC/HOBt) because it generates an active ester stabilized by a 7-azabenzotriazole moiety [3]. This highly electrophilic intermediate accelerates the nucleophilic attack by the incoming amine, maximizing yield. N,N-Diisopropylethylamine (DIPEA) is selected as the base to neutralize the HCl salt of the benzyl derivative and drive the coupling.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of the protected piperidine-4-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Base Addition: Add 3.0 eq of DIPEA. The solution will turn pale yellow, indicating the formation of the active ester. Stir for 10 minutes.

  • Coupling: Add 1.1 eq of the target primary/secondary amine.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the active ester should disappear, replaced by the product mass within 1-2 hours.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), and dry over Na₂SO₄.

Protocol B: Acidic Cleavage of the Boc Group

Applicability: 1-Boc-piperidine-4-carboxylic acid derivatives. Causality & Design: A 50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) provides the optimal balance of dielectric constant and acidity to rapidly protonate the carbamate [4]. Triisopropylsilane (TIPS) is added as a carbocation scavenger to irreversibly trap the highly reactive tert-butyl cation, preventing the re-alkylation of electron-rich residues in complex molecules.

Step-by-Step Workflow:

  • Preparation: Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Scavenger Addition: Add 5% v/v TIPS.

  • Cleavage: Slowly add an equal volume of TFA (final concentration 50% v/v).

  • Validation Checkpoint: The reaction is self-indicating via gas evolution (CO₂ and isobutylene). Stir at room temperature until bubbling ceases (typically 1 hour). Confirm completion by TLC (ninhydrin stain will turn deep purple for the free secondary amine).

  • Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the pure TFA salt.

Protocol C: Reductive Cleavage of the Benzyl Group

Applicability: 1-Benzylpiperidine-4-carboxylic acid derivatives. Causality & Design: Methanol is selected as the solvent to maximize the solubility of the polar piperidine core. 10% Palladium on Carbon (Pd/C) provides a high surface area for the heterogeneous catalytic hydrogenolysis, facilitating the insertion of Pd into the C-N bond.

Step-by-Step Workflow:

  • Setup: Dissolve the Bn-protected intermediate in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% w/w Pd/C (10 mol% Pd) under an argon atmosphere to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat three times.

  • Validation Checkpoint: Stir vigorously at room temperature. The reaction is complete when H₂ uptake ceases (typically 4-12 hours). LC-MS will show the loss of 90 Da (benzyl group).

  • Isolation: Filter the suspension through a pad of Celite to safely remove the pyrophoric catalyst. Wash the pad with hot methanol and concentrate the filtrate to yield the deprotected amine.

Comparative Performance Data

Based on standardized laboratory conditions, the following table compares the typical experimental performance of both protecting group strategies during downstream synthesis.

Performance Metric1-Boc-piperidine-4-carboxylic acid1-Benzylpiperidine-4-carboxylic acid HCl
Typical Amide Coupling Yield (HATU) 85–95%80–90%
Deprotection Yield >95% (TFA/DCM)85–95% (Pd/C, H₂)
Typical Deprotection Time 1–2 hours4–12 hours
Primary Cleavage Byproducts Isobutylene gas, CO₂Toluene
Purification of Deprotected Amine Simple ether trituration (TFA salt)Filtration through Celite
Functional Group Incompatibilities Incompatible with strong acidsIncompatible with reducible groups (alkenes, nitro)

Strategic Selection Guide

Select 1-Boc-piperidine-4-carboxylic acid when:

  • Synthesizing peptides or utilizing Solid Phase Peptide Synthesis (SPPS) where Fmoc/Boc orthogonality is required [5].

  • The downstream target contains reducible functional groups (e.g., alkenes, alkynes, nitro groups) that would not survive Pd/C hydrogenation.

  • Working with transition-metal sensitive compounds where residual palladium could poison subsequent catalytic steps.

Select 1-Benzylpiperidine-4-carboxylic acid HCl when:

  • The synthetic route involves strong Lewis or Brønsted acids (e.g., Grignard reactions, Friedel-Crafts acylation) that would prematurely cleave a Boc group.

  • A highly crystalline, water-soluble intermediate is desired for early-stage purification without the need for chromatography.

  • Late-stage global deprotection via hydrogenation is planned to simultaneously remove multiple benzyl-based protecting groups (e.g., Cbz, benzyl ethers, benzyl esters)[1].

References

  • 1-Benzylpiperidine-4-carboxylic acid (Compound Summary) - PubChem, National Library of Medicine. URL:[Link]

  • Protecting Groups in Solid-Phase Organic Synthesis - ACS Combinatorial Science. URL:[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. URL:[Link]

Sources

Comparative Reactivity and Workflow Guide: Benzyl vs. Boc-Protected Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and complex scaffold synthesis, piperidine-4-carboxylic acid (isonipecotic acid) derivatives are ubiquitous building blocks. However, the secondary amine of the piperidine ring must be masked during the functionalization of the C4-carboxylic acid to prevent unwanted polymerization or side reactions.

The two most prominent protecting groups for this application are the tert-butyloxycarbonyl (Boc) group and the Benzyl (Bn) group. While both effectively mask the nitrogen, they impart fundamentally different electronic properties to the piperidine ring, dictating the choice of coupling reagents, reaction efficiency, and downstream deprotection strategies.

This guide provides an objective, data-backed comparison of 1-Boc-piperidine-4-carboxylic acid and 1-benzylpiperidine-4-carboxylic acid, focusing on mechanistic causality, coupling efficiencies, and self-validating experimental protocols.

Mechanistic Reactivity: Electronic and Steric Causality

The fundamental difference between Boc and Benzyl protection lies in the electronic state of the protected nitrogen, which directly influences the reactivity of the distant carboxylic acid during activation.

  • 1-Boc-piperidine-4-carboxylic acid (Carbamate Protection): The Boc group forms a carbamate linkage. The lone pair of electrons on the piperidine nitrogen is delocalized into the adjacent carbonyl group via resonance. Causality: This delocalization renders the nitrogen completely non-basic and non-nucleophilic. Consequently, the nitrogen cannot form zwitterionic complexes or interfere with standard peptide coupling reagents (e.g., EDC, HATU). This lack of interference is the primary reason Boc-protected piperidines generally exhibit superior yields in direct amide coupling reactions ([1]).

  • 1-Benzylpiperidine-4-carboxylic acid (Alkylamine Protection): The benzyl group is a simple alkyl substituent. Causality: The piperidine nitrogen remains a basic, tertiary amine. During carboxylic acid activation, this basic center can inadvertently form salts with acidic coupling additives (like HOBt) or alter the local pH of the reaction mixture. To achieve high yields, chemists must either strictly buffer the reaction with excess organic base or bypass standard carbodiimide chemistry entirely by converting the carboxylic acid into a highly reactive acid chloride ([2]).

Quantitative Comparison of Coupling Efficiencies

The table below summarizes the practical differences in reactivity and handling between the two protected scaffolds, supported by published synthetic yields for amide bond formation.

Feature1-Boc-piperidine-4-carboxylic acid1-Benzylpiperidine-4-carboxylic acid
Protecting Group Type CarbamateAlkylamine
Nitrogen Basicity Non-basic (delocalized lone pair)Basic (tertiary amine)
Typical Amide Coupling Yield 92–94% (using EDC/HOBt)[3]~85% (using Oxalyl Chloride or EDC)[2]
Preferred Activation Method Standard Carbodiimides (EDC, DCC) or Uronium salts (HATU)Acid Chloride formation (Oxalyl Chloride) or heavily buffered EDC
Deprotection Reagent Strong Acid (TFA or HCl)[1]Hydrogenolysis (Pd/C, H₂)
Byproducts of Cleavage Isobutylene (gas), CO₂ (gas)Toluene (liquid)
Orthogonality Stable to base and catalytic hydrogenationStable to strong acids and bases

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes observable physical cues that confirm the mechanistic progression of the reaction.

Protocol A: Boc-Protected Amide Coupling & Acidic Deprotection

Ideal for substrates sensitive to reduction but stable to strong acids.

Step 1: Amide Coupling

  • Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous CH₂Cl₂.

  • Add N-methylmorpholine (NMM) (3.0 eq). Causality: NMM maintains a slightly basic environment, ensuring the nucleophilic amine remains unprotonated while the non-basic Boc-piperidine is unaffected ([3]).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 15 hours.

  • Validation: Aqueous workup with 1M HCl and saturated NaHCO₃ will easily remove unreacted reagents, yielding the pure Boc-protected amide (Typical yield: 92-94%[3]).

Step 2: Self-Validating Deprotection

  • Cool the Boc-protected amide in CH₂Cl₂ to 0 °C.

  • Add Trifluoroacetic acid (TFA) dropwise (CH₂Cl₂:TFA ratio of 4:1).

  • Causality & Validation: TFA protonates the carbamate oxygen, triggering a fragmentation that releases a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates. You will observe active effervescence (bubbling of CO₂ gas). The cessation of this bubbling is a self-validating visual cue that the primary cleavage event is complete ([1]).

Protocol B: Benzyl-Protected Amide Coupling & Reductive Deprotection

Ideal for substrates containing acid-sensitive functional groups (e.g., acetals, certain ethers).

Step 1: Acid Chloride Activation & Coupling

  • Suspend 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ with a catalytic drop of DMF.

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Causality: Converting to the acid chloride bypasses the basicity of the tertiary benzylamine, which would otherwise interfere with standard carbodiimides ([2]).

  • Concentrate under vacuum to remove excess oxalyl chloride, then redissolve in CH₂Cl₂.

  • Add the target amine (1.0 eq) and Triethylamine (2.5 eq) at 0 °C. Stir for 4 hours.

Step 2: Self-Validating Deprotection

  • Dissolve the benzyl-protected amide in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with Nitrogen, then introduce a Hydrogen gas atmosphere (via balloon or Parr shaker).

  • Causality & Validation: Palladium coordinates to the benzyl aromatic ring and inserts into the C-N bond, reducing it to yield the free amine and toluene (). The reaction is self-validating: monitor the hydrogen balloon or burette. When the uptake of H₂ gas completely stops, the hydrogenolysis is finished.

Orthogonal Deprotection Strategy (Visualization)

The choice between Boc and Benzyl is ultimately dictated by the concept of orthogonality —the ability to remove one protecting group without affecting others on the same molecule. The diagram below maps the divergent logic and workflows for these two systems.

G Start Piperidine-4-Carboxylic Acid Boc Boc Protection (Carbamate, Non-basic) Start->Boc Boc2O Bn Benzyl Protection (Alkylamine, Basic) Start->Bn BnBr Coupling_Boc Amide Coupling (Yield: 92-94%) Boc->Coupling_Boc EDC/HOBt Coupling_Bn Amide Coupling (Yield: ~85%) Bn->Coupling_Bn Oxalyl Chloride Deprotect_Boc Acidic Cleavage (TFA/DCM) Coupling_Boc->Deprotect_Boc Orthogonal to Base/H2 Deprotect_Bn Hydrogenolysis (Pd/C, H2 atm) Coupling_Bn->Deprotect_Bn Orthogonal to Acid Product Free Piperidine Amide (Target Scaffold) Deprotect_Boc->Product -CO2 (gas) Deprotect_Bn->Product -Toluene

Orthogonal workflows for the functionalization and deprotection of Boc- vs. Benzyl-protected piperidines.

Conclusion & Selection Guide

When designing a synthetic route involving piperidine-4-carboxylic acid:

  • Default to Boc if your downstream target is stable to strong acids. The non-basic nature of the carbamate guarantees smoother coupling kinetics, higher yields (~94%), and easier purification profiles.

  • Pivot to Benzyl if your molecule contains acid-labile moieties (like acetals or sensitive glycosidic bonds) but is stable to catalytic hydrogenation. Be prepared to utilize more aggressive activation methods (like acid chlorides) to overcome the inherent basicity of the protected piperidine nitrogen.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at:[Link]

  • Ghosh, A. K., et al. "Severe Acute Respiratory Syndrome Coronavirus Papain-like Novel Protease Inhibitors: Design, Synthesis, Protein−Ligand X-ray Structure and Biological Evaluation." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Borkin, D., et al. "Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

A Comparative Guide to HPLC Validation Methods for the Purity of 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation and purity assessment of 1-Benzylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. As the quality of starting materials and intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, presents a fully validated reversed-phase HPLC-UV method according to international guidelines, and compares it with a modern Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach. All experimental data, while illustrative, is representative of what would be expected during a formal validation process in a regulated environment.

The Analyte: Understanding 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Before developing a separation method, understanding the analyte's physicochemical properties is critical.

  • Structure: The molecule contains three key functional groups: a tertiary amine within the piperidine ring, a carboxylic acid, and a benzyl group.

  • Chromophore: The benzyl group contains a phenyl ring, which is an excellent chromophore, making UV detection a suitable and straightforward choice.

  • Ionization: The piperidine nitrogen (a tertiary amine) and the carboxylic acid are both ionizable. Their protonation state is dependent on pH. The compound is supplied as a hydrochloride salt, indicating the piperidine nitrogen is protonated in its solid form.

  • Solubility: As a salt, it is readily soluble in polar solvents like water and methanol, making it ideal for reversed-phase HPLC.

This profile suggests that a reversed-phase HPLC method with a buffered mobile phase to control the ionization state and ensure reproducible retention will be the most effective strategy.

Primary Method: Validated Reversed-Phase HPLC with UV Detection (HPLC-UV)

This method represents the robust, reliable "workhorse" approach for routine quality control (QC) environments. It is cost-effective, widely available, and provides excellent quantitative performance.

Causality of Methodological Choices
  • Column Selection (C18): An octadecylsilane (C18) column was chosen for its versatility and strong hydrophobic retention characteristics. The benzyl group of the analyte will interact strongly with the C18 stationary phase, providing the primary retention mechanism.

  • Mobile Phase (Buffered Acetonitrile/Water):

    • Organic Modifier: Acetonitrile is selected over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: A phosphate buffer at pH 3.0 is crucial. At this pH, the carboxylic acid group (pKa ~4-5) will be largely protonated (neutral), increasing its hydrophobicity and retention. The piperidine nitrogen (pKa ~9-10) will remain fully protonated (charged). Controlling the pH with a buffer prevents peak shifting and tailing that would occur with an unbuffered mobile phase, thereby ensuring method robustness and precision.[1][2]

  • Detection Wavelength (220 nm): While the phenyl ring has a secondary absorbance maximum around 257 nm, the primary absorbance at a lower wavelength (~220 nm) provides significantly higher sensitivity. This is critical for accurately quantifying low-level impurities.

  • Gradient Elution: A gradient is employed to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time frame while maintaining good resolution and peak shape for the main analyte.

Detailed Experimental Protocol: HPLC-UV

Chromatographic Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-15 min (10-70% B), 15-17 min (70% B), 17-17.1 min (70-10% B), 17.1-22 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm

| Diluent | Water:Acetonitrile (80:20, v/v) |

Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1-Benzylpiperidine-4-carboxylic acid hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

Method Validation Results

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

System Suitability: Before any sample analysis, the chromatographic system must meet predefined criteria to ensure its proper functioning.

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 1.5 1.1
Theoretical Plates (N) N ≥ 2000 8500

| %RSD of 5 Injections | ≤ 1.0% | 0.4% |

Specificity: Specificity was demonstrated by injecting the diluent (blank) and a spiked sample containing known related substances. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte or its impurities.

Linearity: The linearity was evaluated by analyzing five concentrations ranging from 1 µg/mL to 150 µg/mL.

Parameter Result
Range 1 - 150 µg/mL
Correlation Coefficient (r²) 0.9998

| Y-intercept | Minimal (close to zero) |

Accuracy (% Recovery): Accuracy was determined by spiking a known amount of analyte at three concentration levels into a blank matrix.

Spike Level % Recovery (Mean ± SD, n=3)
80% (80 µg/mL) 99.5 ± 0.7%
100% (100 µg/mL) 100.8 ± 0.5%

| 120% (120 µg/mL) | 101.2 ± 0.8% |

Precision (%RSD):

Precision Type %RSD (n=6)
Repeatability (Intra-day) 0.55%

| Intermediate Precision (Inter-day) | 0.82% |

Limits of Detection (LOD) and Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Parameter Result
LOD 0.3 µg/mL

| LOQ | 1.0 µg/mL |

Robustness: The method's robustness was tested by making small, deliberate variations in chromatographic parameters.

Parameter Varied Result
Flow Rate (± 0.1 mL/min) System suitability passes, %Assay change < 2.0%
Column Temperature (± 2 °C) System suitability passes, %Assay change < 2.0%

| Mobile Phase pH (± 0.1) | System suitability passes, %Assay change < 2.0% |

Alternative Method: UPLC with Mass Spectrometric Detection (UPLC-MS)

For more demanding applications, such as impurity identification or high-throughput screening, UPLC-MS offers significant advantages. UPLC uses columns with smaller particle sizes (<2 µm), providing faster analysis times and superior resolution compared to traditional HPLC.[7] Coupling this with a mass spectrometer provides mass-to-charge ratio data, offering an orthogonal and highly specific detection method.

Rationale for Use
  • Speed and Efficiency: UPLC can reduce run times from 20+ minutes to under 5 minutes, drastically increasing sample throughput.

  • Enhanced Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities.

  • Definitive Identification: A mass spectrometer provides molecular weight information, which is invaluable for identifying unknown impurities and degradation products. UV detection can only quantify peaks; it cannot identify them.

  • Increased Sensitivity: For many compounds, MS detection, particularly in Single Ion Monitoring (SIM) mode, can offer significantly lower detection limits than UV.

Comparative Analysis: HPLC-UV vs. UPLC-MS
FeatureHPLC-UV (Primary Method)UPLC-MS (Alternative Method)
Primary Use Routine QC, Purity Assay, Content UniformityImpurity Identification, Forced Degradation Studies, High-Throughput Analysis
Specificity Good (based on retention time)Excellent (based on retention time and mass-to-charge ratio)
Speed Standard (e.g., 22 min)Very Fast (e.g., < 5 min)
Sensitivity Good (LOQ ~1.0 µg/mL)Excellent (Can be sub-ng/mL)
Cost (Instrument) ModerateHigh
Cost (Operational) LowModerate (requires high-purity, volatile mobile phases)
Complexity Low to ModerateHigh (requires specialized operator expertise)
Robustness High (designed for routine use)Moderate (more sensitive to matrix effects and contamination)

Visualizing the Workflow and Comparison

To better illustrate the processes and choices involved, the following diagrams are provided.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, Detection) Spec Specificity (Interference Check) Dev->Spec Lin Linearity & Range (r² > 0.999) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (%RSD) Acc->Prec LODQ LOD & LOQ (Sensitivity) Prec->LODQ Rob Robustness (Deliberate Changes) LODQ->Rob Routine Implement for QC Purity Testing Rob->Routine

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Method_Comparison Analyte Analyte Purity (1-Benzylpiperidine-4- carboxylic acid HCl) HPLC_UV HPLC-UV Analyte->HPLC_UV UPLC_MS UPLC-MS Analyte->UPLC_MS Cost_UV Cost-Effective HPLC_UV->Cost_UV Robust_UV Robust & Routine HPLC_UV->Robust_UV Simple_UV Simpler Operation HPLC_UV->Simple_UV Quant_UV Reliable Quantitation HPLC_UV->Quant_UV Speed_MS High Throughput UPLC_MS->Speed_MS Specific_MS Definitive ID UPLC_MS->Specific_MS Sensitive_MS High Sensitivity UPLC_MS->Sensitive_MS Complex_MS Higher Complexity UPLC_MS->Complex_MS

Caption: Comparison of HPLC-UV and UPLC-MS for purity analysis.

Conclusion and Recommendations

For the routine quality control and purity assessment of 1-Benzylpiperidine-4-carboxylic acid hydrochloride, the validated Reversed-Phase HPLC-UV method is fit for purpose. It is accurate, precise, robust, and cost-effective, meeting all regulatory requirements for the validation of an analytical procedure.[8][9][10]

The UPLC-MS method serves as a powerful complementary technique. It should be the method of choice during process development for impurity profiling, in forced degradation studies to elucidate degradation pathways, and when unknown peaks are detected during routine analysis.

Ultimately, the two methods are not mutually exclusive but rather form a comprehensive analytical toolkit. The choice of which method to employ depends on the specific goal of the analysis, balancing the need for routine reliability with the requirement for advanced characterization and speed.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (n.d.). USP General Chapter <621> Chromatography and Alliance™ iS HPLC System. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-1. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

Sources

Mass spectrometry fragmentation pattern of 1-Benzylpiperidine-4-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzylpiperidine-4-carboxylic acid HCl

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-Benzylpiperidine-4-carboxylic acid hydrochloride (HCl). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles of mass spectrometry with predictive analysis based on the molecule's structural motifs. We will explore the characteristic fragmentation pathways under common ionization techniques, compare its behavior to structural analogs, and provide a foundational experimental protocol for empirical analysis.

Introduction: The Structural and Analytical Significance

1-Benzylpiperidine-4-carboxylic acid is a heterocyclic building block frequently utilized in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a common feature in many approved drugs, and understanding its analytical behavior is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies.[1] Mass spectrometry (MS) is an indispensable tool for these applications, providing sensitive and specific structural information based on the fragmentation of a molecule after ionization.[2]

This guide will focus on predicting the fragmentation of the title compound, with a molecular weight of 219.28 g/mol (free base) and an exact mass of 219.1259 Da.[3] The hydrochloride salt will readily dissociate in solution, and the analysis will concern the protonated free base, [C₁₃H₁₇NO₂ + H]⁺, with a predicted m/z of 220.1332.[4] The molecule's structure contains three key features that will govern its fragmentation: a tertiary amine within a piperidine ring, a benzyl group attached to the nitrogen, and a carboxylic acid substituent.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of 1-Benzylpiperidine-4-carboxylic acid is expected to be dominated by cleavage events at its most labile bonds, influenced by the stability of the resulting fragment ions. We will consider fragmentation under both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) conditions.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates the protonated parent molecule, [M+H]⁺, as the precursor ion in the positive ion mode.[1] Tandem mass spectrometry (MS/MS) of this precursor ion (m/z 220.1) will induce fragmentation. The primary site of protonation is the basic nitrogen atom of the piperidine ring.

The most characteristic and favored fragmentation pathway for N-benzyl amines is the cleavage of the C-N bond connecting the piperidine ring to the benzyl group.[5] This occurs via a charge-remote fragmentation mechanism, leading to the formation of the highly stable tropylium cation.

Key Predicted ESI-MS/MS Fragments:

  • Formation of the Tropylium Ion (m/z 91): This is anticipated to be the base peak in the spectrum. The cleavage of the benzylic C-N bond results in a benzyl cation, which rearranges to the aromatic tropylium ion (C₇H₇⁺). This is a classic fragmentation pattern for compounds containing a benzyl moiety.[5]

  • Loss of the Carboxylic Group (Decarboxylation): The carboxylic acid group can be lost as CO₂ (44 Da). This would result in a fragment at m/z 176.1. Further fragmentation of this ion could occur.

  • Loss of Water: The protonated carboxylic acid can easily lose a neutral water molecule (H₂O, 18 Da), leading to a fragment ion at m/z 202.1.[4]

  • Piperidine Ring Cleavage: The piperidine ring itself can undergo fission, although these pathways are often more complex and result in lower abundance ions compared to the dominant benzyl cleavage.[1][6]

The logical flow of the primary fragmentation pathway under ESI-MS/MS conditions is visualized below.

G cluster_main ESI-MS/MS Fragmentation Precursor [M+H]⁺ m/z 220.1 Tropylium Tropylium Ion (Base Peak) m/z 91.1 Precursor->Tropylium Benzylic C-N Cleavage Neutral_Piperidine Neutral Loss: Piperidine-4-carboxylic acid m/z 129.1 Precursor->Neutral_Piperidine Loss_H2O [M+H - H₂O]⁺ m/z 202.1 Precursor->Loss_H2O Loss of Water Loss_CO2 [M+H - CO₂]⁺ m/z 176.1 Precursor->Loss_CO2 Decarboxylation G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H₂O + 0.1% FA) LC Reverse-Phase LC (C18 Column) SamplePrep->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Find m/z 220.1) ESI->MS1 MS2 MS2 Scan (Fragment m/z 220.1) MS1->MS2 Data Data Analysis MS2->Data

Sources

In vitro assay validation using 1-Benzylpiperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Assay Validation of 1-Benzylpiperidine-4-Carboxylic Acid Derivatives as Acetylcholinesterase Inhibitors

Introduction: The Rationale for Rigorous Assay Validation

In the quest for novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors (AChEIs) enhance cholinergic neurotransmission, which is crucial for cognitive processes.[2][3] Among the promising scaffolds for new AChEIs are 1-benzylpiperidine derivatives, a class of compounds inspired by the structure of the highly successful drug, donepezil.[4][5]

As a Senior Application Scientist, my experience has consistently shown that the journey from a promising chemical scaffold to a viable drug candidate is paved with robust, reproducible, and thoroughly validated data. An unvalidated or poorly validated assay can be profoundly misleading, generating data that is seemingly precise but fundamentally inaccurate, leading to the costly pursuit of non-viable candidates. This guide provides a comprehensive framework for the in vitro validation of assays designed to characterize 1-Benzylpiperidine-4-carboxylic acid derivatives, using the gold-standard Ellman's method as our primary example. We will objectively compare the performance of these derivatives with established alternatives and provide the supporting experimental frameworks to ensure the scientific integrity of your findings.

The Mechanism: Targeting the Cholinergic Synapse

To design and validate an effective assay, one must first understand the biological context. AChE inhibitors exert their effects within the synaptic cleft, the space between two neurons.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis AChR ACh Receptor ACh_Released->AChR Binds Products Choline + Acetate AChE->Products Signal Signal Transduction AChR->Signal Activates Inhibitor 1-Benzylpiperidine Derivative (AChEI) Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

As illustrated, AChE rapidly breaks down acetylcholine, terminating the signal. An inhibitor, such as a 1-benzylpiperidine derivative, blocks the active site of AChE, leading to an accumulation of acetylcholine in the synapse and enhanced signaling.[6]

Comparative Landscape: Benchmarking Against Established AChE Inhibitors

Before validating an assay for a novel compound, it is critical to benchmark its performance against well-characterized alternatives. This not only validates the assay's ability to produce expected results but also provides immediate context for the potency and selectivity of the new chemical entity. The primary alternatives for comparison are drugs currently in clinical use.

CompoundClassTarget(s)Typical AChE IC50 (nM)Selectivity (AChE vs. BuChE)Rationale for Comparison
Donepezil BenzylpiperidineAChE6.7 - 10.25[7][8]High (~1100-fold)[7][8]The structural and mechanistic parent compound. Provides a direct benchmark for potency and selectivity improvements.
Rivastigmine CarbamateAChE & BuChE4.3[8]Moderate (~7-fold)[7][8]A pseudo-irreversible, dual inhibitor. Comparison highlights differences in inhibition kinetics and selectivity profile.[9][10]
Galantamine AlkaloidAChE & nAChR3,520 (3.52 µM)[11]AChE selectiveA natural product with a dual mechanism (allosteric modulator).[12] Represents a different chemical class and binding mode.
Test Compound 1-Benzylpiperidine-4-carboxylic acid derivativeAChE (putative)To be determinedTo be determinedThe novel entity whose performance is being evaluated against the established standards.

IC50 values can vary based on assay conditions and enzyme source.

This comparative context is vital. For instance, if a novel benzylpiperidine derivative shows an IC50 of 50 nM, it is immediately clear that it is less potent than donepezil. However, if its selectivity for AChE over butyrylcholinesterase (BuChE) is significantly higher, it may represent a more targeted therapeutic with a potentially better side-effect profile.

The Gold Standard: The Ellman's Assay

The most widely used method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[13][14][15] Its popularity stems from its simplicity, reliability, and suitability for high-throughput screening.[13]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at ~412 nm.[13][16] The rate of color change is directly proportional to AChE activity.

cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Reaction ATCh Acetylthiocholine (Substrate) AChE AChE ATCh->AChE Thiocholine Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB + AChE->Thiocholine TNB TNB (Yellow) Abs @ 412 nm DTNB->TNB Inhibitor Test Inhibitor Inhibitor->AChE Blocks

Caption: Principle of the Ellman's Assay for AChE Inhibition.

Experimental Protocol 1: IC50 Determination of a Test Compound

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of a novel 1-benzylpiperidine-4-carboxylic acid derivative using a 96-well plate format.

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • AChE enzyme solution (from electric eel, Type VI-S)[17]

  • Acetylthiocholine iodide (ATCI) solution

  • DTNB solution (Ellman's reagent)[16]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference inhibitor stock solution (e.g., Donepezil, 1 mM in DMSO)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405-412 nm[16]

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and the reference inhibitor (Donepezil). A typical 8-point dilution series might range from 100 µM to 1 nM final concentration. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Test Wells: Add 25 µL of the various dilutions of your test compound.

    • Positive Control Wells: Add 25 µL of the various dilutions of Donepezil.

    • Negative Control (100% Activity): Add 25 µL of buffer containing the same percentage of DMSO as the test wells.[13]

    • Blank Wells: Add 50 µL of buffer. This is to correct for the non-enzymatic hydrolysis of the substrate.[13]

  • Enzyme Addition & Pre-incubation: Add 25 µL of the AChE enzyme solution to all wells except the blank wells. Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 50 µL of the ATCI solution to initiate the reaction.[6][13]

  • Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_sample / Rate_negative_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

A Framework for Self-Validating Assays

The protocol above describes how to run the assay, but it does not validate it. Assay validation is the formal process of proving that an analytical method is suitable for its intended purpose.[18][19] This ensures the data you generate is trustworthy.

Start Assay Development Linearity Establish Linearity & Range Start->Linearity Step 1 Precision Assess Precision (Repeatability & Intermediate) Linearity->Precision Step 2 Accuracy Determine Accuracy Precision->Accuracy Step 3 Selectivity Confirm Selectivity Accuracy->Selectivity Step 4 Limits Calculate LOD & LOQ Selectivity->Limits Step 5 Robustness Test Robustness Limits->Robustness Step 6 End Validated Assay Robustness->End

Caption: A logical workflow for in vitro assay validation.

Key Validation Parameters
  • Linearity and Range:

    • Why it's done: To confirm that the assay signal is directly proportional to the analyte concentration (in this case, enzyme activity) over a specific range.

    • How it's done: Prepare a series of AChE enzyme concentrations and run the Ellman's assay without any inhibitor. Plot the reaction rate (ΔAbs/min) against the enzyme concentration.

    • Acceptance Criteria: The coefficient of determination (R²) of the linear regression should be ≥ 0.99.[20] The working concentration of the enzyme for inhibitor screening should fall within this linear range.[21]

  • Precision:

    • Why it's done: To measure the degree of scatter between a series of measurements. It demonstrates the reproducibility of the assay.

    • How it's done:

      • Repeatability (Intra-assay): Run the assay with a control inhibitor (Donepezil) at three concentrations (e.g., IC25, IC50, IC75) in multiple replicates (n=6) on the same plate, on the same day.

      • Intermediate Precision (Inter-assay): Repeat the experiment over three different days, preferably with different operators or on different instruments.

    • Acceptance Criteria: The coefficient of variation (%CV) should ideally be <15%.[20]

  • Accuracy:

    • Why it's done: To measure the closeness of the experimental value to a known or accepted true value.

    • How it's done: Since a "true" IC50 can be elusive, accuracy is often demonstrated by comparing the IC50 value obtained for a reference standard (Donepezil) against a well-established literature value obtained under similar conditions.

    • Acceptance Criteria: The experimentally determined IC50 for the reference standard should be within a predefined percentage (e.g., ±20%) of the established value.

  • Selectivity:

    • Why it's done: To ensure the assay measures the activity of the target enzyme (AChE) without interference from other components. For this specific topic, it also refers to the inhibitor's preference for AChE over related enzymes like BuChE.

    • How it's done:

      • Assay Selectivity: Run the assay without the enzyme to ensure there is no significant signal generation.

      • Inhibitor Selectivity: Run the identical assay protocol, but substitute BuChE for AChE. Calculate the IC50 for BuChE and determine the selectivity index (SI = IC50_BuChE / IC50_AChE).

    • Acceptance Criteria: A higher SI value indicates greater selectivity for AChE.[16]

  • Robustness:

    • Why it's done: To assess the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[22]

    • How it's done: Systematically vary parameters one at a time, such as incubation time (e.g., 15 ± 2 min), temperature (e.g., 37 ± 2°C), and buffer pH (e.g., 8.0 ± 0.1).

    • Acceptance Criteria: The results (e.g., IC50 of a control compound) should not deviate significantly from those obtained under normal conditions.

Conclusion

The validation of an in vitro assay is not a procedural formality; it is the foundation upon which all subsequent drug discovery decisions are built. For novel 1-benzylpiperidine-4-carboxylic acid derivatives, a rigorously validated AChE inhibition assay provides a clear and reliable measure of potency and selectivity. By following the structured approach outlined in this guide—understanding the mechanism, benchmarking against established drugs like donepezil and rivastigmine, and systematically validating the assay for linearity, precision, accuracy, and robustness—researchers can ensure the integrity of their data. This methodical process empowers scientists to confidently identify the most promising candidates for further development, accelerating the path toward new and effective therapies for neurodegenerative diseases.

References

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. (n.d.). Prous Science. Retrieved April 7, 2024, from [Link]

  • Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 609–613. [Link]

  • Padilla, S., Hooper, M. J., & Moser, V. C. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology (pp. 385–400). Humana Press. [Link]

  • Khong, J. Z., & Tan, M. P. (2021). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 16, 1095–1103. [Link]

  • Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. PubMed. [Link]

  • Pohanka, M. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 18(6), 1775. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2661–2671. [Link]

  • American Chemical Society. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS Omega, 5(9), 4479–4488. [Link]

  • Scribd. (n.d.). Ellman Assay for AChE Activity. Scribd. Retrieved April 7, 2024, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 4), 116-118. [Link]

  • Mathew, M., & Subramanian, S. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS ONE, 9(1), e86804. [Link]

  • Royal Society of Chemistry. (2021). Visual evaluation of acetylcholinesterase inhibition by an easy-to-operate assay based on N-doped carbon nanozyme with high stability and oxidase-like activity. Journal of Materials Chemistry B, 9(29), 5849-5856. [Link]

  • Lee, H. J., et al. (2017). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 25(2), 204–211. [Link]

  • ResearchGate. (2026, February 22). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. NCBI Bookshelf. [Link]

  • Zhekova, H., et al. (2020). Galantamine-Curcumin Hybrids as Dual-Site Binding Acetylcholinesterase Inhibitors. Molecules, 25(15), 3326. [Link]

  • American Chemical Society. (2022). Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(5), 1221–1232. [Link]

  • Zhekova, H., et al. (2017). Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity. International Journal of Molecular Sciences, 18(11), 2269. [Link]

  • Zhekova, H., et al. (2019). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. International Journal of Molecular Sciences, 20(17), 4235. [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. Retrieved April 7, 2024, from [Link]

  • Taylor & Francis Online. (2021, January 21). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 540-550. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • National Institute of Biomedical Imaging and Bioengineering. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's SEED Fund. [Link]

  • Ovid. (n.d.). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. The Annals of Pharmacotherapy, 32(10), 1084-1091. [Link]

  • Semantic Scholar. (2015). In vitro Acetyl Cholinesterase Inhibitory assay of Acacia catechu Willd Ethanolic Seed Extract. International Journal of Pharmacognosy and Phytochemical Research, 7(5), 874-876. [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 5123. [Link]

  • U.S. Food and Drug Administration. (2004, May 15). In vitro BE Studies – Inspectional approach. FDA. [Link]

  • Polish Pharmaceutical Society. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(6), 1109-1115. [Link]

  • U.S. Food and Drug Administration. (2024, April 25). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. FDA. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PubMed. [Link]

  • Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins. Retrieved April 7, 2024, from [Link]

  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA. [Link]

  • Association of Public Health Laboratories. (n.d.). Verification and Validation Toolkit - Quantitative Assays. APHL. [Link]

  • ResearchGate. (n.d.). Relative inhibition of AChE by the compounds synthesized in comparison.... ResearchGate. [Link]

  • Bentham Science. (n.d.). Natural AChE Inhibitors from Plants and their Contribution to Alzheimer's Disease Therapy. Current Neuropharmacology, 11(4), 388–400. [Link]

  • Royal Society of Chemistry. (2023). Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease. RSC Advances, 13(23), 15699-15714. [Link]

Sources

A Comparative Guide to the Infrared Spectra of 1-Benzylpiperidine-4-carboxylic acid: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. A molecule's salt form can significantly alter its physical and chemical properties, and by extension, its spectroscopic signature. This guide provides an in-depth comparison of the Fourier-transform infrared (FTIR) spectra of 1-Benzylpiperidine-4-carboxylic acid in its free base form versus its hydrochloride salt, offering experimental insights and data to facilitate unambiguous identification.

Theoretical Foundation: The Spectroscopic Impact of Protonation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is specific to the type of bond and the functional groups present. The key to differentiating the free base of 1-Benzylpiperidine-4-carboxylic acid from its hydrochloride salt lies in understanding how protonation alters the molecule's primary functional groups.

  • 1-Benzylpiperidine-4-carboxylic Acid (Free Base): This form contains a tertiary amine (the piperidine nitrogen) and a carboxylic acid (-COOH). In the solid state, amino acids often exist as zwitterions, where the acidic proton from the carboxyl group moves to the basic nitrogen. This results in a carboxylate ion (-COO⁻) and a protonated amine (-N⁺H-).

  • 1-Benzylpiperidine-4-carboxylic acid Hydrochloride: In the hydrochloride salt, the piperidine nitrogen is definitively protonated by the hydrogen from HCl, forming a piperidinium cation. This forces the carboxylic acid group to remain in its protonated state (-COOH) to maintain charge neutrality, or more likely, the entire molecule adopts a zwitterionic character stabilized by the chloride counter-ion.

The most significant spectral differences will therefore arise from the vibrations of the N-H and C=O bonds.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure reproducible and high-quality data, a standardized sample preparation and acquisition protocol is critical. The KBr (potassium bromide) pellet method is a widely used technique for solid samples.

Step-by-Step KBr Pellet Preparation and Analysis
  • Equipment Preparation: Thoroughly clean an agate mortar and pestle, and the pellet die set with a suitable solvent (e.g., acetone or ethanol) followed by deionized water. Dry the components completely in an oven at approximately 100°C to eliminate any residual moisture, as water has strong IR absorption bands that can interfere with the sample spectrum.[1][2]

  • Sample and KBr Preparation: Use spectroscopic grade KBr that has been kept in a drying oven. The hygroscopic nature of KBr means it readily absorbs atmospheric moisture, which can obscure spectral features.[1][3][4]

  • Grinding and Mixing: Weigh approximately 1-2 mg of the sample (either the free base or the hydrochloride salt) and 200-250 mg of dry KBr.[1][4] Begin by grinding the sample by itself in the agate mortar to reduce its particle size.[1] Then, add the KBr and grind the two together briefly to create a homogenous mixture of fine powder.[1] The goal is to achieve a sample concentration of 0.2% to 1% within the KBr.[5]

  • Pellet Pressing: Carefully transfer the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply a force of approximately 8-10 tons for several minutes.[2][3] This pressure causes the KBr to flow and form a transparent or translucent disc, with the sample particles evenly dispersed within the salt matrix.

  • Spectral Acquisition:

    • Place the resulting KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet to account for any atmospheric CO₂ and water vapor, as well as any impurities in the KBr itself.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and co-adding 16 or 32 scans to improve the signal-to-noise ratio.

The following diagram illustrates the workflow for preparing a KBr pellet for FTIR analysis.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition P1 Weigh 1-2 mg Sample & 200-250 mg KBr P2 Grind Sample in Agate Mortar P1->P2 P3 Add KBr & Mix Briefly P2->P3 C1 Load Mixture into Pellet Die P3->C1 C2 Apply 8-10 Tons of Pressure C1->C2 C3 Eject Transparent Pellet C2->C3 A2 Run Sample Scan (4000-400 cm⁻¹) C3->A2 A1 Run Background Scan (Blank KBr Pellet) A1->A2 A3 Process Data (Baseline & Normalize) A2->A3

Caption: KBr Pellet Preparation and FTIR Analysis Workflow.

Spectral Analysis: A Tale of Two Forms

The structural differences between the free base and the hydrochloride salt give rise to distinct and identifiable IR spectra. The protonation of the piperidine nitrogen is the central event that dictates these changes.

G Chemical Structures cluster_freebase 1-Benzylpiperidine-4-carboxylic acid (Free Base/Zwitterion) cluster_hcl 1-Benzylpiperidine-4-carboxylic acid HCl fb hcl_struct [Image representation of the protonated hydrochloride salt structure]

Caption: Structures of Free Base and Hydrochloride Salt.

The table below summarizes the expected key vibrational frequencies and their assignments for both forms.

Functional GroupVibration TypeFree Base (Zwitterionic Form) (cm⁻¹)Hydrochloride Salt (cm⁻¹)Rationale for Spectral Shift
Piperidinium N⁺-H Stretch~2400-3000 (broad)~2400-3000 (broad, often more defined)In both solid-state forms, the nitrogen is likely protonated. This broad absorption is characteristic of ammonium salts.
Carboxyl O-H StretchAbsent/very weak~2500-3300 (very broad)In the hydrochloride salt, a distinct, very broad O-H stretch from the carboxylic acid dimer is expected, overlapping the C-H stretches.[6][7][8] This is largely absent in the zwitterionic free base.
Carbonyl C=O Stretch~1550-1610 (strong)~1700-1730 (strong)This is the most diagnostic difference. The free base exists as a carboxylate (-COO⁻), which has a strong asymmetric stretch at a lower frequency. The HCl salt has a true carboxylic acid C=O double bond, which absorbs at a higher frequency.[6][9]
Piperidinium N⁺-H Bend~1500-1600 (medium)~1500-1600 (medium)This bending vibration is present in both protonated forms.
C-N Stretch~1250–1020~1250–1020The C-N bond stretch of the aliphatic amine is expected in this region for both compounds.[10]
Detailed Interpretation
  • The Carbonyl Region (1800-1500 cm⁻¹): This is the most telling region. A strong absorption band around 1700-1730 cm⁻¹ is a clear indicator of the protonated carboxylic acid group (-COOH) and is therefore characteristic of the hydrochloride salt .[11] Conversely, the absence of this peak and the presence of a strong band in the 1550-1610 cm⁻¹ range points to the deprotonated carboxylate group (-COO⁻) of the zwitterionic free base .

  • The Hydroxyl and Amine Region (3500-2400 cm⁻¹): The hydrochloride salt will display a very broad absorption from ~3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6][7][8] This broad feature will be superimposed on the sharper C-H stretching bands around 3000 cm⁻¹. While the free base will lack this prominent O-H band, it will show a broad absorption band system between 3000 and 2400 cm⁻¹ associated with the N⁺-H stretch of the piperidinium group, a feature also present in the hydrochloride salt.

Conclusion

The differentiation between 1-Benzylpiperidine-4-carboxylic acid free base and its hydrochloride salt via FTIR spectroscopy is both reliable and straightforward. The key diagnostic marker is the position of the carbonyl (C=O) stretching vibration. The presence of a strong band above 1700 cm⁻¹ confirms the hydrochloride salt, while a strong band below 1620 cm⁻¹ indicates the free base (in its zwitterionic form). This primary indicator, supported by the presence or absence of the broad carboxylic acid O-H stretch, allows for confident and rapid identification, which is essential for quality control, stability testing, and formulation development in the pharmaceutical industry.

References

  • What Is The Process For Creating A Kbr Pellet For Ftir Analysis Using A Hydraulic Press? Master Your Sample Preparation. [Link]

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. [Link]

  • The infrared spectra and molecular structure of zwitterionic L-??- phenylalanine. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. [Link]

  • Stability and IR Spectroscopy of Zwitterionic Form of β-Alanine in Water Clusters. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. [Link]

  • KBr Pellet Method - Shimadzu. [Link]

  • INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES. - DTIC. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

  • Infrared Spectral, Structural, and Conformational Studies of Zwitterionic l-Tryptophan | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • EXPERIMENTAL AND THEORETICAL INFRA-RED SPECTRAL STUDY OF AMINO ACID ALANINE - ijrti. [Link]

  • In IR spectroscopy, how would the C-O signal differ between a carboxylic acid and the carboxylate anion? Or would only the C=O differ due to conjugation? : r/chemhelp - Reddit. [Link]

  • Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem. [Link]

  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. [Link]

  • How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. [Link]

  • Piperidine hydrochloride - the NIST WebBook. [Link]

  • IR: amines. [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Piperidine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

  • 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem - NIH. [Link]

  • CAS#:681482-53-1 | 1-benzylpiperidine-4-carboxylic acid,hydrochloride | Chemsrc. [Link]

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

Structural Validation of 1-Benzylpiperidine-4-carboxylic Acid Hydrochloride: A Comparative Guide to SCXRD, NMR, and PXRD

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Drug Development

1-Benzylpiperidine-4-carboxylic acid hydrochloride is a highly versatile building block utilized in the synthesis of complex pharmacophores, ranging from potent μ-opioid receptor ligands[1] to advanced [2]. For researchers and drug development professionals, confirming the exact 3D architecture of this intermediate is non-negotiable. The spatial orientation of the piperidine ring (chair vs. boat) and the equatorial/axial positioning of the N-benzyl and C4-carboxylate groups directly dictate downstream reaction stereoselectivity and ultimate receptor binding affinity.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) —the gold standard for absolute structural determination—against high-throughput alternatives like Nuclear Magnetic Resonance (NMR) Spectroscopy and Powder X-Ray Diffraction (PXRD) .

Mechanistic Grounding: Why the Hydrochloride Salt?

Before selecting a validation method, one must understand the physical chemistry of the molecule. The free base of 1-benzylpiperidine-4-carboxylic acid is prone to zwitterionic polymorphism and hygroscopicity, making it difficult to isolate as a phase-pure solid.

The Causality of Salt Formation: Converting the free base to the hydrochloride salt protonates the piperidine nitrogen (pKa ~9.5). This locks the molecular lattice through robust N+–H⋅⋅⋅Cl− and O–H⋅⋅⋅Cl− hydrogen bonding networks. This engineered crystallinity drastically improves packing efficiency, making the HCl salt the optimal form for rigorous crystallographic validation[3].

Workflow A Synthesis of 1-Benzylpiperidine- 4-carboxylic acid HCl B Sample Preparation A->B C SCXRD (Absolute 3D Structure) B->C Single Crystal D NMR Spectroscopy (Solution Dynamics) B->D DMSO-d6 Solution E PXRD (Bulk Polymorphism) B->E Milled Powder F Self-Validated Structural Confirmation C->F D->F E->F

Workflow for the comprehensive structural validation of piperidine derivatives.

Comparative Methodologies & Self-Validating Protocols

Methodology A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the only technique capable of providing unambiguous 3D atomic coordinates, confirming the absolute stereochemistry and the exact nature of the salt bridge.

  • Protocol:

    • Crystallization: Dissolve the compound in a minimum volume of methanol. Place the vial inside a larger sealed chamber containing diethyl ether (antisolvent). Causality: Vapor diffusion ensures ultra-slow supersaturation, preventing lattice defects and yielding high-quality, diffraction-grade single crystals (0.1–0.3 mm).

    • Mounting & Acquisition: Mount the crystal on a cryoloop using Paratone oil and immediately transfer to a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (thermal ellipsoids), dramatically improving high-angle resolution. Collect data using Mo ( λ=0.71073 Å) or Cu radiation.

    • Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 [4].

  • Self-Validation Mechanism: The protocol is self-validating via the CheckCIF algorithm. The internal consistency of the data is mathematically proven by the Rint​ value during data reduction and the final R1​ and wR2​ values. A clean CheckCIF report objectively proves the absence of steric clashes.

Methodology B: Nuclear Magnetic Resonance (NMR)

While SCXRD captures a frozen solid-state snapshot, NMR provides critical data on the bulk purity and dynamic solution-state behavior of the molecule.

  • Protocol:

    • Sample Prep: Dissolve 15 mg of the HCl salt in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl3​ because the highly polar hydrochloride salt exhibits poor solubility in chlorinated solvents. Furthermore, DMSO prevents rapid exchange of the N+–H proton, allowing it to be observed.

    • Acquisition: Acquire 1D 1H , 1D 13C , and 2D HSQC spectra at 400 MHz or higher.

  • Self-Validation Mechanism: The protocol self-validates through 2D HSQC cross-peaks. By correlating every proton resonance directly to its attached carbon, assignment ambiguity is entirely eliminated, proving the chemical connectivity.

Methodology C: Powder X-Ray Diffraction (PXRD)

PXRD bridges the gap between the isolated single crystal and the bulk manufacturing batch.

  • Protocol:

    • Sample Prep: Lightly grind the bulk powder in an agate mortar and press it onto a zero-background silicon sample holder. Causality: Gentle grinding minimizes preferred orientation effects without inducing mechanochemical phase transformations.

    • Acquisition: Scan from 5° to 40° using Cu radiation in Bragg-Brentano geometry.

  • Self-Validation Mechanism: The experimental bulk diffractogram is overlaid with a theoretical powder pattern simulated directly from the SCXRD .cif file. A 1:1 peak match mathematically guarantees that the bulk batch is polymorphically identical to the validated single crystal.

LogicTree Start Identify Validation Goal Q1 Require Atomic Resolution & H-Bond Mapping? Start->Q1 SCXRD Run SCXRD Q1->SCXRD Yes Q2 Assess Bulk Batch or Solution State? Q1->Q2 No NMR Run 1H/13C NMR Q2->NMR Solution PXRD Run PXRD Q2->PXRD Bulk Solid

Decision logic for selecting the appropriate structural validation methodology.

Comparative Data Synthesis

To facilitate objective decision-making, the performance metrics and structural outputs of the three methodologies are compared below.

Table 1: Methodological Performance Matrix

ParameterSCXRDNMR SpectroscopyPXRD
Primary Output 3D Atomic CoordinatesChemical EnvironmentBulk Phase Fingerprint
Sample State Single Crystal (0.1–0.3 mm)Solution (DMSO- d6​ )Fine Powder
Resolution Sub-Angstrom (< 0.8 Å)Atomic ConnectivityLattice Spacing (d-spacing)
Time to Result 12–48 Hours1–2 Hours< 1 Hour
Destructive? NoNo (Recoverable)No

Table 2: Key Structural Parameters for 1-Benzylpiperidine-4-carboxylic acid HCl

Structural FeatureSCXRD EvidenceNMR Evidence ( 1H / 13C )
Piperidine Conformation Chair conformation visually confirmed; torsion angles ~55-60° Jax−ax​ coupling constants (~10-12 Hz) at C3/C5
Substituent Orientation N-Benzyl and C4-COOH both occupy equatorial positionsNOESY cross-peaks between axial protons
Salt Bridge Formation N+–H⋅⋅⋅Cl− distance explicitly measured at ~3.1 ÅDownfield shift of N+–H proton (>10 ppm)
Carboxylic Acid Distinct C=O (1.21 Å) and C-OH (1.31 Å) bond lengths 13C resonance at ~174 ppm

Conclusion

For the structural validation of 1-Benzylpiperidine-4-carboxylic acid hydrochloride, SCXRD remains the undisputed gold standard, providing absolute proof of the piperidine chair conformation and the hydrochloride salt bridge. However, SCXRD is inherently limited by the quality of a single crystal. To ensure comprehensive validation, SCXRD must be coupled with NMR to confirm solution-state integrity and PXRD to guarantee that the bulk manufacturing batch is polymorphically pure and identical to the solved crystal structure.

References

  • Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Syntheses, Biological Evaluation, and Molecular Modeling of 18F-Labeled 4-Anilidopiperidines as μ-Opioid Receptor Imaging Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry (Crystallographic Data) RSC Advances URL:[Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil Tetrahedron Letters - ResearchGate URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Benzylpiperidine-4-carboxylic acid hydrochloride (CAS No: 10315-07-8). As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is not merely a regulatory obligation but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment. This document is structured to provide not just a protocol, but the scientific rationale underpinning each critical step.

Hazard Identification & Foundational Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This initial assessment directly informs the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. 1-Benzylpiperidine-4-carboxylic acid hydrochloride is classified with specific health hazards that mandate careful handling.[1]

The primary risks associated with this compound are irritant properties.[1][2][3] Exposure can lead to discomfort and potential injury, particularly to the skin, eyes, and respiratory system.[1][3] Consequently, all handling and disposal procedures are designed to minimize direct contact and prevent the generation of airborne dust.[4][5]

Hazard ClassificationGHS Hazard CodeDescriptionImplication for Disposal
Skin IrritationH315Causes skin irritation.[1][2][3]Direct skin contact must be avoided. Contaminated gloves and clothing require immediate and proper removal and disposal.
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]Eye protection is mandatory. A minor spill or airborne particle could cause significant eye damage.
Respiratory IrritationH335May cause respiratory irritation.[1][3]The compound, a solid powder, must be handled in a way that prevents dust formation. Engineering controls like a fume hood are essential.

Personal Protective Equipment (PPE) & Engineering Controls: Your First Line of Defense

Based on the risk assessment, a specific suite of PPE and engineering controls is required to ensure a safe handling environment. This is a non-negotiable aspect of the laboratory's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Control MeasureSpecificationRationale
Engineering Control Certified Chemical Fume HoodTo contain solid particulates and prevent inhalation, addressing the H335 respiratory hazard.[3][5]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] A face shield is recommended if there is a significant risk of splashing or dust generation.[3]Protects against accidental eye contact with the irritant powder (H319).[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[3] Gloves must be inspected for integrity before use.[4]Prevents skin contact and irritation (H315). Use proper glove removal technique to avoid cross-contamination.[4]
Body Protection Standard laboratory coat.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5][9]Provides a final layer of protection against the respiratory irritation hazard (H335).

The Disposal Protocol: A Step-by-Step Methodology

Disposal of chemical waste is a regulated process. Federal and local regulations, primarily the EPA's Resource Conservation and Recovery Act (RCRA), prohibit the disposal of laboratory chemicals down the drain or in standard municipal trash.[10][11][12] The only acceptable method is through a licensed professional waste disposal service.[2][4]

Step 1: Waste Segregation

At the point of generation, determine the waste stream.

  • Unused/Surplus Product: If the material is in its original, uncontaminated container, it should be treated as a pure chemical waste.

  • Contaminated Materials: This includes spill cleanup debris, contaminated PPE (gloves, weigh boats, etc.), and any reaction mixtures containing the compound. These items must be collected and disposed of as chemical waste.

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, strong acids, and bases.[9]

Step 2: Containerization
  • Select an Appropriate Container: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[11][13] Ideally, use the original container for unused product.[13] For other waste, high-density polyethylene (HDPE) containers are a suitable choice.

  • Avoid Food Containers: Never use former food or beverage containers for waste accumulation, as this can lead to dangerous mix-ups.[13]

  • Capacity Limit: Fill containers to no more than 90% capacity to prevent spills and allow for vapor expansion.[10]

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The label on your hazardous waste container must be clear, accurate, and visible.

  • Contents: Clearly write the full chemical name: "1-Benzylpiperidine-4-carboxylic acid hydrochloride". Do not use abbreviations or formulas.

  • Hazard Warning: Affix a label with the appropriate GHS pictograms (e.g., the exclamation mark for irritant).[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store chemical waste in a designated Satellite Accumulation Area (SAA).[12][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]

  • Container Status: Keep waste containers securely closed at all times, except when adding waste.[13]

  • Quantity Limits: An SAA is limited to accumulating 55 gallons of hazardous waste. Once this limit is reached, the container must be moved to a central storage area within three days.[12]

Step 5: Final Disposal
  • Professional Disposal: Arrange for pickup by contacting your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4]

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from your laboratory to its final treatment facility.

Accidental Spill Response

In the event of a small spill of solid material, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[4]

  • Wear Full PPE: Don all required PPE as detailed in Section 2 before beginning cleanup.[3]

  • Contain and Clean: Gently sweep or shovel the solid material into a suitable container for disposal.[3][4][5] Crucially, perform this action without creating dust. [2][4]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., water, if compatible) and paper towels.

  • Dispose: Place all cleanup materials (including contaminated paper towels and gloves) into the designated hazardous waste container.[4]

  • Report: Inform your laboratory supervisor and EHS office of the spill.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing 1-Benzylpiperidine-4-carboxylic acid hydrochloride from identification as a waste product to its final, compliant disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_container Containerization & Storage cluster_disposal Final Disposal start Identify Material for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood select_container Select Compatible, Sealed Waste Container fume_hood->select_container label_container Label Container with: - Full Chemical Name - Hazard Warning - Accumulation Date select_container->label_container store_saa Store in Designated SAA label_container->store_saa check_full Is Container Full or Storage Limit Reached? store_saa->check_full contact_ehs Contact EHS / Waste Vendor for Pickup check_full->contact_ehs Yes continue_storage Continue Safe Storage (Inspect Weekly) check_full->continue_storage No continue_storage->check_full

Caption: Disposal workflow for 1-Benzylpiperidine-4-carboxylic acid hydrochloride.

References

  • ChemicalBook. (2026, March 21). 1-(4-CHLORO-BENZYL)-PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet.
  • TCI EUROPE N.V. (2025, April 3). B5826 - 1-Benzylpiperidine-4-carboxylic Acid - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Env. Fate/Transport.
  • SynQuest Laboratories, Inc. (2016, December 8). 1-Benzylpiperidine-4-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). N-Benzyl-4-piperidone SAFETY DATA SHEET.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025, November 10). Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride SAFETY DATA SHEET.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4714983, 1-Benzylpiperidine-4-carboxylic acid.
  • aapptec. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • AK Scientific, Inc. Safety Data Sheet for 1-Benzylpiperidine-4-carboxaldehyde.
  • Fisher Scientific. (2010, November 5). 1-Benzyl-4-piperidinecarboxaldehyde SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Chemical Substance Information. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • Office of Clinical and Research Safety. The Laboratory Standard.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • National Center for Biotechnology Information. OSHA Laboratory Standard.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 1-Benzylpiperidine-4-carboxylic Acid.

Sources

Personal protective equipment for handling 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a critical parameter of experimental integrity and operational safety. 1-Benzylpiperidine-4-carboxylic acid hydrochloride is a highly versatile building block in medicinal chemistry, frequently utilized for synthesizing piperidine-based pharmacophores. However, its specific physical state and chemical properties demand rigorous, self-validating safety protocols.

This guide provides the authoritative causality behind the required Personal Protective Equipment (PPE), operational workflows, and EPA-compliant disposal strategies for this compound.

Hazard Causality & Risk Assessment

Understanding the why behind safety protocols is the cornerstone of laboratory safety. The hazards associated with 1-Benzylpiperidine-4-carboxylic acid hydrochloride (CAS: 681482-53-1)[1] are directly linked to its structure and physical form:

  • Aerosolization & Inhalation Risk (H335): As a finely milled hydrochloride salt, this compound is highly hygroscopic and susceptible to static cling. During transfer, it easily aerosolizes. Inhalation of these micro-particulates leads to rapid dissolution in the mucosal lining of the respiratory tract, causing acute irritation.

  • Dermal and Ocular Toxicity (H315, H319): The benzylpiperidine moiety possesses a LogP of 2.72[1], providing sufficient lipophilicity to interact with biological membranes. Upon contact with the moisture in eyes or sweat on the skin, the acidic carboxylic and hydrochloride groups disrupt local pH, leading to localized protein denaturation and severe irritation.

Quantitative Data & PPE Matrix

To mitigate these risks, OSHA mandates a hierarchy of controls, with PPE serving as the critical final barrier[2]. The following table summarizes the quantitative parameters dictating our handling strategy and the corresponding OSHA-compliant PPE[3].

Parameter / PPE CategoryQuantitative Value / SpecificationOperational Rationale
Molecular Weight 255.74 g/mol Required for precise stoichiometric reaction scaling[1].
LogP 2.72Indicates lipophilicity; drives the need for chemical-resistant barriers[1].
Storage Temperature 2 - 8°CPrevents thermal degradation and minimizes hygroscopic moisture absorption.
Fume Hood Face Velocity 0.4 - 0.6 m/s (80-120 fpm)Ensures containment of aerosolized particulates without creating turbulent vortices[4].
Eye Protection ANSI Z87.1 Safety GogglesStandard safety glasses are insufficient. Goggles provide a full seal against aerosolized dust ingress[5].
Hand Protection ≥ 4 mil Nitrile GlovesNitrile provides an adequate physical barrier against dermal penetration[2]. Double-gloving is required during bulk transfer.
Body Protection FR or Fluid-Resistant Lab CoatMust feature knit cuffs to prevent wrist exposure and accidental snagging on lab equipment[2].

Operational Workflow & Handling Protocol

A self-validating protocol ensures that safety is built into the procedure systematically.

Step 1: Engineering Control Verification Before retrieving the chemical from its 2-8°C storage, verify that the chemical fume hood is operational. The face velocity must be confirmed (0.4 - 0.6 m/s) to guarantee the containment of particulates[4].

Step 2: Anti-Static Weighing Hydrochloride salts frequently acquire static charge, which can cause the powder to "jump" off metal spatulas, leading to rapid aerosolization.

  • Place an anti-static weigh boat on the analytical balance inside the fume hood.

  • Use a grounded or ceramic spatula to transfer the powder.

Step 3: Closed-System Transfer

  • Transfer the pre-weighed solid into the reaction vessel using a wide-bore powder funnel.

  • Immediately seal the reaction vessel before removing it from the primary engineering control (fume hood).

  • Rinse the weigh boat and funnel with the primary reaction solvent (e.g., dichloromethane) directly into the vessel to ensure quantitative transfer and eliminate residual dust.

Step 4: Decontamination

  • Wipe down the balance pan and surrounding hood surface with a damp 70% isopropanol wipe. The solvent will dissolve the residual salt, allowing for safe mechanical removal without aerosolizing the powder.

Workflow Start 1. Don OSHA-Compliant PPE Hood 2. Fume Hood Preparation (Face Velocity 0.4-0.6 m/s) Start->Hood Weigh 3. Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe / HEPA Vac (Avoid Dry Sweeping) Spill->Clean Yes React 4. Dissolution & Synthesis Spill->React No Dispose 5. EPA-Compliant Disposal (Nitrogenous Waste) Clean->Dispose React->Dispose

Operational workflow for handling 1-Benzylpiperidine-4-carboxylic acid hydrochloride.

Spill Response & EPA-Compliant Disposal Plan

Improper disposal of nitrogenous organic compounds poses severe environmental risks, including aquatic toxicity and downstream nutrient pollution[6].

Spill Response Protocol: If a spill occurs within the fume hood, do not dry sweep . Dry sweeping aerosolizes the fine powder, drastically increasing inhalation exposure (H335). Instead, employ a wet-wipe method using absorbent pads dampened with water or isopropanol to dissolve and capture the salt. For larger bulk spills, use a HEPA-filtered vacuum dedicated exclusively to chemical containment.

Disposal Logistics: Under EPA guidelines, 1-Benzylpiperidine-4-carboxylic acid hydrochloride and any materials contaminated by it (including gloves and wipes) must be treated as hazardous waste[7].

  • Solid Waste: Place contaminated wipes, weigh boats, and empty packaging into a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: Reaction mother liquors or aqueous washes containing this compound must be segregated into a "Halogenated / Nitrogenous Organic Waste" carboy. The presence of the chloride counterion and the piperidine nitrogen dictates that this waste must undergo high-temperature incineration at an approved facility to prevent the release of corrosive gases or environmental nitrogen loading[7]. Never flush this compound down the sink[6].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
1-Benzylpiperidine-4-carboxylic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.